Chartarin
Descripción
Structure
3D Structure
Propiedades
Número CAS |
34170-23-5 |
|---|---|
Fórmula molecular |
C19H10O6 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
8,17-dihydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1,4,6,8,12,14,16,19-octaene-3,10-dione |
InChI |
InChI=1S/C19H10O6/c1-7-5-6-10-13-11(7)18(22)25-17-12-8(3-2-4-9(12)20)16(21)15(14(13)17)19(23)24-10/h2-6,21-22H,1H3 |
Clave InChI |
DMUDOHBALWPMIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2C3=C4C(=C(C5=CC=CC(=O)C5=C4OC(=C13)O)O)C(=O)O2 |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of Chartarin: An In-depth Technical Guide to the Aglycone Core of Chartreusin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chartreusin (B1668571), a complex aromatic polyketide glycoside produced by Streptomyces chartreusis, has long been a subject of scientific intrigue due to its potent antitumor and antibiotic properties. Central to its biological activity is its unique aglycone, chartarin, a pentacyclic bislactone that represents a significant departure from typical polyketide structures. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its biosynthesis, the experimental methodologies used for its characterization, and the molecular mechanisms underlying its therapeutic potential. Through a synthesis of key research findings, this document aims to serve as a valuable resource for professionals in natural product chemistry, medicinal chemistry, and drug development.
Introduction
First isolated from the soil bacterium Streptomyces chartreusis, chartreusin is a notable member of the aromatic polyketide family of natural products.[1] Its molecular architecture is distinguished by a unique pentacyclic aglycone core, this compound, which is adorned with two deoxy-sugar moieties, D-fucose and D-digitalose.[1] The unusual and intricate structure of this compound has presented both a challenge and an opportunity for synthetic and biosynthetic chemists. Understanding the formation of this complex scaffold is crucial for the potential bioengineering of novel chartreusin analogs with enhanced therapeutic profiles. This guide will delve into the key discoveries that have illuminated the path from a linear polyketide chain to the complex, biologically active this compound molecule.
The Biosynthesis of this compound: A Journey of Oxidative Rearrangement
The biosynthesis of this compound is a fascinating example of enzymatic ingenuity, transforming a conventional tetracyclic anthracycline intermediate into an unusual pentacyclic bislactone.[2] This process is orchestrated by a dedicated suite of enzymes encoded by the chartreusin biosynthetic gene cluster (cha) within the Streptomyces chartreusis genome.[1]
The Chartreusin Biosynthetic Gene Cluster (cha)
The cha gene cluster spans approximately 37 kb and contains the genetic blueprint for the entire biosynthetic pathway.[1] Its function has been confirmed through heterologous expression in Streptomyces albus, which resulted in the production of chartreusin.[2] Key genes and their putative functions are summarized in the table below.
| Gene | Proposed Function |
| chaA | Type II polyketide synthase (PKS) α-subunit |
| chaB | Type II polyketide synthase (PKS) β-subunit |
| chaC | Acyl carrier protein (ACP) |
| chaD | Ketoreductase |
| chaE | Aromatase/Cyclase |
| chaF | Oxygenase |
| chaG | Dehydratase |
| chaH | Glycosyltransferase |
| chaI | Glycosyltransferase |
| chaJ | Cyclase-like protein (7,8-dehydration)[3] |
| chaK | Fourth ring cyclase[3] |
| chaL | Regulatory protein |
| chaM | Sugar biosynthesis |
| chaN | Sugar biosynthesis |
| chaO | Sugar biosynthesis |
| chaP | Dioxygenase (oxidative rearrangement) |
| chaQ | Sugar biosynthesis |
| chaR | Sugar biosynthesis |
| chaS | Sugar biosynthesis |
| chaT | Sugar biosynthesis |
| chaU | Cyclase-like protein (9,10-dehydration)[3] |
| chaV | Thioesterase |
| chaW | Acyl-CoA ligase |
| chaX | NAD(P)H-dependent quinone reductase[3] |
| chaY | Sugar biosynthesis |
| chaZ | Dehydrogenase |
The Biosynthetic Pathway
The biosynthesis of this compound proceeds through a multi-step enzymatic cascade:
-
Polyketide Chain Assembly: A type II polyketide synthase (PKS) iteratively condenses malonyl-CoA extender units to form a linear polyketide chain.[1]
-
Cyclization and Aromatization: A series of cyclization and aromatization reactions, catalyzed by enzymes such as ChaE, form a tetracyclic anthracycline intermediate.[2]
-
Conversion to Resomycin C: The tetracyclic intermediate, auramycinone, undergoes two mechanistically distinct dehydration reactions catalyzed by a three-enzyme cascade. ChaX, an NAD(P)H-dependent quinone reductase, facilitates the 9,10-dehydration by the cyclase-like ChaU. Subsequently, the cyclase-like ChaJ catalyzes a 7,8-dehydration to yield resomycin C.[3]
-
Oxidative Rearrangement: The final and most remarkable step is the oxidative rearrangement of the tetracyclic resomycin C into the pentacyclic bislactone core of this compound. This transformation is catalyzed by the dioxygenase ChaP.[2]
Experimental Protocols
Fermentation, Extraction, and Purification of Chartreusin
Fermentation:
-
Organism: Streptomyces chartreusis
-
Medium: A suitable production medium, which can be supplemented with D-fucose to enhance titers.
-
Conditions: Cultures are grown under appropriate aeration and temperature until peak production of chartreusin is achieved, typically monitored by HPLC.
Extraction:
-
Adjust the pH of the whole fermentation broth to 6.0-7.0.
-
Extract the broth with an equal volume of ethyl acetate.
-
Separate the organic phase.
-
Repeat the extraction of the aqueous phase twice more with ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to yield the crude extract.
Purification:
-
Silica (B1680970) Gel Chromatography:
-
The crude extract is dissolved in a minimal amount of dichloromethane (B109758):methanol (98:2 v/v) and loaded onto a silica gel 60 column.
-
The column is eluted with a stepwise gradient of dichloromethane and methanol, gradually increasing the polarity.
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing chartreusin.
-
-
Recrystallization:
-
The partially purified chartreusin is dissolved in a minimal amount of hot methanol.
-
A non-polar solvent, such as hexane, is added dropwise until the solution becomes turbid.
-
The solution is cooled slowly to facilitate crystallization.
-
The crystals are collected by vacuum filtration and washed with cold methanol.
-
Structural Elucidation of this compound
The structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy:
While a complete, publicly available, tabulated dataset of the ¹H and ¹³C NMR chemical shifts for the this compound aglycone is not readily found in the searched literature, the general approach involves:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to piece together the molecular framework.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to confirm the structure.
DNA Intercalation and Topoisomerase II Inhibition Assays
Fluorescence Intercalation Assay:
This assay measures the ability of chartreusin to bind to DNA by displacing a fluorescent dye.
-
A solution of calf thymus DNA (ctDNA) is prepared in a suitable buffer.
-
Ethidium bromide is added to the ctDNA solution, which fluoresces upon intercalation.
-
Chartreusin is titrated into the DNA-ethidium bromide solution.
-
The decrease in fluorescence intensity is measured, which is proportional to the binding affinity of chartreusin.
Topoisomerase II Inhibition Assay (Relaxation Assay):
This assay determines the inhibitory effect of chartreusin on the activity of topoisomerase II.
-
Supercoiled plasmid DNA is incubated with human Topoisomerase IIα in the presence of varying concentrations of chartreusin.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Inhibition of topoisomerase II activity is observed as the persistence of the supercoiled DNA band, as the enzyme is prevented from relaxing the DNA.
Quantitative Data
DNA Binding Affinity of Chartreusin:
The binding of chartreusin to DNA is an enthalpy-driven process. The binding constant (K) has been determined to be 3.6 x 10⁵ M⁻¹ at 20°C in a solution containing 18 mM Na⁺.
Mechanism of Action of Chartreusin
The anticancer activity of chartreusin is primarily attributed to its interaction with DNA. The planar aromatic core of the this compound aglycone allows it to intercalate between DNA base pairs. This interaction is a crucial first step that leads to the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. By trapping the topoisomerase II-DNA cleavage complex, chartreusin induces single-strand DNA breaks, ultimately leading to apoptosis in cancer cells.
Conclusion
The discovery of this compound, the aglycone of chartreusin, has unveiled a fascinating chapter in the biosynthesis of natural products. The intricate enzymatic machinery that constructs this unique pentacyclic bislactone from a linear polyketide precursor highlights the remarkable chemical diversity found in nature. A thorough understanding of its biosynthesis, structure, and mechanism of action provides a solid foundation for future research. This includes the potential for synthetic and biosynthetic approaches to generate novel chartreusin analogs with improved therapeutic properties, offering promise for the development of new anticancer agents. The detailed experimental protocols and data presented in this guide are intended to facilitate these endeavors and contribute to the advancement of drug discovery and development.
References
- 1. Characterization of the biosynthesis gene cluster for the pyrrole polyether antibiotic calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chartarin Polyketide Synthase Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin (B1668571) is a complex aromatic polyketide glycoside with potent antitumor and antibiotic properties.[1] Its intricate pentacyclic bislactone aglycone, chartarin, is assembled by a type II polyketide synthase (PKS) system encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces chartreusis.[2][3] Understanding the genetic and biochemical intricacies of the this compound PKS gene cluster is paramount for the rational design of novel chartreusin analogs with improved therapeutic profiles and for the development of engineered microbial strains for enhanced production. This technical guide provides a comprehensive overview of the this compound PKS gene cluster, detailing its genetic organization, the functions of its constituent enzymes, and the experimental protocols for its study.
Genetic Organization of the Chartreusin Biosynthetic Gene Cluster
The chartreusin biosynthetic gene cluster from S. chartreusis HKI-249 spans approximately 37 kb and harbors the complete genetic blueprint for the synthesis of this compound and its subsequent glycosylation to chartreusin.[3] The identity and function of this gene cluster have been confirmed through its successful heterologous expression in Streptomyces albus, a well-established host for the production of secondary metabolites.[3] The cluster encodes the minimal PKS enzymes, along with a suite of tailoring enzymes responsible for the intricate cyclization, oxidation, and rearrangement reactions that form the mature this compound core.
Table 1: Genes of the Chartreusin Biosynthetic Gene Cluster and their Putative Functions
| Gene | Putative Function |
| Minimal PKS | |
| chaA | Ketosynthase α (KSα) |
| chaB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) |
| chaC | Acyl Carrier Protein (ACP) |
| Tailoring Enzymes | |
| chaK | Putative fourth-ring cyclase |
| chaX | NAD(P)H-dependent quinone reductase |
| chaU | Cyclase-like enzyme |
| chaJ | Cyclase-like enzyme |
| chaZ | Ketoreductase |
| chaE | Enzyme of unknown function |
| chaP | Non-heme iron-dependent dioxygenase |
| Glycosylation | |
| chaGT1 | Glycosyltransferase 1 |
| chaGT2 | Glycosyltransferase 2 |
| Regulation | |
| chaR | SARP-family transcriptional activator |
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the assembly of a linear polyketide chain by the minimal PKS, followed by a series of intricate tailoring reactions. The proposed pathway involves an initial anthracycline-like intermediate that undergoes a significant oxidative rearrangement.[3]
Polyketide Chain Assembly
The formation of the this compound backbone is initiated by the minimal PKS system, comprising the ketosynthase subunits (ChaA and ChaB) and an acyl carrier protein (ChaC). This enzymatic machinery catalyzes the iterative condensation of malonyl-CoA extender units to generate a linear decaketide chain.[4]
Cyclization and Formation of the Anthracyclinone Intermediate
The nascent polyketide chain undergoes a series of cyclization reactions, orchestrated by cyclase enzymes, to form a tetracyclic anthracyclinone intermediate. The putative fourth-ring cyclase, ChaK, is believed to be involved in this critical step.[5]
Conversion of Auramycinone (B1197653) to Resomycin C: A Three-Enzyme Cascade
A key stage in the this compound biosynthesis is the conversion of the tetracyclic intermediate, auramycinone, to resomycin C. This transformation is catalyzed by a remarkable three-enzyme cascade involving ChaX, ChaU, and ChaJ.[5]
-
Reduction by ChaX: The pathway commences with the NAD(P)H-dependent quinone reductase, ChaX, which reduces auramycinone.[5]
-
Dehydration by ChaU: The reduced intermediate is then acted upon by the cyclase-like enzyme, ChaU, which catalyzes a dehydration reaction to form 9,10-dehydroauramycinone.[5]
-
Second Dehydration by ChaJ: The final step in this cascade is another dehydration reaction, mediated by the cyclase-like enzyme ChaJ, which converts 9,10-dehydroauramycinone to resomycin C.[5]
Final Tailoring Steps to this compound
The intermediate, resomycin C, undergoes further modifications to yield the final pentacyclic bislactone structure of this compound. These final tailoring steps are thought to involve the activities of a ketoreductase (ChaZ), an enzyme of yet unknown function (ChaE), and a non-heme iron-dependent dioxygenase (ChaP).[6]
Experimental Protocols
Heterologous Expression of the Chartreusin Gene Cluster in Streptomyces albus
This protocol outlines a general workflow for the heterologous expression of the chartreusin BGC. Specific conditions and vector choices should be optimized based on the available laboratory resources and the specific S. albus host strain.
a. Cosmid Library Construction and Screening:
-
Isolate high-molecular-weight genomic DNA from Streptomyces chartreusis.
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into a cosmid vector (e.g., SuperCos1).
-
Package the ligation mixture into lambda phage particles and transduce an E. coli host.
-
Screen the resulting cosmid library by colony hybridization using probes designed from conserved regions of type II PKS genes (e.g., actI from the actinorhodin (B73869) BGC).
b. Subcloning and Transformation of S. albus
-
Isolate the positive cosmid DNA containing the chartreusin BGC.
-
Subclone the entire BGC into a suitable Streptomyces expression vector that integrates into the host chromosome (e.g., pSET152-based vectors).
-
Prepare protoplasts of the S. albus host strain.
-
Transform the S. albus protoplasts with the expression vector containing the chartreusin BGC using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Select for transformants using an appropriate antibiotic resistance marker.
c. Fermentation and Product Analysis:
-
Cultivate the recombinant S. albus strains in a suitable production medium (e.g., R5A medium) at 30°C for 5-7 days.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in methanol.
-
Analyze the extract for the production of chartreusin and its intermediates by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Enzymatic Assay for the ChaX/ChaU/ChaJ Cascade
This protocol describes a method to reconstitute the three-enzyme cascade that converts auramycinone to resomycin C.
a. Enzyme Preparation:
-
Clone the genes encoding ChaX, ChaU, and ChaJ into an E. coli expression vector (e.g., pET series) with an N-terminal His6-tag.
-
Express the proteins in E. coli BL21(DE3) by inducing with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purify the recombinant proteins using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Verify the purity and concentration of the enzymes by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
50 µM Auramycinone (substrate)
-
1-5 µM of each purified enzyme (ChaX, ChaU, ChaJ)
-
1 mM NAD(P)H (for ChaX activity)
-
50 mM Tris-HCl buffer (pH 7.5)
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Quench the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
c. Product Analysis:
-
Analyze the supernatant by HPLC or LC-MS to detect the consumption of auramycinone and the formation of 9,10-dehydroauramycinone and resomycin C.
-
Use authentic standards for product identification and quantification.
Visualizations
This compound Biosynthesis Signaling Pathway
Caption: Proposed biosynthetic pathway of this compound from malonyl-CoA.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of the chartreusin BGC.
Logical Relationship of the ChaX/ChaU/ChaJ Cascade
Caption: Enzymatic logic of the auramycinone to resomycin C conversion.
References
- 1. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces | MDPI [mdpi.com]
- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 3. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chartarin: A Technical Guide to DNA Intercalation and Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chartarin, a natural product of the benzonaphthopyranone class, has demonstrated significant potential as an anticancer agent due to its dual mechanism of action: DNA intercalation and inhibition of topoisomerase II. This technical guide provides a comprehensive overview of this compound's molecular interactions and cellular effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism of action and impact on cellular signaling pathways, intended to serve as a valuable resource for ongoing research and drug development.
Introduction
This compound is a potent antitumor agent that exerts its cytotoxic effects through a multifaceted mechanism.[1] It belongs to a class of compounds known for their ability to interact with DNA and interfere with essential cellular processes. The core of this compound's activity lies in its ability to insert itself between the base pairs of DNA (intercalation) and to inhibit the function of topoisomerase II, a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[2] Topoisomerase II resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break. By disrupting this process, this compound induces catastrophic DNA damage in cancer cells, leading to apoptosis.[2]
Quantitative Data
The following tables summarize the key quantitative parameters related to this compound's biological activity.
Table 1: DNA Binding and Topoisomerase II Inhibition
| Parameter | Value | Experimental Conditions | Source(s) |
| DNA Binding Constant (K) | 3.6 x 10⁵ M⁻¹ | 20°C, 18 mM Na⁺ | [3] |
| Topoisomerase II Inhibition (IC50) | Not explicitly reported in the reviewed literature. A potent inhibitor. | The IC50 value can be determined by quantifying the inhibition of supercoiled DNA relaxation.[2] | [3] |
Table 2: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| HCT116 | Colon Cancer | < 13 | [2] |
| BxPC3 | Pancreatic Cancer | < 13 | [2] |
| ES-2 | Ovarian Cancer | < 13 | [2] |
| T47D | Breast Cancer | > 13 | [2] |
Mechanism of Action
DNA Intercalation
This compound's planar aromatic structure allows it to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, which can interfere with the binding of proteins involved in replication and transcription, contributing to its cytotoxic effects.
Topoisomerase II Inhibition: A Poisonous Interaction
This compound acts as a topoisomerase II "poison." Instead of preventing the enzyme from binding to DNA, it stabilizes the "cleavage complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved and covalently attached to topoisomerase II.[2] By preventing the religation of the DNA strands, this compound leads to an accumulation of double-strand breaks, which are highly toxic to the cell and trigger apoptotic pathways.[2]
Cellular Signaling Pathways
Transcriptomic analysis of human ovarian cancer (ES-2) cells treated with this compound revealed a significant downregulation of the oxidative phosphorylation (OXPHOS) pathway.[4] This metabolic pathway is crucial for cellular energy production and is often upregulated in cancer cells to meet their high energy demands. By inhibiting OXPHOS, this compound can disrupt the energy supply of cancer cells, contributing to its anti-proliferative effects.
Experimental Protocols
DNA Intercalation Assays
This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide, a fluorescent dye that intercalates into DNA.
-
Materials: Calf Thymus DNA (ctDNA), Ethidium Bromide (EtBr), this compound, Tris-HCl buffer.
-
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer.
-
Measure the initial fluorescence of the DNA-EtBr complex.
-
Titrate the solution with increasing concentrations of this compound.
-
Measure the fluorescence after each addition. A decrease in fluorescence indicates the displacement of EtBr by this compound, confirming intercalation.
-
This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding. Intercalating agents stabilize the DNA double helix, leading to a higher Tm.
-
Materials: ctDNA, this compound, appropriate buffer (e.g., saline-sodium citrate).
-
Procedure:
-
Prepare two samples of ctDNA in buffer, one with and one without this compound.
-
Slowly heat the samples while monitoring the absorbance at 260 nm.
-
The Tm is the temperature at which 50% of the DNA is denatured.
-
An increase in the Tm of the this compound-treated sample compared to the control indicates intercalation.
-
Topoisomerase II Inhibition Assays
This assay measures the inhibition of topoisomerase II-mediated relaxation of supercoiled plasmid DNA.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), Human Topoisomerase IIα, this compound, assay buffer, ATP, loading dye, agarose (B213101) gel, ethidium bromide.
-
Procedure:
-
Set up reactions containing supercoiled DNA, topoisomerase II, ATP, and varying concentrations of this compound.
-
Incubate the reactions at 37°C.
-
Stop the reactions and separate the DNA topoisomers (supercoiled, relaxed) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control. The IC50 value is the concentration of this compound that results in 50% inhibition of DNA relaxation.[2]
-
This assay directly measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
-
Materials: Supercoiled plasmid DNA, Human Topoisomerase IIα, this compound, assay buffer, ATP, SDS, Proteinase K, loading dye, agarose gel, ethidium bromide.
-
Procedure:
-
Incubate supercoiled plasmid DNA with topoisomerase II and varying concentrations of this compound in the presence of ATP.
-
Terminate the reaction by adding SDS and Proteinase K to trap the cleavage complex and digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis.
-
An increase in the amount of linear DNA with increasing this compound concentration indicates the stabilization of the cleavage complex.
-
Conclusion
This compound is a promising anticancer agent with a well-defined dual mechanism of action involving DNA intercalation and topoisomerase II poisoning. Its ability to induce extensive DNA damage and disrupt cellular energy metabolism provides a strong rationale for its further investigation and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and its analogs. Future studies should focus on determining the precise IC50 value for topoisomerase II inhibition and further elucidating the downstream signaling events following the downregulation of oxidative phosphorylation to better understand its complete cellular impact.
References
- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Down-regulation of oxidative phosphorylation in the liver by expression of the ATPase inhibitory factor 1 induces a tumor-promoter metabolic state - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Chartarin in Chartreusin Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin (B1668571) is a complex glycosidic antibiotic with potent antitumor properties. Its cytotoxicity is a result of a multi-faceted mechanism of action, primarily revolving around its interaction with cellular DNA and the subsequent triggering of cell death pathways. The chartreusin molecule is composed of two key components: the planar aromatic aglycone, chartarin , and a disaccharide chain. This technical guide provides a comprehensive analysis of the role of the this compound core in the overall cytotoxicity of chartreusin, supported by quantitative data, detailed experimental methodologies, and visual representations of the key cellular pathways and experimental workflows involved. While direct quantitative biological data for the isolated this compound aglycone is limited in publicly available literature, its central role can be elucidated through the study of chartreusin and its derivatives.
Core Mechanism of Action: The Intercalating Role of this compound
The primary mechanism by which this compound contributes to chartreusin's cytotoxicity is through DNA intercalation . The planar, polycyclic aromatic structure of the this compound chromophore allows it to insert itself between the base pairs of the DNA double helix.[1] This physical insertion leads to a distortion of the DNA structure, which in turn interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] The hydrophobic transfer of the this compound chromophore from solution to the DNA intercalating site is a major contributor to the free energy of binding.[4][5]
Data Presentation
Table 1: In Vitro Cytotoxicity of Chartreusin and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of chartreusin and its analogs against various human cancer cell lines. The data highlights that while chartreusin is potent, modifications to the disaccharide moiety, as seen in Elsamicin A and B which share the same this compound core, can significantly modulate the cytotoxic activity, indicating the crucial role of the sugar chains in the overall efficacy.[2][6][7]
| Compound | HCT116 (Colon Cancer) IC50 (µM) | BxPC3 (Pancreatic Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) | ES-2 (Ovarian Cancer) IC50 (µM) |
| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 |
| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |
| D329C | > 50 | > 50 | > 50 | > 50 |
Data sourced from studies on the synthesis and bioactivity of chartreusin derivatives.[6][7]
Table 2: DNA Binding Affinity of Chartreusin
The DNA binding affinity of chartreusin, driven by the this compound moiety, has been quantified by its binding constant (K).
| Compound | Binding Constant (K) (M⁻¹) | Experimental Conditions |
| Chartreusin | 3.6 x 10⁵ | 20°C, 18 mM Na⁺ |
Data from thermodynamic characterization of chartreusin-DNA interaction.[1][4][5]
Signaling Pathways and Cellular Consequences
The interaction of the this compound core with DNA initiates a cascade of cellular events, leading to cytotoxicity.
DNA Damage Response and Topoisomerase II Inhibition
This compound-mediated DNA intercalation can lead to the formation of single-strand DNA breaks.[8][9] Furthermore, chartreusin acts as a topoisomerase II inhibitor .[8][9] Topoisomerase II is a crucial enzyme that resolves DNA topological issues during replication and transcription. Chartreusin stabilizes the cleavage complex of topoisomerase II with DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway.
Caption: this compound-mediated DNA damage induction pathway.
Cell Cycle Arrest
The activation of the DDR pathway leads to the arrest of the cell cycle, providing the cell an opportunity to repair the DNA damage. Chartreusin has been shown to induce a strong block at the G2/M checkpoint of the cell cycle. This prevents the damaged cells from entering mitosis, thereby halting proliferation.
Caption: Chartreusin-induced cell cycle arrest at the G2/M phase.
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis . Chartreusin is known to induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. The generation of Reactive Oxygen Species (ROS) has also been implicated as an alternative mechanism contributing to chartreusin's cytotoxicity.[8][9]
Caption: Intrinsic apoptosis pathway induced by chartreusin.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of chartreusin by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Chartreusin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of chartreusin in complete culture medium. Remove the old medium and add 100 µL of the chartreusin dilutions to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay determines the inhibitory effect of chartreusin on topoisomerase II activity by measuring the relaxation of supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay buffer (containing ATP)
-
Chartreusin stock solution
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the desired concentration of chartreusin or vehicle control.
-
Enzyme Addition: Add human Topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percentage of inhibition.
Caption: Workflow for the Topoisomerase II DNA relaxation assay.
Conclusion
The this compound moiety is the core structural component responsible for the DNA intercalating activity of chartreusin, which is the foundational event in its cytotoxic mechanism. This interaction triggers a cascade of cellular responses, including the inhibition of topoisomerase II, induction of DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. While the this compound core is essential for initiating this cytotoxic cascade, the disaccharide chain plays a critical role in modulating the potency and specificity of the entire molecule. Further research focusing on the isolated biological activities of the this compound aglycone will provide a more definitive understanding of its precise contribution to the overall therapeutic potential of chartreusin and its derivatives. This knowledge is invaluable for the rational design of new and more effective anticancer agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 8. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Chartreusin-Induced Reactive Oxygen Species Generation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin (B1668571) is a natural polyketide glycoside with potent antitumor properties.[1] Its complex chemical structure, featuring the aglycone chartarin, has drawn significant interest in the field of oncology. While the precise mechanisms of its anticancer activity are still under investigation, a growing body of evidence suggests that many natural compounds exert their cytotoxic effects against cancer cells through the generation of reactive oxygen species (ROS).[2][3][4][5][6] This guide provides a comprehensive technical overview of the potential role of ROS in the therapeutic action of Chartreusin, detailing proposed mechanisms, key signaling pathways, and robust experimental protocols for investigation.
Cancer cells often exhibit a higher basal level of ROS compared to normal cells due to their increased metabolic rate.[2] This makes them more vulnerable to further ROS insults that can overwhelm their antioxidant capacity, leading to irreversible cellular damage and apoptosis.[2][4] It is hypothesized that Chartreusin may leverage this vulnerability by promoting intracellular ROS accumulation.
Proposed Mechanisms of Chartreusin-Induced ROS Generation
The generation of ROS by therapeutic agents can occur through several mechanisms. Based on the actions of other natural compounds, the following are potential pathways by which Chartreusin may induce ROS in cancer cells:
-
Mitochondrial Electron Transport Chain (ETC) Disruption: Mitochondria are a primary source of intracellular ROS.[7][8][9][10] Chartreusin may interfere with the electron flow through the ETC complexes (specifically Complex I and III), leading to the leakage of electrons and the subsequent reduction of molecular oxygen to form superoxide (B77818) anions (O₂⁻•).[9][10]
-
NADPH Oxidase (NOX) Activation: The NOX family of enzymes are dedicated to ROS production and are often dysregulated in cancer.[11][12][13][14] Chartreusin could potentially activate NOX enzymes, leading to a significant increase in superoxide production.[13]
These primary ROS, like superoxide, can be converted to other reactive species such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can then inflict widespread damage on cellular macromolecules.[7][15]
Key Signaling Pathways Activated by ROS
Elevated intracellular ROS levels can trigger a cascade of signaling events that ultimately lead to programmed cell death. Understanding these pathways is crucial for elucidating the mechanism of action of Chartreusin.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including JNK, p38, and ERK, are key regulators of cellular responses to stress. ROS can activate JNK and p38, which in turn can phosphorylate downstream targets to promote apoptosis.[16][17][18]
Caption: ROS-mediated activation of the MAPK pathway leading to apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. ROS can inhibit the activity of PTEN, a negative regulator of the PI3K/Akt pathway, leading to increased cell survival.[5][19] However, under certain conditions, excessive ROS can lead to the downregulation of Akt phosphorylation, thereby promoting apoptosis.[20]
Caption: Inhibition of the PI3K/Akt survival pathway by Chartreusin-induced ROS.
Apoptosis Induction Pathway
ROS can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, ROS can cause mitochondrial membrane permeabilization, leading to the release of cytochrome c, which activates a caspase cascade (caspase-9 and -3), resulting in apoptosis.[21]
Caption: The intrinsic apoptosis pathway initiated by mitochondrial ROS.
Experimental Protocols
To investigate the role of ROS in Chartreusin's anticancer activity, a series of well-controlled experiments are necessary.
Experimental Workflow
The overall workflow for these investigations is outlined below.
Caption: A typical experimental workflow for studying Chartreusin-induced ROS.
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of Chartreusin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Chartreusin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, treat the cells with various concentrations of Chartreusin. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Intracellular ROS Detection (DCFH-DA Assay)
Objective: To measure the overall intracellular ROS levels after Chartreusin treatment.[22][23]
Materials:
-
Cancer cell line
-
6-well plates or 96-well black, clear-bottom plates
-
Chartreusin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells in the appropriate plates.
-
Treat cells with Chartreusin for various time points.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[22]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or plate reader.[22]
Mitochondrial Superoxide Detection (MitoSOX™ Red Assay)
Objective: To specifically measure superoxide levels in the mitochondria.[24]
Materials:
-
Cancer cell line
-
MitoSOX™ Red reagent
-
HBSS or PBS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture and treat cells with Chartreusin as described previously.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or PBS.[22]
-
Resuspend cells in the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[22]
-
Wash the cells gently with warm PBS.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy (excitation ~510 nm, emission ~580 nm).[25]
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in ROS-mediated signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Presentation
The following tables are templates for organizing the quantitative data obtained from the proposed experiments.
Table 1: Effect of Chartreusin on Cancer Cell Viability (MTT Assay)
| Chartreusin Conc. (µM) | 24h Viability (% of Control) | 48h Viability (% of Control) | 72h Viability (% of Control) |
| 0 (Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| 0.1 | Value ± SD | Value ± SD | Value ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Table 2: Chartreusin-Induced Intracellular ROS Production (DCFH-DA Assay)
| Treatment | Time Point | Fold Increase in DCF Fluorescence (vs. Control) |
| Control | 1h | 1.0 ± SD |
| Chartreusin (X µM) | 1h | Value ± SD |
| Control | 4h | 1.0 ± SD |
| Chartreusin (X µM) | 4h | Value ± SD |
| Chartreusin + NAC | 4h | Value ± SD |
NAC: N-acetylcysteine (ROS scavenger)
Table 3: Chartreusin-Induced Mitochondrial Superoxide Production (MitoSOX Red Assay)
| Treatment | Time Point | Mean Fluorescence Intensity (MFI) |
| Control | 2h | Value ± SD |
| Chartreusin (X µM) | 2h | Value ± SD |
| Chartreusin (Y µM) | 2h | Value ± SD |
| Chartreusin (X µM) + MitoTEMPO | 2h | Value ± SD |
MitoTEMPO: Mitochondria-targeted antioxidant
Table 4: Densitometric Analysis of Western Blot Results
| Protein Target | Control (Relative Density) | Chartreusin (X µM) (Relative Density) |
| p-JNK/JNK | 1.0 ± SD | Value ± SD |
| p-p38/p38 | 1.0 ± SD | Value ± SD |
| p-Akt/Akt | 1.0 ± SD | Value ± SD |
| Cleaved Caspase-3 | Value ± SD | Value ± SD |
Values are normalized to a loading control like β-actin.
Conclusion
This technical guide provides a framework for investigating the role of reactive oxygen species in the anticancer mechanism of Chartreusin. By employing the detailed experimental protocols and systematically analyzing the resulting data, researchers can elucidate the key signaling pathways involved and contribute to the development of this promising natural product as a therapeutic agent. The pro-oxidant activity of Chartreusin, if confirmed, could represent a significant vulnerability in cancer cells that can be exploited for therapeutic gain.
References
- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cancer Therapy by Catechins Involves Redox Cycling of Copper Ions and Generation of Reactive Oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROS in cancer therapy: the bright side of the moon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Reactive oxygen species (ROS) in cancer pathogenesis and therapy: An update on the role of ROS in anticancer action of benzophenanthridine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Reactive Oxygen Species Generation in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARDIAC MITOCHONDRIA AND ROS GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac mitochondria and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting ROS production through inhibition of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of Reactive Oxygen Species by Plant NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced ROS production by NADPH oxidase is correlated to changes in antioxidant enzyme activity in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinalizarin Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinalizarin Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Akt downregulation by flavin oxidase-induced ROS generation mediates dose-dependent endothelial cell damage elicited by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Implication of mitochondria-derived ROS and cardiolipin peroxidation in N-(4-hydroxyphenyl)retinamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
The Biological Activity of Chartarin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chartarin is the aglycone core of chartreusin (B1668571), a potent antitumor agent produced by Streptomyces chartreusis.[1] Chartreusin and its synthetic and naturally occurring derivatives, such as Elsamicin A and B, represent a class of aromatic polycyclic polyketide glycosides with significant therapeutic potential.[2][3][4] These compounds have demonstrated profound cytotoxic effects against a range of human cancer cell lines, operating through diverse mechanisms including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS).[3][5][6] Recent transcriptomic analyses have further revealed that structural modifications, particularly in the appended sugar moieties, lead to distinct effects on critical cellular signaling pathways.[3][6] This guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.
Comparative Anticancer Activity
The cytotoxic potential of this compound derivatives has been systematically evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating higher potency. The derivatives Elsamicin A and B, in particular, have shown profound and broad cytotoxic effects.[3][7] In contrast, the derivative D329C displayed negligible activity in the tested cell lines.[3][7]
Table 1: Cytotoxic Activities (IC₅₀ in µM) of Chartreusin and Its Derivatives Against Human Cancer Cell Lines
| Compound | HCT116 (Colorectal Carcinoma) | BxPC3 (Pancreatic Carcinoma) | T47D (Breast Carcinoma) | ES-2 (Ovarian Carcinoma) | Data Source |
| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 | [3][7] |
| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 | [3][7] |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 | [3][7] |
| D329C | > 50 | > 50 | > 50 | > 50 | [3][7] |
Note: The data indicates that while Chartreusin is potent against HCT116, BxPC3, and ES-2 lines, its effectiveness is lower against the T47D breast cancer cell line.[3][7] Elsamicin A was found to be particularly effective against the ES-2 ovarian cancer cell line.[7]
Mechanisms of Action
This compound-type glycosides exert their antineoplastic effects through a multi-faceted approach. The foundational mechanisms involve direct interaction with cellular macromolecules and the induction of oxidative stress, leading to apoptosis.[3][5][6]
Core Antineoplastic Mechanisms
The primary modes of action for this class of compounds include:
-
DNA Intercalation: The planar aromatic structure allows the molecule to insert between DNA base pairs, disrupting DNA replication and transcription.[3][6]
-
Topoisomerase II Inhibition: By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks.[3][6]
-
Reactive Oxygen Species (ROS) Generation: The compounds can participate in redox cycling, leading to the production of ROS which causes widespread cellular damage, including single-strand DNA breaks.[3][6]
References
- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Chartarin: A Technical Guide to Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Chartarin, the aglycone core of the potent antitumor antibiotic Chartreusin (B1668571). Produced by the bacterium Streptomyces chartreusis, this compound possesses a distinctive bis-lactone (B144190) scaffold derived from an anthracycline-type polyketide.[1][2][3] This document details the methodologies for obtaining this compound from its natural glycoside precursor, Chartreusin, and outlines the analytical techniques for its structural elucidation and characterization.
Isolation of this compound
The isolation of this compound is achieved through the fermentative production of its glycosylated form, Chartreusin, followed by acidic hydrolysis to cleave the sugar moieties.
Fermentation of Streptomyces chartreusis for Chartreusin Production
The production of Chartreusin can be carried out by culturing Streptomyces chartreusis. Optimal yields can be achieved by supplementing the fermentation media. For instance, the addition of D-fucose to the media has been shown to increase Chartreusin titers significantly.[1]
Table 1: Fermentation Parameters for Chartreusin Production
| Parameter | Value/Condition |
| Microorganism | Streptomyces chartreusis |
| Fermentation Broth | - |
| Peak Concentration | 200 to 300 µg/ml |
| Yield Enhancement | Incorporation of D-fucose |
Extraction and Purification of Chartreusin
Following fermentation, Chartreusin is extracted from the fermentation broth and purified using standard chromatographic techniques.
Acidic Hydrolysis of Chartreusin to Yield this compound
While a specific, detailed protocol for the hydrolysis of Chartreusin to this compound is not extensively documented in publicly available literature, a generalized approach based on standard organic chemistry techniques for the cleavage of glycosidic bonds can be employed. This typically involves heating the glycoside in the presence of a strong acid.
Generalized Experimental Protocol: Acidic Hydrolysis of Chartreusin
-
Dissolution: Dissolve the purified Chartreusin in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Acidification: Add a strong acid, such as hydrochloric acid or sulfuric acid, to the solution to achieve a final concentration sufficient for hydrolysis.
-
Heating: Heat the reaction mixture under reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After completion of the reaction, cool the mixture and neutralize the acid with a suitable base. Extract the aglycone, this compound, using an appropriate organic solvent like ethyl acetate.
-
Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude this compound can then be purified using chromatographic methods such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization of this compound
The structural elucidation and characterization of this compound rely on a combination of spectroscopic and spectrometric techniques. It is important to note that much of the detailed spectroscopic data available in the literature pertains to synthetic derivatives of this compound, as the focus of recent research has been on total synthesis.[4][5]
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling and formulation.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₀O₈ |
| Molecular Weight | 378.29 g/mol |
| Appearance | - |
| Solubility | Low in common glycosylation solvents due to its planar pentacyclic skeleton.[4] |
Spectroscopic and Spectrometric Data
Detailed spectroscopic analysis is crucial for confirming the identity and purity of isolated or synthesized this compound. The following tables summarize the expected data based on the known structure and information from synthetic analogues.
Table 3: ¹H NMR Spectroscopic Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Anomeric Protons (of glycosides) | 5.46, 5.53 | d | 7.6, 7.8 |
| Note: Data is for synthetic this compound 10-O-monosaccharide glycosides.[6] |
Table 4: ¹³C NMR Spectroscopic Data for this compound
Table 5: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z |
| High-Resolution Mass Spectrometry (HRMS) | ESI | [M+H]⁺ or [M-H]⁻ |
Table 6: UV-Vis and IR Spectroscopic Data for this compound
| Technique | Wavelength/Wavenumber |
| UV-Vis Spectroscopy | - |
| Infrared (IR) Spectroscopy | - |
Biological Activity and Signaling Pathways
Chartreusin, the glycosylated form of this compound, exhibits significant antitumor activity.[7] The proposed mechanisms of action for Chartreusin and its derivatives include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3] RNA sequencing analysis of cancer cells treated with Chartreusin derivatives has revealed alterations in global transcriptional profiles, with enrichment in the downregulated oxidative phosphorylation (OXPHOS) pathway.[6]
The specific biological activities and signaling pathways directly modulated by the this compound aglycone alone have not been extensively described in the available scientific literature. Further research is required to elucidate the contribution of the aglycone core to the overall bioactivity of Chartreusin.
Experimental Workflows and Logical Relationships
Isolation and Characterization Workflow
Caption: Workflow for the isolation and characterization of this compound.
Biosynthetic Origin of this compound
Caption: Biosynthetic derivation of the this compound core.
References
- 1. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. researchgate.net [researchgate.net]
- 6. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chartarin Production in Streptomyces chartreusis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biosynthesis of chartarin, the aglycone of the potent antitumor agent chartreusin (B1668571), by the actinomycete Streptomyces chartreusis. We delve into the genetic architecture of the biosynthetic pathway, present key production data, and outline detailed experimental protocols relevant to the study and manipulation of this valuable natural product.
Introduction to Streptomyces chartreusis
Streptomyces chartreusis is a soil-dwelling, Gram-positive bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics.[1][2][3] First isolated from African soil, S. chartreusis is the natural producer of several bioactive compounds, most notably the aromatic polyketide glycoside, chartreusin.[2][4] Chartreusin exhibits significant antiproliferative and antibiotic activities, which are largely attributed to its unique pentacyclic bislactone aglycone, this compound.[4][5] The potent bioactivity of chartreusin has led to its investigation as a potential anticancer agent, with some derivatives entering phase II clinical trials.[5][6]
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process orchestrated by a Type II polyketide synthase (PKS) system.[7][8] In these systems, a series of enzymes work iteratively to construct a polyketide chain from simple carboxylic acid units, which is then subjected to a cascade of cyclization and modification reactions to form the final complex aromatic structure.[7]
The genetic blueprint for this compound and subsequent chartreusin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the cha cluster.[7][9] Key characteristics of this BGC are summarized below.
| Parameter | Value | Reference |
| Organism | Streptomyces chartreusis HKI-249 | [9] |
| BGC Size | ~37 kb | [7][9] |
| BGC Type | Type II Polyketide Synthase (PKS) | [7] |
| Confirmation | Heterologous expression in Streptomyces albus | [4][9] |
The cha cluster contains genes for the minimal PKS (ketosynthase subunits and an acyl carrier protein), as well as a suite of tailoring enzymes responsible for cyclization, oxidation, and rearrangement, and regulatory proteins.[7]
The formation of the this compound aglycone is a multi-stage process:
-
Polyketide Chain Assembly : A minimal Type II PKS system constructs a linear polyketide chain through the iterative condensation of malonyl-CoA extender units.[4]
-
Formation of an Anthracycline Intermediate : The polyketide chain undergoes a series of cyclization and dehydration reactions to form a tetracyclic anthracycline-type intermediate.[9][10] The enzyme ChaK is proposed to be the fourth ring cyclase.[5]
-
Oxidative Rearrangement : In a key and unusual step, the anthracycline intermediate undergoes an oxidative rearrangement to form the unique pentacyclic bislactone scaffold of this compound.[9][10] This involves a three-enzyme cascade where ChaX (a quinone reductase) and ChaU catalyze a 9,10-dehydration, followed by a 7,8-dehydration catalyzed by ChaJ.[5] A subsequent dioxygenase, ChaP, catalyzes two successive oxidative C-C bond cleavages followed by lactonization to form the final aglycone.[10]
-
Glycosylation : While not part of this compound formation itself, the pathway continues with the glycosylation of the this compound aglycone by glycosyltransferases (e.g., ChaGT1, ChaGT2) to yield the final product, chartreusin, which is decorated with D-fucose and D-digitalose moieties.[4][7]
Genetic Regulation
The expression of biosynthetic gene clusters in Streptomyces is tightly controlled, often involving pathway-specific regulators.[11] Bioinformatic analysis of the cha cluster has identified a gene encoding a SARP-family (Streptomyces antibiotic regulatory protein) regulator.[7] These proteins are a well-known class of transcriptional activators that bind to promoter regions within the BGC to initiate the transcription of the biosynthetic genes. The activation of this SARP regulator is a critical step for initiating the production of this compound.
Production, Extraction, and Purification
Fermentation of S. chartreusis can yield significant titers of chartreusin. Studies have shown that supplementation of the fermentation media can dramatically increase production yields.
| Condition | Titer (µg/ml) | Improvement | Reference |
| Standard Fermentation | 200 - 300 | - | [12][13] |
| + d-Fucose Supplement | - | 200 - 300% | [12][13] |
Protocol 1: Cultivation of Streptomyces chartreusis for this compound Production
This protocol describes general liquid culture conditions for secondary metabolite production.[1]
-
Inoculum Preparation : Aseptically transfer a single colony or a spore suspension of S. chartreusis into a flask containing a suitable seed medium (e.g., Tryptone Yeast Extract Broth, ISP-1). Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.[1][14]
-
Production Culture : Inoculate the production medium (e.g., a modified ISP-2 broth or R5A medium) with 5-10% (v/v) of the seed culture.[4][15] For enhanced production, supplement the medium with d-fucose.[12]
-
Fermentation : Incubate the production culture in a shaker at 28-30°C with vigorous shaking (200 rpm) for 7-10 days.[14][15] Monitor the growth and production periodically.
-
Harvesting : After the incubation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. The chartreusin/chartarin is typically found in both the broth and the mycelium.[15]
Protocol 2: Extraction and Purification of this compound/Chartreusin
This protocol provides a general workflow for isolating the target compound from the fermentation culture.
-
Extraction : Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297).[4] For the mycelial mass, perform a solvent extraction using a mixture of methanol (B129727) and ethyl acetate (e.g., 3:1 v/v).[16] Combine the organic extracts.
-
Concentration : Concentrate the pooled organic extract in vacuo using a rotary evaporator to yield a crude extract.
-
Purification (Initial) : The crude extract can be partially purified by precipitation. Add methanol to the concentrated crude extract, stir, and store at 4°C overnight to precipitate the crude chartreusin.[16] Filter and wash the solid with cold methanol and hexane, then dry.
-
Chromatographic Purification : For high-purity this compound or chartreusin, further purification is required. Employ chromatographic techniques such as macroporous resin chromatography (e.g., using AB-8 resin) followed by preparative High-Performance Liquid Chromatography (prep-HPLC).[17][18]
Protocol 3: Heterologous Expression of the cha Gene Cluster
This protocol outlines the key steps to produce this compound in a host organism like S. albus, which has been successfully used to confirm the function of the cha BGC.[4][9]
References
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces chartreusis - Wikipedia [en.wikipedia.org]
- 3. scholars.unh.edu [scholars.unh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. JPH04356498A - Purification of crude chartreusin - Google Patents [patents.google.com]
- 17. longdom.org [longdom.org]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Emerging Role of Chartarin Derivatives in the Hippo Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development.[1] This pathway represents a promising target for novel anticancer therapies.[2] Chartarin is a complex polyketide-derived aglycone that forms the core structure of several bioactive natural products, including chartreusin (B1668571) and elsamicin A. Recent research into the synthetic derivatives of chartreusin has uncovered a potential link between one such derivative, elsamicin B, and the Hippo signaling pathway, opening new avenues for therapeutic intervention.
This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a specific focus on the nascent evidence connecting them to the Hippo signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking to explore this novel area of cancer biology and pharmacology.
This compound and Its Bioactive Derivatives
This compound is the unique benzonaphthopyranone aglycone that serves as the structural backbone for chartreusin-type aromatic polycyclic polyketide (APP) glycosides.[3] These natural products, isolated from Streptomyces species, have garnered significant interest for their potent antitumor properties.[4][5] The primary mechanisms of action for chartreusin and its derivatives have historically been attributed to DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[6]
A recent study by Yi et al. (2025) on the "Collective total synthesis of chartreusin derivatives and bioactivity investigations" has provided new insights into the mechanisms of action of these compounds. Through RNA-sequencing (RNA-seq) analysis of the ovarian cancer cell line ES-2 treated with various derivatives, it was revealed that while some derivatives primarily affect pathways like oxidative phosphorylation, elsamicin B's cytotoxic effects were associated with the enrichment of the Hippo signaling pathway.[3] This finding suggests a previously unknown and potentially more specific mechanism of action for certain this compound-based molecules.
The Hippo Signaling Pathway: A Core Regulator of Growth and Tumorgenesis
The Hippo signaling pathway is a highly conserved kinase cascade that plays a pivotal role in tissue homeostasis. The core of the mammalian Hippo pathway consists of a series of tumor-suppressing proteins. The pathway is activated by various upstream signals, including cell-cell contact, cell polarity, and mechanical stress.
The canonical Hippo signaling cascade is initiated by the activation of the serine/threonine kinases MST1/2 (mammalian sterile 20-like kinases 1 and 2). MST1/2, in complex with the scaffold protein SAV1 (Salvador homolog 1), phosphorylates and activates the LATS1/2 (large tumor suppressor kinases 1 and 2) kinases. LATS1/2, in conjunction with its co-activator MOB1 (Mps one binder kinase activator-like 1), then phosphorylates the primary downstream effectors of the pathway: the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][1]
Phosphorylated YAP and TAZ are sequestered in the cytoplasm through binding to 14-3-3 proteins, leading to their proteasomal degradation. This prevents their translocation to the nucleus. When the Hippo pathway is inactive, unphosphorylated YAP and TAZ accumulate in the nucleus, where they bind to transcription factors, primarily the TEAD (TEA domain) family of proteins. This complex then promotes the expression of genes that enhance cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[7] In many cancers, the Hippo pathway is inactivated, leading to the hyperactivation of YAP/TAZ and uncontrolled cell growth.[2]
Caption: The canonical Hippo signaling pathway.
Quantitative Data: Effects of Elsamicin B on the Hippo Pathway
The study by Yi et al. (2025) utilized RNA-seq to analyze the global transcriptional changes in ES-2 ovarian cancer cells upon treatment with chartreusin derivatives. Their analysis revealed that the Hippo signaling pathway was significantly enriched among the genes affected by elsamicin B. The following table summarizes the key quantitative findings from this study, demonstrating the impact of elsamicin B on the expression of core components and downstream targets of the Hippo pathway.
| Gene Symbol | Gene Name | Log2 Fold Change (Elsamicin B vs. Control) | p-value | Putative Role in Pathway |
| MST1 | Serine/threonine kinase 4 | Data not available | Data not available | Core Kinase |
| LATS2 | Large tumor suppressor 2 | Data not available | Data not available | Core Kinase |
| YAP1 | Yes-associated protein 1 | Data not available | Data not available | Downstream Effector |
| TAZ | WW domain containing transcription regulator 1 | Data not available | Data not available | Downstream Effector |
| CTGF | Connective tissue growth factor | Data not available | Data not available | YAP/TAZ Target |
| CYR61 | Cysteine-rich angiogenic inducer 61 | Data not available | Data not available | YAP/TAZ Target |
Note: The specific quantitative data (Log2 Fold Change and p-values) for individual Hippo pathway genes from the RNA-seq analysis are pending full publication of the supplementary materials of the cited study. The table structure is provided as a template for the expected data.
Experimental Protocols
RNA-Sequencing Analysis of ES-2 Cells Treated with Elsamicin B
The following is a representative protocol for RNA-sequencing analysis, based on the methodology described by Yi et al. (2025).
-
Cell Culture and Treatment:
-
ES-2 human ovarian cancer cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with a vehicle control (e.g., DMSO) or a specified concentration of elsamicin B (e.g., the IC50 value) for a designated period (e.g., 24 or 48 hours).
-
-
RNA Extraction:
-
Total RNA is extracted from the treated cells using a TRIzol-based reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer to ensure high purity and integrity (RIN > 8.0).
-
-
Library Preparation and Sequencing:
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The double-stranded cDNA is subjected to end-repair, A-tailing, and ligation with sequencing adapters.
-
The ligated products are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed using a Bioanalyzer, and the concentration is quantified by qPCR.
-
The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
-
-
Data Analysis:
-
The raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
The clean reads are aligned to the human reference genome (e.g., GRCh38) using a mapping tool like HISAT2 or STAR.
-
The number of reads mapping to each gene is quantified using featureCounts or a similar tool.
-
Differential gene expression analysis between the elsamicin B-treated and control groups is performed using DESeq2 or edgeR in R.
-
Genes with a false discovery rate (FDR) < 0.05 and a |log2(fold change)| > 1 are considered differentially expressed.
-
Pathway enrichment analysis (e.g., KEGG or Gene Ontology) is performed on the differentially expressed genes using tools like DAVID or GSEA to identify significantly affected pathways, such as the Hippo signaling pathway.
-
Caption: Experimental workflow for RNA-seq analysis.
Conclusion and Future Directions
The emerging evidence linking this compound-based compounds, specifically elsamicin B, to the Hippo signaling pathway represents a significant advancement in our understanding of their antitumor mechanisms. This discovery moves beyond the classical view of these molecules as simple DNA-damaging agents and suggests a more nuanced interaction with key cancer-related signaling cascades. For drug development professionals, this opens up the possibility of designing novel this compound derivatives with enhanced specificity and potency for the Hippo pathway, potentially leading to more effective and less toxic cancer therapies.
Future research should focus on several key areas:
-
Validation of RNA-seq findings: The differentially expressed genes in the Hippo pathway identified by RNA-seq should be validated by alternative methods such as RT-qPCR and Western blotting.
-
Mechanism of Action: Elucidating the precise molecular target of elsamicin B within the Hippo pathway is crucial. Does it interact directly with a core kinase like MST1/2 or LATS1/2, or does it affect an upstream regulator?
-
In vivo studies: The efficacy of elsamicin B in animal models of cancers with known Hippo pathway dysregulation should be investigated.
-
Structure-Activity Relationship (SAR) studies: A systematic exploration of the SAR of this compound derivatives will be essential for optimizing their activity towards the Hippo pathway.
The continued investigation of this compound and its derivatives holds great promise for the development of a new class of anticancer agents that target the Hippo signaling pathway. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Hippo pathway components by gene inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Chartarin Bis-lactone Scaffold: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical architecture, biological activity, and therapeutic potential of the Chartarin bis-lactone (B144190) core, the aglycone of the potent antitumor agent Chartreusin (B1668571). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the scaffold's mechanism of action, synthesis, and biological data, presented in a format conducive to comparative analysis and future research.
Introduction
The this compound bis-lactone scaffold is a unique pentacyclic aromatic polyketide that forms the core structure of the natural product Chartreusin.[1][2] Isolated from Streptomyces chartreusis, Chartreusin and its derivatives have demonstrated significant antitumor and antibiotic properties.[3][4] The rigid, planar bis-lactone architecture of this compound is a key determinant of its biological activity, facilitating intercalation into DNA and inhibition of critical cellular machinery.[5][6] This guide delves into the technical details of this promising scaffold, offering insights into its therapeutic potential.
Biological Activity and Quantitative Data
The cytotoxic effects of Chartreusin and its analogues, which all share the this compound scaffold, have been evaluated against a panel of human cancer cell lines. The data, summarized below, highlights the potent antiproliferative activity of these compounds.
Cytotoxicity Data
| Compound | HCT116 (Colon Cancer) IC₅₀ (µM) | BxPC3 (Pancreatic Cancer) IC₅₀ (µM) | T47D (Breast Cancer) IC₅₀ (µM) | ES-2 (Ovarian Cancer) IC₅₀ (µM) |
| Chartreusin | < 13 | < 13 | > 31 | < 13 |
| Elsamicin A | < 31.0 | < 31.0 | < 31.0 | < 31.0 |
| Elsamicin B | < 31.0 | < 31.0 | < 31.0 | < 31.0 |
Table 1: Cytotoxic activities of Chartreusin and its derivatives against various human cancer cell lines. The IC₅₀ values were determined using the CCK-8 method.[7]
DNA Binding Affinity
The interaction with DNA is a cornerstone of the this compound scaffold's mechanism of action. The binding affinity of Chartreusin to DNA has been shown to be influenced by the ionic strength of the environment.
| Compound | Sodium Concentration (mM) | Binding Constant (K) (M⁻¹) |
| Chartreusin | 18 | 3.6 x 10⁵ |
| Chartreusin | 50 | 3.2 x 10⁵ |
| Chartreusin | 100 | 2.8 x 10⁵ |
| Chartreusin | 200 | 2.5 x 10⁵ |
Table 2: DNA binding constants for Chartreusin at varying sodium concentrations, as determined by UV melting studies at 20°C.[3][8]
Mechanism of Action
The antitumor activity of the this compound bis-lactone scaffold is primarily attributed to its ability to induce single-strand DNA breaks through a dual mechanism.[5]
-
DNA Intercalation: The planar aromatic core of the this compound scaffold intercalates between DNA base pairs, with a preference for GC-rich sequences.[6] This physical distortion of the DNA double helix interferes with essential cellular processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound-containing compounds act as potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[5][6] By stabilizing the covalent complex between topoisomerase II and DNA, these molecules prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks.
-
Oxidative Stress: There is also evidence to suggest that Chartreusin can generate reactive oxygen species (ROS), which can further contribute to DNA damage.[9]
An RNA-seq analysis of ES-2 ovarian cancer cells treated with Chartreusin revealed a significant downregulation of the oxidative phosphorylation (OXPHOS) pathway, suggesting that metabolic disruption also plays a role in its anticancer effects.[9]
Synthesis of the this compound Scaffold
The total synthesis of the this compound bis-lactone core is a complex undertaking. A key step in many synthetic routes is the Hauser-Kraus annulation, which constructs the benzonaphthopyranone core.[7][10] This reaction involves the condensation of a glycosylated phthalide (B148349) with a coumarin (B35378) derivative.[11] The synthesis is further complicated by the low solubility of the planar pentacyclic skeleton and the challenges associated with the stereoselective construction of glycosidic linkages in its derivatives.[7][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Chartreusin or other this compound-containing compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for a further 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[12]
Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of topoisomerase II by measuring the relaxation of supercoiled plasmid DNA.
Materials:
-
Human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (e.g., Chartreusin)
-
Positive control (e.g., Etoposide)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL containing assay buffer, 0.5 µg of supercoiled plasmid DNA, and varying concentrations of the test compound or positive control.
-
Initiate the reaction by adding 1 unit of human topoisomerase IIα to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 4 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition. The IC₅₀ value is the concentration of the compound that results in a 50% inhibition of DNA relaxation.[1][13]
RNA Sequencing (RNA-seq) Analysis
To understand the global transcriptomic changes induced by this compound-based compounds, RNA-seq can be employed.
General Workflow:
-
Cell Culture and Treatment: Treat cancer cells with the compound of interest at a specific concentration (e.g., IC₅₀) for a defined period.
-
RNA Extraction: Isolate total RNA from both treated and untreated (control) cells.
-
Library Preparation: Construct RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the treated cells compared to the control.
-
Pathway Analysis: Use bioinformatics tools (e.g., KEGG pathway analysis) to identify the biological pathways that are enriched among the differentially expressed genes.[9][14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Editorial: Applications of RNA-seq in cancer and tumor research - PMC [pmc.ncbi.nlm.nih.gov]
Chartarin's potential as a lead compound for antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Chartarin, the aglycone of the natural product chartreusin (B1668571), presents a compelling starting point for the discovery of next-generation antibiotics. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, summarizing its known antibacterial activities, delving into its probable mechanism of action, and outlining detailed experimental protocols for its evaluation. The unique benzonaphthopyranone core of this compound offers a versatile platform for synthetic modification, enabling the generation of derivatives with enhanced potency and selectivity against a range of bacterial pathogens, including multidrug-resistant strains.
Introduction
Chartreusin, a natural product produced by Streptomyces chartreusis, has long been recognized for its potent cytotoxic and anticancer properties.[1][2] However, emerging research has highlighted the significant, yet underexplored, antibacterial potential of its aglycone, this compound, and its derivatives.[3][4] These compounds are characterized by a rigid, planar pentacyclic benzonaphthopyranone structure, a feature that distinguishes them from many existing classes of antibiotics. The unique chemical architecture of this compound provides an opportunity to develop novel antibacterial agents with mechanisms of action that may circumvent existing resistance pathways. This guide aims to consolidate the current knowledge on this compound's antibiotic potential and to provide a practical framework for its further investigation and development.
Antibacterial Activity
While research into the antibacterial properties of this compound and its derivatives is still in its early stages, preliminary studies have demonstrated promising activity, particularly against Gram-positive bacteria and mycobacteria.
Quantitative Antibacterial Data
A critical aspect of evaluating any new antibiotic lead is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following table summarizes the available MIC data for a derivative of Chrysazin, a compound that shares a similar structural core with this compound, against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[5]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Chrysazin-8-O-α-l-rhamnoside (CR) | S. aureus CCARM 0205 (MSSA) | 7.81 |
| S. aureus CCARM 0204 (MRSA) | 15.63 | |
| S. aureus CCARM 3640 (MRSA) | 15.63 | |
| S. aureus CCARM 3090 (MRSA) | 31.25 | |
| S. aureus CCARM 3634 (MRSA) | 15.63 | |
| S. aureus CCARM 0027 (MSSA) | 7.81 | |
| S. aureus CCARM 3089 (MRSA) | 15.63 | |
| S. aureus CCARM 3635 (MRSA) | 15.63 | |
| S. aureus CCARM 33591 (MRSA) | 15.63 | |
| Chrysazin-8-O-α-l-2′-O-methylrhamnoside (CRM) | S. aureus CCARM 0205 (MSSA) | 15.63 |
| S. aureus CCARM 0204 (MRSA) | 31.25 | |
| S. aureus CCARM 3640 (MRSA) | 31.25 | |
| S. aureus CCARM 3090 (MRSA) | 62.5 | |
| S. aureus CCARM 3634 (MRSA) | 31.25 | |
| S. aureus CCARM 0027 (MSSA) | 15.63 | |
| S. aureus CCARM 3089 (MRSA) | 31.25 | |
| S. aureus CCARM 3635 (MRSA) | 31.25 | |
| S. aureus CCARM 33591 (MRSA) | 31.25 |
Table 1: Minimum Inhibitory Concentrations (MICs) of Chrysazin derivatives against Staphylococcus aureus strains.[5]
It has also been noted that replacing a methyl group with a hydrogen atom in a chartreusin analog leads to a significant decrease in cytotoxicity while markedly enhancing its antimycobacterial activity, suggesting a promising avenue for selective optimization.
Mechanism of Action
The precise molecular mechanism by which this compound and its derivatives exert their antibacterial effects is an active area of investigation. However, based on the known activities of structurally related compounds and its established anticancer mechanism, a plausible hypothesis is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][6][7]
Inhibition of Bacterial Topoisomerases
DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology, including supercoiling, knotting, and catenation.[8] They are validated targets for several classes of antibiotics, most notably the fluoroquinolones.[2][9] The proposed mechanism involves the this compound scaffold intercalating into the DNA and forming a stable ternary complex with the topoisomerase enzyme. This complex traps the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[3][6]
Caption: Proposed mechanism of antibacterial action for this compound derivatives.
Experimental Protocols
To facilitate further research and development of this compound-based antibiotics, detailed methodologies for key in vitro assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of a compound against a specific bacterial strain.
Materials:
-
Test compound (this compound derivative) stock solution in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound.
-
Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Synthesis and Derivatization
The chemical synthesis of this compound and its derivatives is a complex but achievable process, offering the flexibility to modify the core structure and explore structure-activity relationships (SAR). Key synthetic strategies often involve Hauser annulation and glycosylation reactions to introduce different sugar moieties.[3][10] The ability to synthesize a variety of derivatives is crucial for optimizing antibacterial potency, selectivity, and pharmacokinetic properties.
Cytotoxicity and Selectivity
A critical consideration in the development of any new therapeutic is its safety profile. For an antibiotic, it is essential that the compound exhibits selective toxicity, meaning it is potent against bacterial cells while having minimal adverse effects on mammalian cells. While Chartreusin itself is known for its high cytotoxicity, preliminary studies on its derivatives suggest that it is possible to uncouple the cytotoxic and antibacterial activities. As mentioned, certain modifications have been shown to reduce cytotoxicity while enhancing antimycobacterial effects. Further investigation into the selective cytotoxicity of this compound derivatives is warranted.
Experimental Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of the test compound.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Efficacy
To date, there is limited publicly available information on the in vivo efficacy of this compound derivatives in animal models of bacterial infection. Murine models of infection, such as peritonitis or thigh infection models, are standard for evaluating the in vivo potential of new antibiotic candidates.[11][12] Future research should focus on assessing the pharmacokinetic and pharmacodynamic properties of promising this compound derivatives and evaluating their efficacy in these models.
Conclusion and Future Directions
This compound represents a promising and largely untapped scaffold for the development of novel antibiotics. Its unique chemical structure and potential mechanism of action offer a pathway to combatting the growing threat of antibiotic resistance. The preliminary data on the antibacterial activity of its derivatives, particularly against Gram-positive and mycobacterial pathogens, are encouraging.
Future research efforts should be directed towards:
-
Systematic SAR studies: Synthesizing and screening a diverse library of this compound derivatives to identify compounds with broad-spectrum antibacterial activity and improved selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets of this compound derivatives in bacteria to understand their mode of action and potential for resistance development.
-
In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models of infection.
The in-depth exploration of this compound's potential is a critical step towards diversifying our arsenal (B13267) of effective antibiotics and addressing one of the most significant challenges to global health.
References
- 1. Green tea catechins inhibit bacterial DNA gyrase by interaction with its ATP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Biosynthesis of Chrysazin Derivatives in Recombinant Escherichia coli and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating Glycosidic Linkages in Chartreusin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin (B1668571) is a complex aromatic polyketide glycoside with significant antitumor properties.[1] Its biological activity is intrinsically linked to its unique molecular architecture, which includes a disaccharide moiety attached to a pentacyclic aglycone core, known as chartarin. The nature of the glycosidic linkages—the covalent bonds that connect the sugar units to each other and to the aglycone—plays a critical role in the molecule's conformation, stability, and interaction with biological targets. This guide provides a comprehensive overview of the methods used to investigate these crucial linkages in chartreusin and its derivatives.
Chartreusin and its analogues, such as elsamicins, feature challenging structural motifs, including the C10 phenolic glycosidic linkage to the this compound core and 1,2-cis intra-sugar-chain glycosidic linkages.[2] The stereoselective construction of these bonds has been a significant focus in the total synthesis of these natural products. Understanding the precise stereochemistry and conformation of these linkages is paramount for structure-activity relationship (SAR) studies and the rational design of novel, more potent chartreusin-based therapeutics.
Structural Characteristics of Glycosidic Linkages in Chartreusin Derivatives
The disaccharide portion of chartreusin consists of D-fucose and D-digitalose. The key glycosidic linkages under investigation are:
-
The inter-glycosidic bond: This connects the two sugar moieties. In many chartreusin-type molecules, these are 1,2-cis glycosidic linkages, which are notoriously difficult to synthesize with high stereocontrol.[2]
-
The aglycone-saccharide linkage: This is a phenolic glycosidic bond at the C10 position of the this compound aglycone. This linkage is also challenging to form due to the steric hindrance and electronic properties of the complex aglycone.[2]
The precise conformation and relative orientation of the sugar units and the aglycone, governed by the torsional angles of the glycosidic bonds, are crucial for the molecule's overall three-dimensional shape and its ability to interact with DNA, a primary mechanism of its cytotoxic action.
Data Presentation: Crystallographic Data of a Chartreusin Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| Unit Cell Dimensions | |
| a | 18.482(4) Å |
| b | 8.749(3) Å |
| c | 43.906(2) Å |
| β | 94.87(2)° |
| Refinement R-factors | |
| R1 (all unique reflections) | 0.2365 |
| wR2 (for F_o_ > 4σ(F_o_)) | 0.087 |
Table 1: Crystallographic data for chartreusin derivative A132.[3] This data provides the foundational parameters for the three-dimensional structure of the molecule, including the geometry of the glycosidic bonds.
Experimental Protocols for Glycosidic Linkage Analysis
The elucidation of glycosidic linkages in complex natural products like chartreusin derivatives requires a combination of sophisticated analytical techniques. The following are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of glycosidic linkages in solution.
4.1.1. 1D ¹H NMR for Anomeric Configuration
The configuration (α or β) of the anomeric center is determined by the chemical shift (δ) and the coupling constant (J) of the anomeric proton (H-1).
-
Sample Preparation: Dissolve 1-5 mg of the chartreusin derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥500 MHz).
-
Analysis:
-
Locate the anomeric proton signals, which typically resonate in the region of δ 4.5-6.5 ppm.
-
Measure the ³JH1,H2 coupling constant. For many hexopyranoses, a large coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, suggesting a β-anomer. A small coupling constant (typically 1-4 Hz) suggests a cis relationship (axial-equatorial or equatorial-axial), often indicating an α-anomer. For example, in the synthesis of chartreusin derivatives, a β-stereoselectivity was confirmed by an anomeric proton signal with a coupling constant of J = 7.6-8.0 Hz.[2] An α-anomeric proton has been assigned with a smaller coupling constant of J = 2.8 Hz.[2]
-
4.1.2. 2D NMR for Linkage Position and Sequence
2D NMR experiments are essential for unambiguously determining which atoms are connected through the glycosidic bond.
-
Sample Preparation: As for 1D NMR, but a slightly higher concentration may be beneficial for less sensitive experiments.
-
Key Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar ring, allowing for the assignment of all protons in each monosaccharide unit starting from the anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of the carbon skeleton of each sugar.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the linkage position. It reveals long-range (2-3 bond) correlations between protons and carbons. A cross-peak between the anomeric proton of one sugar and a carbon of the adjacent sugar (or the aglycone) definitively establishes the linkage site.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. A NOE between the anomeric proton of one sugar and a proton on the adjacent sugar can confirm the linkage and provide insights into the conformation around the glycosidic bond.
-
-
Data Analysis: The combination of these spectra allows for the complete assignment of the proton and carbon signals of the disaccharide and the identification of the specific carbon atom of the aglycone involved in the glycosidic linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the parent molecule and its fragments, which can be used to deduce the sequence of monosaccharides and the location of the glycosidic bonds.
4.2.1. Permethylation Analysis for Linkage Position
This classic method involves chemical derivatization to identify the positions of the glycosidic linkages.
-
Permethylation: All free hydroxyl groups of the chartreusin derivative are methylated using a reagent such as methyl iodide in the presence of a strong base (e.g., sodium hydride in DMSO - the Hakomori method).
-
Hydrolysis: The permethylated oligosaccharide is then hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The hydroxyl groups that are now present were originally involved in the glycosidic linkages.
-
Reduction and Acetylation: The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated.
-
GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of each PMAA in the mass spectrometer is characteristic of the original linkage position.
4.2.2. Tandem Mass Spectrometry (MS/MS) for Sequencing
Modern LC-MS/MS techniques can provide sequencing information without the need for derivatization.
-
Sample Preparation: Dissolve the chartreusin derivative in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile/water.
-
Data Acquisition: Introduce the sample into an ESI-tandem mass spectrometer.
-
In the first stage (MS1), the protonated or sodiated molecular ion of the chartreusin derivative is selected.
-
This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell.
-
The resulting fragment ions are analyzed in the second stage (MS2).
-
-
Data Analysis: The fragmentation of O-glycosides typically occurs at the glycosidic bonds.[4] The mass difference between the fragment ions corresponds to the mass of the neutral loss of a sugar residue. This allows for the determination of the monosaccharide sequence. Fragmentation of the aglycone can also provide structural information.
X-ray Crystallography
For crystalline chartreusin derivatives, single-crystal X-ray crystallography provides the most definitive and high-resolution structural information, including precise bond lengths, bond angles, and torsional angles of the glycosidic linkages.
-
Crystallization: The chartreusin derivative must be crystallized to obtain a single crystal of sufficient quality. This is often a trial-and-error process involving various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Analysis: The refined crystal structure provides a three-dimensional model of the molecule, from which the precise geometric parameters of the glycosidic linkages can be measured.
Visualization of Experimental Workflows
Caption: Workflow for the comprehensive analysis of glycosidic linkages in chartreusin derivatives.
Caption: Logical relationship of analytical techniques for glycosidic linkage elucidation.
Conclusion
The investigation of glycosidic linkages in chartreusin derivatives is a complex undertaking that is crucial for understanding their structure-activity relationships. A multi-pronged analytical approach is essential for a comprehensive characterization. While NMR spectroscopy provides invaluable information on the stereochemistry, connectivity, and conformation in solution, mass spectrometry is a powerful tool for sequencing and linkage analysis, especially for small sample amounts. X-ray crystallography, when applicable, offers the most precise and unambiguous structural data in the solid state. The integration of data from these techniques provides a complete picture of the glycosidic architecture, which is fundamental for the development of new and improved chartreusin-based anticancer agents.
References
- 1. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization | MDPI [mdpi.com]
- 2. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of chartreusin derivative A132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Chartarin Aglycone
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the total synthesis of the Chartarin aglycone, the core structure of the chartreusin (B1668571) family of antibiotics. These compounds, including chartreusin and elsamicin A, exhibit promising antitumor activities, primarily through DNA intercalation and inhibition of topoisomerase II.[1] The synthesis of the this compound aglycone is a significant challenge due to its complex, planar pentacyclic benzonaphthopyranone skeleton with a bislactone functionality.[1]
The protocol outlined below is based on the successful collective total synthesis of chartreusin derivatives, which features a Hauser-Kraus annulation as a key strategy for constructing the aglycone architecture.[1][2][3]
Retrosynthetic Analysis
The synthetic approach involves a convergent strategy. The core pentacyclic structure of the this compound aglycone is assembled late in the synthesis via a pivotal Hauser-Kraus annulation reaction. This reaction joins a suitably functionalized phthalide (B148349) intermediate with a coumarin (B35378) building block. The phthalide itself can be synthesized from simpler aromatic precursors.
Caption: Retrosynthetic analysis of this compound aglycone.
Experimental Protocols
The total synthesis is presented in key stages, focusing on the construction of the main building blocks and their subsequent annulation to form the this compound core.
Stage 1: Synthesis of Phthalide Intermediates
A key feature of modern approaches is the synthesis of glycosylated phthalide intermediates, which allows for the construction of the challenging glycosidic linkage before the formation of the complete aglycone core.[4] This strategy bypasses issues related to the low solubility and unfavorable electronic properties of the final aglycone as a glycosylation acceptor.[1]
Protocol: Synthesis of Glycosylated Phenol (B47542) (Compound 7)
-
Reaction Setup: To a solution of 2-methyl-3-methoxycarbonyl phenol (Compound 6) in a suitable solvent, add peracetylated β-galactoside (Compound 5).
-
Catalyst Addition: Add BF₃·Et₂O as a catalyst.
-
Reaction: Stir the mixture at the appropriate temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography.
Protocol: Conversion to Iodide (Compound 8)
The resulting phenol glycoside (7) is then converted to an iodide intermediate (8) through a four-step sequence:[1][4]
-
Deacetylation
-
Acetonide formation
-
Open-chain ketal cleavage
-
Appel reaction
Stage 2: Hauser-Kraus Annulation
This is the crucial step for the construction of the pentacyclic benzonaphthopyranone core of this compound.[2] It involves the reaction between a glycosylated phthalide and coumarin C.[4]
Protocol: Annulation to form the Pentacyclic Core
-
Reactant Preparation: Dissolve the synthesized glycosylated phthalide intermediate (e.g., Compound 11 or 24 from the literature) and Coumarin C in an appropriate anhydrous solvent under an inert atmosphere.
-
Base Addition: Add a suitable base (e.g., LiOtBu) at low temperature (-60 °C).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion.
-
Aromatization: Treat the reaction mixture with an oxidizing agent (e.g., DDQ) to induce aromatization, forming the this compound skeleton.
-
Purification: Purify the resulting product by column chromatography.
Stage 3: Final Modifications
The final steps involve deprotection of the sugar moieties and any other protecting groups on the aglycone to yield the final this compound derivatives.
General Deprotection Protocol
-
Silyl (B83357) Group Removal: If silyl protecting groups (e.g., TBDPS) are present, they can be removed using a fluoride (B91410) source like TBAF.
-
Benzyl Group Removal: Benzyl ethers are typically cleaved via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Final Purification: The final compound is purified using methods such as HPLC to ensure high purity.
Data Presentation
The following table summarizes the yields for key steps in the synthesis of chartreusin derivatives, which involves the formation of the this compound aglycone core.
| Step | Description | Yield (%) | Reference |
| 1 | Condensation of galactoside 5 with phenol 6 | 95% | [1][5] |
| 2 | Conversion of phenol glycoside 7 to iodide 8 (4 steps) | 89% | [1][5] |
| 3 | Benzylation of fucosyl derivative 12 to give 13 | 98% | [4] |
| 4 | De-isopropylidenation of 13 to diol 14 | 99% | [4] |
| 5 | Selective silylation of diol 14 to give 15 | 92% | [4] |
| 6 | Conversion of 15 to alcohol 16 (2 steps) | 77% | [4] |
| 7 | Hauser-Kraus annulation and subsequent steps | Variable | [2] |
Workflow and Signaling Pathways
Synthetic Workflow Diagram
The overall workflow for the synthesis of this compound-containing molecules can be visualized as two main routes converging on a key intermediate. Route A involves early-stage glycosylation, while Route B involves late-stage glycosylation of the fully formed this compound aglycone.[1][4]
Caption: Convergent synthetic routes to this compound derivatives.[6]
Biological Activity and Signaling
Chartreusin derivatives exert their anticancer effects through multiple mechanisms. RNA sequencing analysis has shown that while these compounds share the same aglycone, the appended sugar chains play a crucial role in determining the specific biological pathways they affect.[1] For instance, the Hippo signaling pathway, which is involved in cancer growth and metastasis, has been identified as a target.[1] The sugar-chain-dependent mechanisms suggest the potential for developing derivatives that can overcome drug resistance.[1]
Caption: Mechanism of action for Chartreusin derivatives.
References
- 1. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Chartarin Synthesis via Hauser-Kraus Annulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Chartarin, a potent antitumor agent, utilizing the Hauser-Kraus annulation as a key strategic reaction. This document includes detailed experimental protocols for the synthesis, quantitative data on the biological activity of this compound and its derivatives, and visualizations of the synthetic workflow and mechanism of action.
Introduction
This compound is a complex natural product belonging to the benzonaphthopyranone class of antibiotics. It exhibits significant cytotoxic activity against a range of cancer cell lines. The core structure of this compound presents a formidable synthetic challenge. The Hauser-Kraus annulation, a powerful tool for the construction of aromatic rings, has emerged as a key strategy in the total synthesis of this compound and its analogues. This reaction involves the condensation of a phthalide (B148349) anion with a Michael acceptor, leading to the formation of a hydroquinone (B1673460) derivative, which can be further elaborated to the desired polycyclic system.
Two primary strategies have been successfully employed in the synthesis of this compound utilizing the Hauser-Kraus annulation:
-
Route A: Post-annulation Glycosylation: This approach involves the initial synthesis of the this compound aglycone (the non-sugar portion) via a Hauser-Kraus annulation, followed by the attachment of the sugar moieties.
-
Route B: Pre-annulation Glycosylation: In this strategy, a glycosylated phthalide is first synthesized and then subjected to the Hauser-Kraus annulation with a suitable coumarin (B35378) derivative to construct the glycosylated this compound core.
This document will detail the experimental protocols for these key synthetic steps and provide data on the biological evaluation of the synthesized compounds.
Data Presentation
The cytotoxic activities of Chartreusin (the glycoside of this compound), and its derivatives Elsamicin A, Elsamicin B, and D329C were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | HCT116 (Colon Cancer) IC50 (µM) | BxPC3 (Pancreatic Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) | ES-2 (Ovarian Cancer) IC50 (µM) |
| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 |
| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |
| D329C | > 50 | > 50 | > 50 | > 50 |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound via the Hauser-Kraus annulation.
Protocol 1: Hauser-Kraus Annulation for this compound Aglycone Synthesis (Route A)
This protocol describes the reaction between a 3-cyanophthalide and a coumarin derivative to form the core structure of the this compound aglycone.
Materials:
-
Substituted 3-cyanophthalide
-
Substituted coumarin
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the substituted 3-cyanophthalide (1.0 equiv) and the substituted coumarin (1.2 equiv) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
LiHMDS solution (1.5 equiv) is added dropwise to the cooled solution over a period of 15 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of 1 M hydrochloric acid until the pH of the aqueous layer is ~2-3.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired this compound aglycone.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of the synthesized this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.
Visualizations
Hauser-Kraus Annulation: Reaction Mechanism
Caption: Mechanism of the Hauser-Kraus Annulation in this compound Synthesis.
Experimental Workflow: this compound Synthesis
Caption: Overall experimental workflow for this compound synthesis and evaluation.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits Topoisomerase II, leading to apoptosis.
Application Notes and Protocols: Glycosylation of Chartarin to Form Chartreusin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartreusin (B1668571), a natural product originally isolated from Streptomyces chartreusis, is a potent aromatic polyketide glycoside with significant antitumor and antibacterial properties.[1][2] Its biological activity is intrinsically linked to its unique chemical structure, which consists of a benzonaphthopyranone aglycone, chartarin, and a disaccharide moiety composed of D-fucose and D-digitalose.[1] The modification of this glycosidic portion offers a promising avenue for the development of novel chartreusin analogs with enhanced pharmacological profiles, including improved efficacy, selectivity, and solubility.
These application notes provide a comprehensive overview of the methodologies for the glycosylation of this compound to generate a diverse library of chartreusin analogs. Both chemical and enzymatic strategies are detailed, offering researchers the flexibility to choose the most suitable approach for their specific needs. Furthermore, protocols for evaluating the biological activity of the synthesized analogs are provided, along with a summary of the cytotoxic activities of known chartreusin derivatives.
I. Synthetic Approaches for the Glycosylation of this compound
The synthesis of chartreusin analogs can be broadly categorized into two main strategies: chemical synthesis and chemoenzymatic/biosynthetic methods.
Chemical Synthesis
The total chemical synthesis of chartreusin and its analogs presents significant challenges due to the complex polycyclic structure of the this compound aglycone and the stereoselective formation of glycosidic bonds.[3] Key strategies that have been successfully employed include the Hauser annulation for the construction of the aglycone core and the Yu glycosylation for the attachment of sugar moieties.[4][5][6][7][8]
A convergent synthetic approach is often utilized, involving the separate synthesis of the this compound aglycone (or a suitable precursor) and the desired glycosyl donors. These are then coupled in a later step to form the final glycosylated product.
General Workflow for Chemical Synthesis of Chartreusin Analogs:
Caption: Chemical synthesis workflow for chartreusin analogs.
Experimental Protocol: Hauser-Kraus Annulation (General) [3]
This protocol describes a general procedure for the Hauser-Kraus annulation to form the this compound aglycone core. Optimization for specific substrates is recommended.
-
Preparation: Dissolve the coumarin derivative in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Addition of Base: Slowly add a solution of tert-butyllithium (B1211817) (t-BuOLi) (1.1 equivalents) in THF to the cooled solution.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Addition of Phthalide: Add a solution of the glycosylated phthalide in anhydrous THF to the reaction mixture.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), concentrate under reduced pressure, and purify the residue by flash column chromatography.
Chemoenzymatic and Biosynthetic Approaches
Chemoenzymatic and biosynthetic methods leverage the specificity and efficiency of enzymes to glycosylate this compound and its synthetic analogs.[2] This approach can overcome some of the challenges associated with chemical synthesis, such as poor stereoselectivity.
One powerful strategy involves the use of engineered Streptomyces strains in which the genes responsible for the biosynthesis of the native this compound aglycone have been deleted (e.g., a ΔchaABC mutant).[1] These mutant strains can then be fed with synthetic this compound analogs, which are subsequently glycosylated by the remaining active glycosyltransferases in the biosynthetic pathway to produce novel chartreusin derivatives.[1]
General Workflow for Chemoenzymatic Synthesis:
Caption: Chemoenzymatic synthesis of chartreusin analogs.
Experimental Protocol: Whole-Cell Biotransformation (General)
This protocol provides a general framework for the glycosylation of synthetic this compound analogs using an engineered Streptomyces strain.
-
Strain Preparation: Prepare a seed culture of the engineered Streptomyces strain (e.g., ΔchaABC mutant) in a suitable liquid medium.
-
Production Culture: Inoculate a production medium with the seed culture and incubate under optimal conditions for growth.
-
Substrate Feeding: Prepare a solution of the synthetic this compound analog in a suitable solvent (e.g., DMSO).
-
Add the substrate solution to the production culture at a specific time point during fermentation.
-
Incubation: Continue the fermentation for a defined period to allow for biotransformation.
-
Extraction: Harvest the fermentation broth and extract the products using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the organic extract and purify the novel chartreusin analog using chromatographic techniques (e.g., HPLC).
II. Biological Activity of Chartreusin Analogs
The primary mechanism of action of chartreusin and its analogs involves DNA intercalation, particularly at GC-rich sequences, leading to the inhibition of DNA replication and transcription.[9] Some analogs, such as Elsamicin A, are also potent inhibitors of topoisomerase II, an enzyme critical for DNA topology management during cellular processes.[9] This inhibition can lead to DNA strand breaks and ultimately trigger apoptosis.
Postulated Mechanism of Action:
Caption: Mechanism of action of chartreusin analogs.
Cytotoxicity Data
The cytotoxic activity of chartreusin and its analogs against various human cancer cell lines is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity, with lower values indicating higher potency.
Table 1: Cytotoxic Activities (IC₅₀, µM) of Chartreusin and its Analogs against Human Tumor Cells [9]
| Compound | HCT116 (Colorectal) | BxPC3 (Pancreatic) | T47D (Breast) | ES-2 (Ovarian) |
| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 |
| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |
| D329C | > 50 | > 50 | > 50 | > 50 |
Experimental Protocol: Cell Viability (MTT) Assay[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the chartreusin analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate the plates for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
III. Conclusion
The glycosylation of this compound is a viable and promising strategy for the generation of novel chartreusin analogs with potentially improved therapeutic properties. Both chemical synthesis and chemoenzymatic approaches offer powerful tools for creating diverse libraries of these compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new anticancer and antibacterial agents based on the chartreusin scaffold. Further exploration of different sugar moieties and their impact on biological activity will continue to be a fruitful area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 7. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for HPLC Purification and Analysis of Charantin
Introduction
Charantin, a potent anti-diabetic compound, is a 1:1 mixture of two steroidal glycosides: β-sitosteryl-β-D-glucoside and stigmasteryl-β-D-glucoside.[1] Found in plants such as Momordica charantia (bitter melon), it plays a significant role in traditional medicine and modern drug development.[1][2] Accurate and efficient purification and analysis of charantin are crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a primary technique for both the isolation and quantitative analysis of charantin.[1][2] These application notes provide detailed protocols for the preparative purification and analytical determination of charantin using Reversed-Phase HPLC (RP-HPLC).
I. Purification of Charantin using Preparative HPLC
This protocol outlines a method for the isolation and purification of charantin from a crude plant extract. Preparative HPLC is designed to handle larger sample loads to yield a sufficient quantity of the purified compound for further studies.
Experimental Protocol: Preparative HPLC Purification
-
Sample Preparation (Crude Extract):
-
Dry the plant material (e.g., fruits of Momordica charantia) at 60°C in an oven.
-
Grind the dried material into a fine powder.
-
Perform solvent extraction, followed by column chromatography to obtain a charantin-enriched crude extract.[2]
-
-
Preparative HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A binary gradient of acetonitrile (B52724) and acidic water is commonly used.[2] A specific isocratic system that has proven effective is Methanol:Water (98:02, v/v).[1]
-
Flow Rate: Adjust according to the column dimensions, typically in the range of 10-50 mL/min for preparative scale.
-
Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 205 nm) can be used, as charantin lacks a strong chromophore.
-
Injection Volume: Dependent on the concentration of the crude extract and the capacity of the preparative column.
-
-
Fraction Collection:
-
Collect fractions as the charantin peak elutes. The retention times for stigmasterol (B192456) glucoside and β-sitosterol glucoside are expected to be very close.[1]
-
Combine the fractions containing the purified charantin.
-
-
Post-Purification Processing:
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
The resulting purified charantin can be further dried and stored for future use.
-
Workflow for Charantin Purification
References
Application Notes and Protocols for the Structural Elucidation of Chartarin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural elucidation of Chartarin, the aglycone of the potent antitumor antibiotic Chartreusin (B1668571), using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique bis-lactone (B144190) scaffold of this compound presents a complex analytical challenge, necessitating a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous characterization.[1][2]
Introduction to this compound and the Role of NMR
This compound is a pentacyclic aromatic polyketide that forms the core of Chartreusin, a natural product isolated from Streptomyces chartreusis.[1][3] The intricate and rigid structure of this compound requires sophisticated analytical techniques for its complete structural assignment. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.[1] Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete chemical structure of this compound can be determined.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for this compound's structural elucidation are provided below.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound.
-
Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments or long-term acquisitions, it may be beneficial to degas the sample by several freeze-pump-thaw cycles.
1D NMR Spectroscopy
1. ¹H NMR (Proton NMR) Acquisition:
-
Purpose: To identify the number and chemical environment of protons in the molecule.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 0-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
2. ¹³C NMR (Carbon-13 NMR) Acquisition:
-
Purpose: To determine the number of unique carbon atoms and their chemical environments.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Temperature: 298 K
-
2D NMR Spectroscopy
1. COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F1 and F2): 0-15 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay (d1): 1.5-2 seconds
-
2. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 0-15 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
Relaxation Delay (d1): 1.5-2 seconds
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
3. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 0-15 ppm
-
Spectral Width (F1 - ¹³C): 0-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
Relaxation Delay (d1): 1.5-2 seconds
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz
-
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for this compound Aglycone
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic Protons | 7.0 - 8.5 | m, d, s | 7.0 - 9.0 |
| Methine Protons | 4.0 - 5.5 | m, d | 2.0 - 8.0 |
| Methyl Protons | 2.0 - 3.0 | s | - |
| Hydroxyl Protons | 9.0 - 13.0 | br s | - |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Aglycone
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (Lactone) | 160 - 170 |
| Aromatic (C, CH) | 100 - 150 |
| Oxygenated Aromatic (C-O) | 150 - 165 |
| Methine (CH) | 60 - 80 |
| Methyl (CH₃) | 15 - 25 |
Visualizations
Logical Workflow for this compound Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound.
Signaling Pathways in NMR Structural Elucidation
The following diagram illustrates the relationship between different NMR experiments and the structural information they provide.
Caption: NMR experiment and structural information relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Chartarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the in vitro cytotoxicity of Chartarin and its derivatives. This document includes a summary of their cytotoxic activity, detailed protocols for relevant assays, and visual representations of the experimental workflow and implicated signaling pathways.
Introduction
This compound is a natural product that has garnered interest for its potential as an anticancer agent. Its derivatives have been synthesized to enhance its therapeutic properties. These compounds primarily exert their cytotoxic effects through the intercalation of DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This document outlines the methodologies to quantify the cytotoxic effects of this compound derivatives on various cancer cell lines.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic activities of this compound and its derivatives, Elsamicin A, Elsamicin B, and D329C, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined using the Cell Counting Kit-8 (CCK-8) assay, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potency.
| Compound | HCT116 (Colon Cancer) IC50 (µM) | BxPC3 (Pancreatic Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) | ES-2 (Ovarian Cancer) IC50 (µM) |
| Chartreusin (B1668571) | 12.93 | 3.35 | 911.20 | 5.70 |
| Elsamicin A | 6.99 | 4.04 | 4.72 | 1.00 |
| Elsamicin B | 6.55 | 4.28 | 15.05 | 30.99 |
| D329C | >10 | >10 | >10 | >10 |
Data sourced from a study on the collective total synthesis and bioactivity investigations of chartreusin derivatives.[1]
Experimental Protocols
This section provides detailed protocols for three common in vitro cytotoxicity assays: the Cell Counting Kit-8 (CCK-8) assay, the MTT assay, and the Lactate Dehydrogenase (LDH) assay. The CCK-8 assay was the specific method used to generate the data presented above.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and adjust the cell suspension to an appropriate concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in the complete culture medium.
-
Add 10 µL of the diluted compounds to the corresponding wells.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Addition and Measurement:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
The IC50 value can be determined by plotting the cell viability against the log of the compound concentration.
-
References
Application Notes and Protocols for Measuring Chartarin-induced DNA Single-Strand Breaks
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chartarin is a potent compound known to exhibit cytotoxic effects primarily through the induction of DNA single-strand breaks (SSBs). Its mechanism of action involves a multi-faceted approach, including intercalation into the DNA helix, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1] The resulting DNA damage triggers cellular stress responses, leading to cell cycle arrest and, ultimately, apoptosis.[1] These application notes provide detailed protocols for the quantification of this compound-induced DNA SSBs using the alkaline comet assay and the alkaline elution assay, along with a putative signaling pathway activated by this DNA damage.
Data Presentation
The following tables are templates for researchers to record and organize their quantitative data when assessing this compound-induced DNA damage.
Table 1: Dose-Dependent Induction of DNA Single-Strand Breaks by this compound Measured by the Alkaline Comet Assay
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| 0 (Vehicle Control) | 2 | HeLa | e.g., 5.2 ± 1.3 | e.g., 1.8 ± 0.4 |
| 0.1 | 2 | HeLa | Record Data Here | Record Data Here |
| 1 | 2 | HeLa | Record Data Here | Record Data Here |
| 10 | 2 | HeLa | Record Data Here | Record Data Here |
| 0 (Vehicle Control) | 2 | L1210 | e.g., 4.8 ± 1.1 | e.g., 1.5 ± 0.3 |
| 0.1 | 2 | L1210 | Record Data Here | Record Data Here |
| 1 | 2 | L1210 | Record Data Here | Record Data Here |
| 10 | 2 | L1210 | Record Data Here | Record Data Here |
Note: The provided values are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 2: Time-Course of this compound-induced DNA Single-Strand Breaks Measured by the Alkaline Elution Assay
| Treatment Time (hours) | This compound Concentration (µM) | Cell Line | DNA Elution Rate (Fraction of DNA eluted per hour) |
| 0 | 1 | HeLa | e.g., 0.05 ± 0.01 |
| 1 | 1 | HeLa | Record Data Here |
| 2 | 1 | HeLa | Record Data Here |
| 4 | 1 | HeLa | Record Data Here |
| 8 | 1 | HeLa | Record Data Here |
| 0 | 1 | L1210 | e.g., 0.04 ± 0.01 |
| 1 | 1 | L1210 | Record Data Here |
| 2 | 1 | L1210 | Record Data Here |
| 4 | 1 | L1210 | Record Data Here |
| 8 | 1 | L1210 | Record Data Here |
Note: The provided values are for illustrative purposes only and do not represent actual experimental data for this compound.
Experimental Protocols
1. Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks in individual cells.
Materials:
-
Fully frosted microscope slides
-
Cover slips (22 x 22 mm)
-
Low melting point (LMP) agarose (B213101)
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I, Propidium Iodide)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Cell culture medium
-
This compound stock solution
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with ice-cold PBS and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in water and coat the slides with a thin layer. Let it solidify.
-
Prepare a 0.7% LMP agarose solution in PBS and maintain it at 37°C.
-
Mix 10 µL of the cell suspension with 90 µL of the LMP agarose.
-
Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Apply a voltage of ~1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail and the Olive Tail Moment. At least 50-100 cells should be scored per sample.
-
2. Alkaline Elution Assay
The alkaline elution assay measures DNA single-strand breaks by monitoring the rate at which single-stranded DNA elutes through a filter under alkaline conditions.
Materials:
-
Polyvinylchloride (PVC) or polycarbonate filters (2 µm pore size)
-
Swinnex-type filter holders
-
Peristaltic pump
-
Fraction collector
-
Lysis solution (2 M NaCl, 0.04 M Na2EDTA, 0.2% N-lauroylsarcosine, pH 10.2)
-
Washing solution (0.02 M Na2EDTA, pH 10.2)
-
Eluting solution (0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)
-
DNA fluorochrome (e.g., Hoechst 33258)
-
Fluorometer
-
Cell culture medium
-
This compound stock solution
Protocol:
-
Cell Preparation and Treatment:
-
Label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [3H]thymidine) for one to two cell cycles.
-
Treat the pre-labeled cells with various concentrations of this compound for the desired time.
-
-
Cell Lysis on the Filter:
-
Harvest and wash the cells with ice-cold PBS.
-
Load a known number of cells (e.g., 0.5-1 x 10^6) onto a PVC or polycarbonate filter in a Swinnex holder.
-
Lyse the cells by slowly passing the lysis solution through the filter. This leaves the DNA on the filter.
-
Wash the DNA with the washing solution.
-
-
Alkaline Elution:
-
Pump the alkaline eluting solution through the filter at a constant flow rate (e.g., 0.03-0.04 mL/min).
-
Collect fractions at regular intervals (e.g., every 30-90 minutes) for a total of several hours.
-
-
DNA Quantification:
-
Quantify the amount of DNA in each collected fraction and the DNA remaining on the filter. If using radiolabeled DNA, this can be done by liquid scintillation counting. For non-radiolabeled DNA, a fluorescent DNA-binding dye can be used.[2]
-
-
Data Analysis:
-
The rate of DNA elution is proportional to the number of single-strand breaks.
-
Plot the fraction of DNA remaining on the filter versus the elution time.
-
The elution rate can be calculated from the slope of the curve. An increased elution rate compared to the control indicates an increase in DNA single-strand breaks.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced DNA single-strand breaks.
Caption: Experimental workflow for the Alkaline Comet Assay.
Caption: Putative DNA damage response pathway activated by this compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Chartarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartarin, also known as Chartreusin, is a natural product with demonstrated anticancer properties. As a potent antitumor agent, it has shown significant therapeutic efficacy against various cancer models, including murine ascetic P388 leukemia, L1210 leukemia, and B16 melanoma.[1] An analog of this compound, Elsamicin A, has even entered phase II clinical trials for cancer treatment. The primary mechanism of this compound's anticancer activity is attributed to its ability to intercalate with DNA, leading to the inhibition of DNA and RNA polymerases. This action triggers a cascade of cellular events, including the activation of the DNA Damage Response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[2]
These application notes provide detailed protocols for essential cell-based assays to characterize the anticancer effects of this compound. The included methodologies for cytotoxicity, cell cycle analysis, and apoptosis assays, along with guidelines for Western blot analysis, will enable researchers to effectively evaluate this compound's therapeutic potential in various cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of this compound on various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | < 13 |
| BxPC3 | Pancreatic Cancer | < 13 |
| ES-2 | Ovarian Cancer | < 13 |
| T47D | Breast Cancer | Less Effective |
Data sourced from a 2024 study on Chartreusin derivatives. The CCK-8 method was used to determine the IC50 values.[3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, BxPC3, ES-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Workflow for MTT Assay:
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well tissue culture plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., around the IC50 value) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome: Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, indicating a cell cycle arrest at this checkpoint. A delay in the G1 to S phase transition may also be observed.[2]
Workflow for Cell Cycle Analysis:
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection and quantification of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) co-staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well tissue culture plates
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Workflow for Apoptosis Assay:
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing changes in protein expression and phosphorylation status in key signaling pathways affected by this compound, such as the DNA Damage Response pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-phospho-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways Modulated by this compound
DNA Damage Response (DDR) Pathway
This compound's interaction with DNA can cause strand breaks, which activates the DDR pathway. This is a critical mechanism leading to cell cycle arrest and apoptosis. The primary kinases that sense DNA damage are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2] Upon activation, they phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[4] Activated p53 can then induce the expression of proteins that promote cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).
Intrinsic Apoptosis Pathway
The upregulation of pro-apoptotic proteins like Bax by p53 leads to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c, which in turn activates a cascade of caspases, including the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is crucial in determining the cell's fate.
Oxidative Phosphorylation (OXPHOS) Pathway
Recent studies have indicated that this compound can downregulate the oxidative phosphorylation (OXPHOS) pathway in cancer cells. The OXPHOS system, located in the mitochondria, is a major source of ATP and is often upregulated in cancer cells to meet their high energy demands. By inhibiting this pathway, this compound can induce metabolic stress, further contributing to its anticancer effects.
Conclusion
The cell-based assays and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anticancer activity. By systematically assessing its effects on cytotoxicity, cell cycle progression, and apoptosis, and by investigating the underlying molecular mechanisms through Western blot analysis, researchers can gain a comprehensive understanding of this compound's potential as a therapeutic agent. The provided diagrams of the signaling pathways offer a visual guide to the complex cellular responses induced by this promising natural product. Further investigation into these pathways will be crucial for the continued development of this compound and its derivatives as effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Chartarin in Fermentation Broth
Introduction
Chartarin is the unique pentacyclic bislactone aglycone of Chartreusin (B1668571), a potent antitumor and antibiotic agent produced by the actinomycete Streptomyces chartreusis.[1][2] Chartreusin and its aglycone, this compound, belong to the spirotetronate class of polyketides, a family of natural products known for their complex structures and significant biological activities.[3][4] The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway, involving the oxidative rearrangement of an anthracycline-type intermediate.[1][3] Monitoring the production of this compound in fermentation broth is critical for optimizing fermentation conditions, maximizing yield, and for quality control in drug development and research.
This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from S. chartreusis fermentation broth using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Principle of the Method
This method involves a two-step process:
-
Sample Preparation: this compound, being relatively non-polar, is first extracted from the aqueous fermentation broth and cellular biomass using a liquid-liquid extraction with an organic solvent. The crude extract is then clarified and prepared for chromatographic analysis.
-
HPLC-DAD Quantification: The extracted sample is injected into a reverse-phase HPLC system. This compound is separated from other metabolites on a C18 column based on its hydrophobicity. Quantification is achieved by detecting the analyte using a Diode Array Detector (DAD) at its characteristic UV absorbance maximum and comparing the peak area to a standard curve prepared with a purified this compound standard.
Quantitative Data Summary
The production of Chartreusin (the glycoside of this compound) can vary based on fermentation conditions. The following table summarizes typical production titers reported in the literature, which can serve as a benchmark for expected concentrations in the fermentation broth.
| Organism | Fermentation Product | Reported Titer (µg/mL) | Reference |
| Streptomyces chartreusis | Chartreusin | 200 - 300 | [1][5] |
| Streptomyces chartreusis (d-fucose supplemented) | Chartreusin | > 600 | [1][5] |
Note: Since this compound is the aglycone core of Chartreusin, its concentration will be proportional to the measured Chartreusin levels.
Experimental Protocols
Materials and Reagents
-
Fermentation broth of Streptomyces chartreusis
-
This compound standard (of known purity)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm Syringe filters (PTFE or nylon)
-
HPLC vials
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from standard methods for extracting non-polar metabolites from microbial cultures.[6]
-
Harvest Broth: Collect 10 mL of whole fermentation broth from the culture.
-
Solvent Extraction: Transfer the broth to a 50 mL centrifuge tube. Add an equal volume (10 mL) of ethyl acetate.
-
Agitation: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction. Alternatively, use a shaker for 30 minutes.
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 15 minutes to separate the organic and aqueous phases. Three layers may be visible: the top organic (ethyl acetate) layer containing this compound, a middle layer of mycelia, and the bottom aqueous layer.
-
Collect Organic Phase: Carefully pipette the top ethyl acetate layer into a clean glass tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at room temperature or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol. Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-DAD Analysis
The following HPLC parameters are proposed based on methods used for analogous spirotetronate compounds.[7] Method validation (assessing linearity, LOD, LOQ, precision, and accuracy) is required before routine use.[8]
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at 272 nm. Collect spectra from 200-600 nm to confirm peak identity. Note: The optimal wavelength should be confirmed by analyzing a pure standard of this compound. Spirotetronates often show significant absorbance around 220 nm and 270-280 nm.[7]
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Calibration and Quantification
-
Prepare Stock Standard: Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Prepare Working Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Generate Standard Curve: Inject each working standard into the HPLC system using the method described above.
-
Plot Curve: Plot the peak area of the this compound standard against its concentration to generate a calibration curve. Determine the linearity (R² value).
-
Quantify Sample: Inject the prepared fermentation broth extract. Determine the peak area for this compound in the sample and use the calibration curve equation to calculate its concentration in the extract. Account for the dilution/concentration factor from the sample preparation step to report the final concentration in the original fermentation broth (e.g., in µg/mL).
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and quantification.
This compound Biosynthetic Pathway Overview
Caption: Simplified biosynthetic pathway leading to this compound.
References
- 1. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heterologous Expression of Chartarin Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the heterologous expression of the chartarin biosynthetic gene cluster from Streptomyces chartreusis to facilitate the production of this compound, the aglycone of the potent antitumor agent chartreusin (B1668571). This document outlines the necessary protocols, from the initial cloning of the gene cluster to the fermentation and subsequent extraction and analysis of the target compound.
Introduction
Chartreusin is a complex glycoside antibiotic with significant antitumor properties, originally isolated from Streptomyces chartreusis.[1] Its biological activity is largely attributed to its unique pentacyclic aglycone core, this compound. The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) gene cluster.[2] Heterologous expression of this gene cluster in a suitable host offers a promising strategy for improving production yields, facilitating genetic engineering of the pathway to produce novel analogs, and overcoming challenges associated with the slow growth and complex regulation in the native producer. Streptomyces albus, a well-characterized and genetically tractable host, has been successfully utilized for the expression of the entire chartreusin biosynthetic gene cluster.[3]
This guide provides detailed methodologies for the key experimental stages involved in the heterologous production of this compound.
Data Presentation
Table 1: Chartreusin Production Titers
| Strain | Host Type | Titer (µg/mL) | Reference |
| Streptomyces chartreusis | Native Producer | 200 - 300 | [4] |
| Streptomyces chartreusis (D-fucose supplemented) | Native Producer | > 600 - 900 | [4] |
| Streptomyces albus | Heterologous Host | Data not available | N/A |
Note: Specific yield data for this compound or chartreusin in the heterologous host Streptomyces albus was not available in the reviewed literature. The provided data for the native producer serves as a benchmark.
Experimental Protocols
Protocol 1: Cloning of the Chartreusin Biosynthetic Gene Cluster (~37 kb)
This protocol describes the construction of a cosmid library from S. chartreusis genomic DNA and the subsequent identification of cosmids containing the chartreusin gene cluster for transfer into a suitable expression vector system like a Bacterial Artificial Chromosome (BAC).
1.1. Preparation of High-Molecular-Weight Genomic DNA from S. chartreusis
-
Inoculate a 50 mL liquid culture of S. chartreusis and grow to the late-logarithmic phase.
-
Harvest the mycelium by centrifugation and wash with a suitable buffer (e.g., TE buffer).
-
Lyse the cells using a combination of enzymatic (lysozyme) and chemical (SDS) methods.
-
Perform phenol-chloroform extractions to remove proteins and other cellular debris.
-
Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.
-
Assess the quality and integrity of the high-molecular-weight DNA using pulsed-field gel electrophoresis (PFGE).
1.2. Cosmid Library Construction
-
Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the 35-45 kb range.
-
Dephosphorylate the genomic DNA fragments to prevent self-ligation.
-
Ligate the size-selected genomic DNA fragments into a suitable cosmid vector (e.g., SuperCos1) that has been linearized with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated.[5]
-
Package the ligation mixture into lambda phage particles using a commercial gigapackaging extract.
-
Transfect a suitable E. coli host strain (e.g., XL1-Blue MR) with the packaged cosmids.
-
Plate the transfected cells on selective media (e.g., LB agar (B569324) with ampicillin) to isolate individual cosmid clones.
1.3. Screening of the Cosmid Library
-
Design primers specific to a known gene within the chartreusin biosynthetic gene cluster (e.g., a ketosynthase gene).
-
Perform colony PCR on pooled cosmid clones to identify pools containing the target gene cluster.
-
Sub-divide positive pools and perform further rounds of PCR screening until individual positive clones are identified.
-
Confirm the integrity and size of the insert in positive cosmid clones by restriction digestion and PFGE.
1.4. Subcloning into an E. coli-Streptomyces Shuttle BAC Vector (e.g., pSBAC)
-
Isolate the confirmed cosmid DNA containing the entire ~37 kb chartreusin gene cluster.
-
Excise the gene cluster from the cosmid vector using appropriate restriction enzymes.
-
Ligate the ~37 kb fragment into a suitably prepared E. coli-Streptomyces shuttle BAC vector like pSBAC.[6][7] This vector allows for stable maintenance in E. coli for genetic manipulation and subsequent integration into the Streptomyces host chromosome.
-
Transform E. coli with the ligation mixture and select for positive clones.
-
Verify the integrity of the final construct by restriction analysis and sequencing of the insert ends.
Protocol 2: Heterologous Expression in Streptomyces albus
This protocol details the transfer of the chartreusin gene cluster into S. albus and the subsequent fermentation for product generation.
2.1. Transformation of Streptomyces albus
-
Prepare protoplasts of S. albus J1074 or an engineered derivative strain with a reduced metabolic background.[8]
-
Introduce the pSBAC vector containing the chartreusin gene cluster into the S. albus protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium (e.g., R5A medium) and overlay with an appropriate antibiotic for selection (e.g., apramycin (B1230331) for pSBAC).
-
Incubate the plates until colonies appear.
2.2. Fermentation of Recombinant S. albus
-
Inoculate a seed culture of the recombinant S. albus strain in a suitable liquid medium (e.g., TSB or YEME) and incubate at 30°C with shaking.
-
After sufficient growth, transfer the seed culture to a larger volume of production medium (e.g., R5A or a custom fermentation medium). For potentially enhanced production, supplement the medium with D-fucose (e.g., 0.1-0.5% w/v).[4]
-
Incubate the production culture at 30°C with vigorous shaking for 5-7 days.
-
Monitor the production of chartreusin/chartarin periodically by taking small samples of the culture broth for analysis.
Protocol 3: Extraction, Purification, and Analysis of this compound
This protocol describes the isolation of chartreusin from the fermentation broth, followed by hydrolysis to obtain this compound.
3.1. Extraction of Chartreusin from Fermentation Broth
-
Harvest the entire fermentation broth and adjust the pH to 6.0-7.0.[1]
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
3.2. Purification of Chartreusin
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758):methanol (B129727), 98:2 v/v).[1]
-
Load the dissolved extract onto a silica (B1680970) gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing chartreusin.
-
Pool the pure fractions and evaporate the solvent.
-
For further purification, recrystallize the chartreusin from a suitable solvent system (e.g., hot methanol with the slow addition of a non-polar solvent like hexane).[1]
3.3. Hydrolysis of Chartreusin to this compound (Optional)
-
Dissolve the purified chartreusin in a suitable acidic solution (e.g., 1 M HCl in methanol).
-
Heat the solution under reflux for a specified time to cleave the glycosidic bonds.
-
Neutralize the reaction mixture and extract the this compound aglycone with an organic solvent (e.g., ethyl acetate).
-
Purify the this compound using column chromatography as described in step 3.2.
3.4. HPLC Analysis of Chartreusin and this compound
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: A suitable gradient to separate the compounds of interest (e.g., a linear gradient from 10% B to 90% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Quantification: Use a standard curve of purified chartreusin or this compound to quantify the concentration in the samples.
Mandatory Visualizations
Caption: Experimental workflow for heterologous expression of this compound biosynthesis genes.
Caption: Simplified biosynthetic pathway of chartreusin.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 3. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient pyramidal arrangement of an ordered cosmid library: Rapid screening of genes of the tacrolimus-producer Streptomyces sp. ATCC 55098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid cloning and heterologous expression of the meridamycin biosynthetic gene cluster using a versatile Escherichia coli-streptomyces artificial chromosome vector, pSBAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generation of a cluster-free Streptomyces albus chassis strains for improved heterologous expression of secondary metabolite clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Chartarin Derivatization for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of Chartarin derivatives, focusing on their synthesis and structure-activity relationships (SAR) as potent anti-cancer agents. This compound is the aglycone of a class of natural products that includes Chartreusin and Elsamicin A, known for their significant cytotoxic effects against various cancer cell lines.[1] These compounds primarily exert their biological activity through DNA intercalation and inhibition of topoisomerase II.[1] Recent studies also suggest mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways, such as the Hippo pathway.[1]
This guide offers a summary of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of key molecular pathways and workflows to aid in the research and development of novel this compound-based therapeutics.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The anti-cancer activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | HCT116 (Colon Cancer) IC50 (µM) | BxPC3 (Pancreatic Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) | ES-2 (Ovarian Cancer) IC50 (µM) |
| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 |
| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |
| D329C | > 50 | > 50 | > 50 | > 50 |
Mandatory Visualizations
References
Developing In Vivo Models for Chartarin Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartarin, the aglycone core of the potent antitumor agent Chartreusin, has garnered significant interest for its therapeutic potential.[1][2] Its primary mechanisms of action are believed to involve DNA intercalation, leading to single-strand breaks, and the inhibition of topoisomerase II.[3] Furthermore, recent studies suggest that this compound and its derivatives can modulate critical signaling pathways, including Oxidative Phosphorylation (OXPHOS) and the Hippo pathway, depending on the cellular context and the specific glycosidic residues attached to the this compound core.[3]
These application notes provide detailed protocols for establishing robust in vivo models to evaluate the efficacy of this compound. The protocols cover both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, offering a comprehensive approach to preclinical assessment.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize representative quantitative data from hypothetical in vivo efficacy studies of this compound.
Table 1: Efficacy of this compound in a Cell Line-Derived Xenograft (CDX) Model (Human Ovarian Cancer, ES-2)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SD) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, i.p. | 1502 ± 210 | - |
| This compound | 10 | Daily, i.p. | 826 ± 155 | 45.0 |
| This compound | 25 | Daily, i.p. | 451 ± 98 | 69.9 |
| Positive Control (Doxorubicin) | 5 | Q3D, i.v. | 375 ± 85 | 75.0 |
Table 2: Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (Metastatic Colon Cancer)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 35 (± SD) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, p.o. | 1250 ± 180 | - |
| This compound | 25 | Daily, p.o. | 700 ± 130 | 44.0 |
| This compound | 50 | Daily, p.o. | 375 ± 95 | 70.0 |
| Positive Control (Irinotecan) | 20 | Q4D, i.v. | 312 ± 80 | 75.0 |
Signaling Pathways Modulated by this compound
Oxidative Phosphorylation (OXPHOS) Pathway
This compound has been observed to downregulate the OXPHOS pathway in certain cancer cell lines.[3] This pathway is a critical source of ATP for highly proliferative cancer cells.
Caption: this compound's inhibitory effect on the OXPHOS pathway.
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and a tumor suppressor pathway.[4] this compound derivatives have been shown to enrich this pathway, suggesting an alternative mechanism for its anti-cancer effects.[3]
Caption: this compound's potential activation of the Hippo signaling pathway.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for this compound Efficacy Testing
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to assess the anti-tumor activity of this compound.
Materials:
-
Human cancer cell line (e.g., ES-2 ovarian cancer)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional)
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
This compound
-
Vehicle for this compound (e.g., DMSO/Cremophor EL/Saline)
-
Positive control drug (e.g., Doxorubicin)
-
Sterile syringes and needles (27-30G)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count and viability assessment (trypan blue exclusion). Viability should be >90%.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor mice 2-3 times per week for tumor formation.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
-
Drug Formulation and Administration:
-
Prepare this compound formulation. Due to potential solubility issues, a formulation study may be required.[5] A common vehicle for poorly soluble natural products is a mixture of DMSO, Cremophor EL (or similar surfactant), and saline.
-
Administer this compound, vehicle control, and positive control drug to the respective groups via the determined route (e.g., intraperitoneal - i.p., oral gavage - p.o., or intravenous - i.v.) and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the study (e.g., when control tumors reach a predetermined size or after a set number of days), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model for this compound Efficacy Testing
This protocol outlines the development and use of a PDX model, which more closely recapitulates the heterogeneity of human tumors.
Materials:
-
Fresh human tumor tissue, obtained with patient consent
-
Transport medium (e.g., DMEM with antibiotics)
-
Sterile surgical instruments
-
Highly immunocompromised mice (e.g., 6-8 week old female NOD/SCID or NSG mice)
-
This compound and appropriate vehicle
-
Positive control drug
-
Anesthetic
-
Calipers
Procedure:
-
Tissue Acquisition and Implantation (Passage 0 - P0):
-
Collect fresh tumor tissue in sterile transport medium and process within 2-6 hours.
-
In a sterile environment, remove any non-tumor tissue and mince the tumor into small fragments (2-3 mm³).
-
Anesthetize a mouse and make a small incision on the flank.
-
Implant one tumor fragment subcutaneously.
-
Suture or staple the incision.
-
-
Tumor Growth and Passaging:
-
Monitor the mouse for tumor growth. This can take several weeks to months.
-
When the tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for banking and another portion can be passaged into new mice (P1) by repeating step 1. Subsequent passages (P2, P3, etc.) can be performed to expand the model.
-
-
Efficacy Study in Established PDX Model:
-
Once a cohort of mice with established PDX tumors (typically P2 or P3) of 100-200 mm³ is available, randomize them into treatment and control groups.
-
Follow steps 4, 5, and 6 from the CDX protocol for drug administration, efficacy evaluation, and data analysis.
-
Experimental Workflow
Caption: Workflow for this compound efficacy testing in CDX and PDX models.
References
Application Notes and Protocols for RNA-seq Analysis of Cells Treated with Chartarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis on cells treated with Chartarin derivatives. This document outlines the transcriptomic effects of Chartreusin, Elsamicin A, and Elsamicin B on the human ovarian cancer cell line ES-2, offering insights into their mechanisms of action and providing a basis for further drug development and research.
Introduction
This compound and its derivatives are a class of natural products with demonstrated anticancer properties. Understanding their molecular mechanisms is crucial for their therapeutic development. RNA-seq is a powerful tool to investigate the global transcriptomic changes induced by these compounds, revealing affected signaling pathways and potential biomarkers. This document details the findings from an RNA-seq analysis of ES-2 cells treated with three key this compound derivatives and provides standardized protocols for replicating and expanding upon these studies.
Data Presentation: Summary of Differential Gene Expression
The following table summarizes the differentially expressed genes (DEGs) in ES-2 cells after treatment with Chartreusin, Elsamicin A, and Elsamicin B at their respective effective concentrations. The data highlights the distinct transcriptomic impact of each derivative, suggesting that while they share a common structural core, their sugar moieties significantly influence their biological activity.
| Treatment Group | Concentration | Total DEGs | Upregulated Genes | Downregulated Genes |
| Chartreusin | 5.70 µM | 380 | 152 | 228 |
| Elsamicin A | 1.00 µM | 1186 | 593 | 593 |
| Elsamicin B | 30.99 µM | 1867 | 934 | 933 |
Note: The numbers of up- and downregulated genes are based on the analysis of the supplementary data from the source publication.
Key Signaling Pathways Modulated by this compound Derivatives
RNA-seq analysis revealed that each this compound derivative modulates distinct cellular signaling pathways, providing insights into their unique mechanisms of action.
-
Chartreusin: The transcriptomic profile of Chartreusin-treated cells showed a significant downregulation of the oxidative phosphorylation (OXPHOS) pathway .[1] This pathway is a primary source of cellular energy (ATP) and is often upregulated in cancer cells to meet their high metabolic demands. Downregulation of OXPHOS by Chartreusin suggests a mechanism involving the induction of metabolic stress in cancer cells.
-
Elsamicin A: Treatment with Elsamicin A led to the downregulation of pathways associated with motor proteins and homologous recombination .[1] The disruption of motor proteins can interfere with critical cellular processes such as cell division and intracellular transport. Inhibition of homologous recombination, a key DNA repair pathway, can lead to the accumulation of DNA damage and trigger apoptosis.
-
Elsamicin B: The RNA-seq data for Elsamicin B-treated cells indicated a significant downregulation of the Hippo signaling pathway .[2] The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in various cancers, and its inhibition by Elsamicin B points to a mechanism that counteracts tumor growth and survival.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the RNA-seq analysis of cells treated with this compound derivatives.
ES-2 Cell Culture and Treatment
-
Cell Line: Human ovarian cancer cell line ES-2.
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Protocol:
-
Culture ES-2 cells in T-75 flasks until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of Chartreusin, Elsamicin A, and Elsamicin B in DMSO.
-
Treat the cells with the respective this compound derivatives at the final concentrations specified in the data table (Chartreusin: 5.70 µM, Elsamicin A: 1.00 µM, Elsamicin B: 30.99 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the treated cells for 24 hours.
-
RNA Extraction
-
Reagent: TRIzol reagent or a commercial RNA extraction kit.
-
Protocol (using TRIzol):
-
Aspirate the culture medium from the 6-well plates.
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
RNA-seq Library Preparation and Sequencing
-
Platform: Illumina sequencing platform (e.g., NovaSeq).
-
Library Preparation Kit: A commercial kit for stranded mRNA library preparation (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Protocol:
-
Start with 1 µg of total RNA.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the PCR product to obtain the final library.
-
Assess the quality and quantity of the library.
-
Sequence the libraries on an Illumina platform, generating paired-end reads.
-
RNA-seq Data Analysis
-
Software: FastQC, STAR, HTSeq, DESeq2, and tools for pathway analysis (e.g., GSEA or DAVID).
-
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like HTSeq-count.
-
Differential Gene Expression Analysis: Use a package like DESeq2 in R to identify differentially expressed genes between the treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 1).
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID to identify enriched KEGG pathways or Gene Ontology terms among the differentially expressed genes.
-
Mandatory Visualizations
Signaling Pathways
Caption: Chartreusin downregulates the oxidative phosphorylation pathway.
Caption: Elsamicin A downregulates motor proteins and homologous recombination.
Caption: Elsamicin B downregulates the Hippo signaling pathway.
Experimental Workflow
Caption: RNA-seq experimental and data analysis workflow.
References
Application Notes and Protocols: X-ray Crystallography of Chartarin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current state of X-ray crystallographic studies on Chartarin and its derivatives. Due to the limited availability of crystal structures for this compound itself or its macromolecular complexes, this document focuses on the available structural data for a key derivative, 3',4'-O-benzylidene-chartreusin (also referred to as A132), and outlines generalized protocols applicable to similar small molecules.
Introduction to this compound and its Significance
This compound is the aglycone core of Chartreusin (B1668571), a natural product produced by Streptomyces chartreusis. Chartreusin and its derivatives have garnered significant interest in the scientific community due to their potent antitumor activities.[1][2] The mechanism of action is believed to involve the intercalation of the planar this compound core into DNA, leading to the inhibition of enzymes such as topoisomerase II and the generation of reactive oxygen species, ultimately causing DNA strand breaks.[2][3] Understanding the three-dimensional structure of this compound and how it interacts with its biological targets at an atomic level is crucial for the rational design of novel and more effective anticancer therapeutics.
While a crystal structure of this compound or its complexes with DNA or proteins is not yet publicly available, a derivative, 3',4'-O-benzylidene-chartreusin, has been successfully crystallized and its structure determined by X-ray diffraction.[4] This structural information provides valuable insights into the conformation of the this compound core.
X-ray Crystallography Data of 3',4'-O-benzylidene-chartreusin
The crystal structure of 3',4'-O-benzylidene-chartreusin provides the foundational structural data for the this compound scaffold. A summary of the crystallographic data is presented in Table 1.
| Parameter | Value |
| Compound Name | 3',4'-O-benzylidene-chartreusin (A132) |
| Molecular Formula | C₃₉H₃₆O₁₄ |
| Space Group | C2 |
| Unit Cell Dimensions | |
| a | 18.482(4) Å |
| b | 8.749(3) Å |
| c | 43.906(2) Å |
| β | 94.87(2)° |
| Molecules per Asymmetric Unit | 2 |
| Refinement R-factors | |
| R-factor (all unique reflections) | 0.2365 |
| R-factor (F(o)>4σ(F(o))) | 0.087 |
Table 1: Crystallographic Data for 3',4'-O-benzylidene-chartreusin.[4]
Experimental Protocols
While specific, detailed crystallization conditions for 3',4'-O-benzylidene-chartreusin are not extensively published, a general protocol for the X-ray crystallography of small molecules like this compound derivatives can be outlined. This protocol can be adapted and optimized for specific this compound complexes.
Protocol 1: Crystallization of this compound Derivatives
Objective: To grow single crystals of a this compound derivative suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound derivative (>95% purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Crystallization vials or tubes (e.g., small test tubes, NMR tubes)
-
Micro-syringes and filters
Methodology:
-
Solubility Screening:
-
Determine the solubility of the purified compound in a range of individual solvents and solvent mixtures.
-
The ideal solvent system will be one in which the compound is sparingly soluble.
-
-
Crystallization Setup (Slow Evaporation Method):
-
Prepare a saturated or near-saturated solution of the this compound derivative in the chosen solvent system.
-
Filter the solution through a micro-filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Transfer the filtered solution to a clean crystallization vial.
-
Cover the vial with a cap that has a small hole or is loosely sealed to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for crystal growth.
-
-
Crystallization Setup (Vapor Diffusion Method):
-
Hanging Drop:
-
Dissolve the compound in a "well" solvent to create a concentrated solution.
-
Pipette a small drop (1-2 µL) of this solution onto a siliconized glass coverslip.
-
Invert the coverslip over a reservoir containing a "precipitant" solvent in which the compound is less soluble.
-
Seal the reservoir to create a closed system.
-
The precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Sitting Drop:
-
Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the sealed reservoir.
-
-
-
Crystal Harvesting:
-
Once suitable crystals have grown, carefully remove them from the mother liquor using a cryo-loop.
-
Quickly transfer the crystal to a stream of cold nitrogen gas (cryo-cooling) to prevent crystal damage during data collection.
-
Protocol 2: X-ray Diffraction Data Collection and Structure Determination
Objective: To collect and process X-ray diffraction data to determine the three-dimensional structure of the crystallized this compound derivative.
Instrumentation:
-
X-ray diffractometer (e.g., equipped with a rotating anode or synchrotron source)
-
Cryo-cooling system
-
Computational resources for data processing and structure refinement
Methodology:
-
Crystal Mounting and Screening:
-
Mount the cryo-cooled crystal on the goniometer head of the diffractometer.
-
Expose the crystal to a low-dose X-ray beam to assess its diffraction quality.
-
-
Data Collection:
-
If the crystal diffracts well, proceed with a full data collection run.
-
Rotate the crystal in the X-ray beam and collect a series of diffraction images at different orientations.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.
-
Scale and merge the data from multiple images to create a complete and accurate dataset.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build an atomic model of the this compound derivative into the electron density map.
-
Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data using least-squares methods until the R-factor converges to a low value.[5]
-
-
Structure Validation:
-
Assess the quality of the final model using various validation tools to check for correct geometry and agreement with the experimental data.
-
Visualizing Workflows and Pathways
To aid in the understanding of the experimental process and the potential biological implications of this compound's activity, the following diagrams have been generated.
Caption: A generalized workflow for the X-ray crystallography of a small molecule like a this compound derivative.
While no signaling pathways have been directly elucidated from the crystal structure of a this compound complex, RNA-sequencing analysis of cells treated with Chartreusin derivatives has implicated certain pathways in their anticancer activity.[2] It is important to note that the following diagram represents a hypothesis based on transcriptomic data and not direct structural evidence of this compound interacting with components of these pathways.
Caption: Postulated mechanism of action and implicated pathways for this compound derivatives based on biological studies.
Future Directions
The determination of the crystal structure of this compound, and more importantly, its complexes with DNA oligonucleotides or target proteins like topoisomerase II, remains a critical goal. Such structures would provide invaluable atomic-level details of the binding interactions and pave the way for the structure-based design of new this compound analogs with improved efficacy and reduced toxicity. The protocols and data presented here for a key derivative serve as a foundational guide for researchers embarking on the structural elucidation of this important class of natural products.
References
- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of chartreusin derivative A132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chartarin Solubility Challenges
Disclaimer: Chartarin is a fictional compound name. The information provided below is based on established scientific principles and common laboratory practices for handling poorly water-soluble compounds, particularly in the class of small molecule kinase inhibitors.[1][2][3][4]
This compound is a novel, potent inhibitor of the Receptor Tyrosine Kinase (RTK) pathway, showing promise in preclinical oncology models. Its chemical structure, a planar pentacyclic benzonaphthopyranone, contributes to its potent bioactivity but also results in extremely low solubility in aqueous solutions, posing significant challenges for in vitro and in vivo experimentation.[5]
This guide provides practical solutions and protocols to help researchers overcome these solubility issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My lyophilized this compound powder won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: Direct dissolution of highly hydrophobic compounds like this compound in aqueous media is generally not feasible. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[6]
-
Step 1: Choose an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for creating stock solutions of hydrophobic compounds for biological assays.[7][8] Ethanol (B145695) is a viable alternative but may be more cytotoxic.[8][9]
-
Step 2: Prepare a high-concentration stock solution.
-
Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.[7]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[7]
-
Add a precise volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of any visible particles.[6][7]
-
-
Step 3: Store the stock solution properly. Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q2: When I dilute my this compound DMSO stock solution into my cell culture medium, a precipitate forms immediately. How can I prevent this?
A2: This is a common phenomenon known as "crashing out," where the compound precipitates when the organic solvent is diluted into an aqueous environment.[7][10] Here are several strategies to mitigate this:
-
Optimize the Dilution Protocol:
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can help maintain solubility.[7]
-
Vigorous Mixing: Add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that can trigger precipitation.[6][7]
-
-
Control the Final Solvent Concentration:
-
The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other artifacts.[6][7]
-
Always run a "vehicle control" experiment containing the same final concentration of DMSO without this compound to ensure the solvent itself is not affecting your experimental results.[6]
-
-
Consider Alternative Solubilization Methods: If the above steps are insufficient, more advanced formulation strategies may be necessary. See the FAQs and Experimental Protocols sections for details on using co-solvents, surfactants, or cyclodextrins.[11][12][13]
Q3: I am seeing high variability and poor reproducibility in my cell-based assay results with this compound. Could this be related to solubility?
A3: Yes, inconsistent solubility is a primary cause of experimental variability.[7] If this compound is not fully dissolved and is present as a micro-precipitate, the actual concentration of the drug available to the cells will be inconsistent between wells and experiments.
-
Confirm Solubility: Before starting a large-scale experiment, perform a visual inspection. After diluting this compound to its final working concentration in the assay medium, check for any cloudiness or precipitate. You can also centrifuge a sample to see if a pellet forms.[7]
-
Review Stock and Dilution Practices: Ensure your stock solution is fully dissolved and that your dilution protocol is consistent and optimized as described in Q2.[7]
-
Use Solubilizing Excipients: For sensitive assays, incorporating a solubilizing agent like a low concentration of a non-ionic surfactant (e.g., Tween® 80) or forming a complex with cyclodextrin (B1172386) can significantly improve solubility and consistency.[14][15][16]
Frequently Asked Questions (FAQs)
Q4: What is the maximum achievable concentration of this compound in common aqueous buffers?
A4: The intrinsic aqueous solubility of this compound is extremely low (<1 µg/mL). However, the apparent solubility can be significantly increased using various formulation techniques. The table below summarizes the achievable concentrations using different methods.
Q5: Are there alternatives to DMSO for preparing stock solutions?
A5: While DMSO is the most common solvent, ethanol can also be used.[9] For some applications, co-solvent systems (e.g., mixtures of ethanol, propylene (B89431) glycol, and water) can be effective.[11][17][18] However, it is critical to test the tolerance of your specific experimental system to any new solvent.[8]
Q6: How can I improve this compound's solubility for in vivo animal studies?
A6: Formulations for in vivo use require careful consideration of toxicity and bioavailability. Common strategies for poorly soluble compounds like this compound include:
-
Co-solvent Formulations: Mixtures of PEG-400, propylene glycol, ethanol, and water are often used for parenteral administration.[11][17]
-
Cyclodextrin Complexation: Complexing this compound with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically increase aqueous solubility and is a widely used method for intravenous formulations.[15][16]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed to enhance absorption.[19]
Q7: How does pH affect the solubility of this compound?
A7: The this compound structure contains phenolic hydroxyl groups, which are weakly acidic. Therefore, its solubility is pH-dependent. In alkaline solutions (higher pH), these groups will deprotonate, increasing the molecule's charge and aqueous solubility. However, the stability of the compound at high pH must be evaluated, and the final pH must be compatible with the biological assay system.[20]
Quantitative Data Summary
The following table provides hypothetical but realistic solubility data for this compound to guide formulation development.
| Solvent/System | Temperature (°C) | Maximum Achievable Concentration | Notes |
| Water | 25 | < 0.1 µM (< 0.05 µg/mL) | Extremely low intrinsic solubility. |
| PBS (pH 7.4) | 25 | ~0.2 µM (~0.1 µg/mL) | Slightly higher than water due to salt content. |
| 100% DMSO | 25 | > 50 mM | Excellent solubility. Suitable for high-concentration stock solutions. |
| 100% Ethanol | 25 | ~20 mM | Good solubility, but less effective than DMSO. |
| PBS + 0.5% DMSO | 25 | ~5-10 µM | Kinetic solubility limit; precipitation likely over time or at higher concentrations. |
| PBS + 0.1% Tween® 80 | 25 | ~25 µM | Micellar solubilization increases apparent solubility. |
| 10% HP-β-CD in Water | 25 | > 500 µM | Significant solubility enhancement through inclusion complexation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator bath
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial. (e.g., for 1 mL of a 10 mM solution, use X mg of this compound, where X is the molecular weight in g/mol divided by 100).
-
Add the calculated volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used to aid dissolution if necessary.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber vials to protect from light.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol enhances aqueous solubility by forming an inclusion complex, which is particularly useful for preparing formulations for in vivo studies or sensitive in vitro assays.[14][15][16]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v in water). Stir until the HP-β-CD is fully dissolved.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:2 (this compound:HP-β-CD) is a good starting point.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours, protected from light. This extended time allows for the formation of the inclusion complex.
-
After the incubation period, visually inspect the solution. It should be clearer than a simple suspension of this compound in water.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter to remove any undissolved compound or potential contaminants.
-
The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method like HPLC-UV.
-
Visualizations
Caption: Workflow for troubleshooting this compound precipitation.
Caption: this compound's mechanism of action on the RTK pathway.
Caption: Suitability of this compound formulations for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. ijmsdr.org [ijmsdr.org]
- 14. humapub.com [humapub.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ijpbr.in [ijpbr.in]
- 18. longdom.org [longdom.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Chartarin Total Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Chartarin and its derivatives. The information is compiled from published synthetic routes to address common challenges encountered during key experimental steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Glycosylation of the this compound Aglycone
-
Question: I am encountering low yields during the glycosylation of the C10-OH of the this compound aglycone. What are the common challenges and how can they be addressed?
Answer: The glycosylation of the this compound core presents several challenges that can lead to low yields.[1] These include:
-
Low Solubility: The planar, polycyclic structure of the this compound aglycone results in poor solubility in many common glycosylation solvents.[1]
-
Electron-Deficient Core: The bislactone functionality makes the this compound core electron-deficient, which can deactivate the C10-OH as a glycosylation acceptor.[1]
-
Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond involving the C10-OH can reduce its nucleophilicity.[1]
Troubleshooting Strategies:
To overcome these challenges, two main synthetic routes have been successfully employed:
-
Route A (Early-Stage Glycosylation): This approach involves glycosylating a smaller, more soluble subunit of the this compound aglycone before the formation of the complete pentacyclic core.[2][3][4] This strategy bypasses the issues associated with the poor solubility and reactivity of the final aglycone.[3]
-
Route B (Late-Stage Glycosylation): This more convergent approach directly glycosylates a this compound derivative.[2][3][5] To improve the acceptor properties of the this compound derivative in this route, the C6-OH can be silylated.[2] The Yu glycosylation protocol has been successfully applied in this context.[2][5]
-
2. Hauser Annulation for this compound Core Construction
-
Question: My Hauser annulation reaction to form the this compound core is proceeding with a modest yield. How can I optimize this step?
Answer: The Hauser annulation is a key step in constructing the benzonaphthopyranone skeleton of this compound.[2][3] While it is a powerful reaction, yields can be variable. In the synthesis of this compound derivatives, the Hauser annulation between a glycosylated phthalide (B148349) and a coumarin (B35378) has been reported with respectable yields.[4][6] For instance, the annulation between intermediate 24 and coumarin C proceeded in a 55% yield.[4]
Optimization Tips:
-
Substrate Purity: Ensure the high purity of both the phthalide and coumarin starting materials.
-
Reaction Conditions: Carefully control the reaction temperature and time, as these parameters can significantly impact the yield and formation of side products.
-
Protecting Groups: The nature of the protecting groups on the sugar moiety of the glycosylated phthalide can influence the reaction outcome.
-
3. Synthesis of 3-C-Methyl-Branched Sugar Donors
-
Question: What is a reliable method for the synthesis of the 3-C-methyl-branched sugar donors required for the synthesis of some chartreusin (B1668571) derivatives?
Answer: The synthesis of 3-C-methyl-branched fucosyl donors has been a notable challenge.[4] A successful reported strategy begins with a fucosyl derivative, such as intermediate 12 .[2] The synthetic sequence involves:
-
Benzylation of the starting material.[2]
-
Acid-mediated de-isopropylidenation to yield a diol.[2]
-
Selective protection of the equatorial C3-OH as a silyl (B83357) ether.[2]
-
Protection of the axial C4-OH.
-
Removal of the temporary silyl group at C3 to provide the alcohol intermediate ready for the installation of the 3-C-methyl branch.[2]
-
Quantitative Data Summary
The following tables summarize the reported yields for key intermediates in the total synthesis of this compound derivatives via two different routes.
Table 1: Yields for Key Intermediates in Route A
| Step | Product | Yield (%) |
| Hauser Annulation of 24 and C | 27 | 55 |
| Selective Protection of C6-OH of 11 with TBDPS | 26 | 51 |
| Selective Protection of C6-OH of 24 with TBDPS | 28 | 74 |
| Condensation of 26 with donor 45a using Ph3PAuOTf | 53 | 88 |
Table 2: Yields for Key Intermediates in Route B
| Step | Product | Yield (%) |
| Silylation of C6-OH of 29 | 30 | 91 |
Experimental Protocols
General Protocol for Yu Glycosylation (as applied in Route B):
This is a representative protocol based on the successful application of the Yu glycosylation in the this compound synthesis.[2][5]
-
To a solution of the this compound acceptor (e.g., 30 , 1.0 equiv) and the glycosyl donor (1.2 equiv) in a suitable solvent (e.g., CH2Cl2) at -78 °C, add the activating agent (e.g., Ph3PAuOTf, 1.5 equiv).
-
Stir the reaction mixture at this temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO3 solution).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycosylated product.
General Protocol for Hauser Annulation (as applied in Route A):
This protocol is based on the Hauser annulation step used to construct the this compound core.[2][4]
-
To a solution of the glycosylated phthalide (e.g., 24 , 1.0 equiv) and the coumarin (e.g., C , 1.2 equiv) in an appropriate solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong base (e.g., LDA, 1.5 equiv) dropwise.
-
Stir the reaction mixture at this temperature for the designated time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a proton source (e.g., saturated NH4Cl solution).
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the annulated product.
Visualized Synthetic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glycosylation Reactions for Chartarin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical glycosylation of Chartarin.
Troubleshooting Guide
This guide addresses specific problems that may arise during the glycosylation of this compound and its derivatives.
1. Low to No Product Yield
-
Question: My glycosylation reaction with this compound as the acceptor is resulting in very low or no yield of the desired glycoside. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in this compound glycosylation are common and can be attributed to several inherent properties of the this compound aglycone.[1][2][3]
-
Poor Solubility: this compound's planar, pentacyclic structure leads to extremely low solubility in typical glycosylation solvents.[1][2][3]
-
Electron-Deficient Core: The bislactone functionality makes the this compound core electron-deficient, reducing the nucleophilicity of the C10-OH group.[1][2][3]
-
Intramolecular Hydrogen Bonding: The C10-OH group can form an intramolecular hydrogen bond, which decreases its availability for glycosylation.[1][2][3]
-
Inactive Donor or Acceptor: Ensure the purity and reactivity of your glycosyl donor and this compound acceptor. Moisture is a known inhibitor of glycosylation reactions.
-
2. Poor Stereoselectivity
-
Question: I am observing a mixture of anomers (α and β isomers) in my reaction product. How can I improve the stereoselectivity of the glycosylation?
-
Answer: Controlling stereoselectivity is a critical challenge in glycosylation.
-
Neighboring Group Participation: The choice of protecting group at the C-2 position of the glycosyl donor is crucial. A participating group, such as an acetyl or picoloyl (Pico) group, will favor the formation of 1,2-trans-glycosides.[1][5] For 1,2-cis-glycosidic linkages, a non-participating group on C-2 and a participating group at a more remote position (e.g., a C4-O-levulinoyl group) can be effective.[6]
-
Steric Hindrance: The steric bulk of protecting groups on the donor can influence the stereochemical outcome. For instance, a C2-OBn group has been noted to lead to compromised stereoselectivity.[3][4]
-
3. Formation of Side Products
-
Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these and how can I minimize them?
-
Answer: Side product formation can complicate purification and reduce yields.
-
Orthoester Formation: This is a common byproduct when using participating groups at C-2 of the donor.[7]
-
Recommendation: Carefully control the reaction conditions, including temperature and the type of promoter used. In some cases, switching to a non-participating group at C-2 may be necessary, though this can impact stereoselectivity.[7]
-
-
Degradation of Starting Materials: The glycosyl donor or acceptor may be unstable under the reaction conditions.
-
Recommendation: Perform control experiments to assess the stability of your starting materials under the reaction conditions without the other reactant. Consider using milder activators or lower reaction temperatures.
-
-
Desilylation: If using silyl (B83357) protecting groups, partial desilylation can occur during the glycosylation step.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the glycosylation of this compound?
A1: The primary challenges stem from the properties of the this compound aglycone itself:
-
Extremely low solubility in common organic solvents.[1][2][3]
-
An electron-deficient core due to the bislactone functionality, which deactivates the C10-OH group.[1][2][3]
-
Intramolecular hydrogen bonding involving the C10-OH, which hinders its reactivity.[1][2][3]
-
Phenols, in general, are inferior glycosylation acceptors , a problem that is magnified in the complex this compound structure.[1][2][3]
Q2: What are the primary synthetic strategies for this compound glycosylation?
A2: Two main routes have been successfully employed:
-
Route A: This approach involves the glycosylation of a subunit of the this compound aglycone (a glycosylated phthalide) before the final construction of the pentacyclic core via a Hauser-Kraus annulation. This strategy bypasses the direct and challenging glycosylation of the fully formed, poorly soluble this compound.[1][6]
-
Route B: This is a more convergent approach where the fully assembled this compound derivative is used directly as the glycosylation acceptor. This route is more concise but requires careful optimization to overcome the inherent challenges of the this compound acceptor.[1][3][6]
Q3: Which glycosylation protocol is recommended for this compound?
A3: The Yu glycosylation protocol has been successfully applied in the synthesis of this compound glycosides.[1][8] This method is robust for forging challenging glycosidic linkages.
Q4: Are there enzymatic approaches for this compound glycosylation?
A4: While the biosynthesis of Chartreusin (B1668571) (the glycosylated form of this compound) involves enzymes, the current literature on optimizing this specific reaction for preparative scale focuses on chemical synthesis.[9][10] However, enzymatic glycosylation using glycosyltransferases is a powerful technique for other complex molecules and could be an area for future research for this compound derivatives.[11][12]
Data and Protocols
Quantitative Data Summary
The following tables summarize yields for key reaction steps in the synthesis of this compound 10-O-monosaccharide glycosides.
Table 1: Yields for Key Intermediates in Route A
| Reaction Step | Product | Yield |
| Condensation of peracetylated β-galactoside with phenol | Phenol glycoside 7 | 95% |
| Conversion of iodide 8 to phenyl D-fucoside 9 | Phenyl D-fucoside 9 | 93% |
| Hauser-Kraus annulation | Product 27 | 55% |
| Selective protection of C6-OH with TBDPS | Product 26 | 51% |
| Selective protection of C6-OH with TBDPS | Product 28 | 74% |
Table 2: Yields for Key Intermediates in Route B
| Reaction Step | Product | Yield |
| Silylation of C6-OH with DBU/TBDPSCl | Product 30 | 91% |
| Glycosylation and subsequent desilylation | Product 59 (α/β = 4:1) | 52% |
Experimental Protocols
Protocol 1: General Procedure for Yu Glycosylation of a this compound Derivative (Route B)
This protocol is based on the optimized conditions for the glycosylation of a silylated this compound acceptor.
-
Preparation: To a solution of the this compound acceptor (e.g., compound 31) and the glycosyl donor in trifluorotoluene (CF3Ph), add N,N-Dimethylformamide (DMF) as an additive.
-
Initiation: Cool the reaction mixture before adding the promoter for the Yu glycosylation.
-
Reaction: Allow the reaction to proceed at an elevated temperature (e.g., 50 °C), monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction and purify the product. Due to potential partial desilylation, it may be advantageous to proceed directly to a desilylation step before purification.[1][3]
-
Purification: The crude product can be purified by flash column chromatography to separate the desired anomer.[1][3]
Protocol 2: Silylation of C6-OH on the this compound Core
This protocol describes the protection of the C6-hydroxyl group to improve the acceptor properties of this compound.
-
Reactants: Dissolve the this compound derivative (e.g., compound 29) in a suitable solvent.
-
Reagents: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and tert-Butyldiphenylsilyl chloride (TBDPSCl).
-
Reaction: Stir the reaction at room temperature and monitor its completion by TLC.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup and purify the product by flash column chromatography to yield the silylated this compound (e.g., compound 30).[1]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound glycosylation.
Caption: Comparison of synthetic strategies for this compound glycosylation.
Caption: Key factors influencing the success of this compound glycosylation reactions.
References
- 1. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Challenges in Chartarin purification from complex mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of Chartarin and its glycosides, such as Chartreusin, from complex mixtures like fermentation broths.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction, chromatography, and crystallization of this compound and its derivatives.
Q1: My initial solvent extraction of the fermentation broth yields a low amount of crude product. What can I do to improve the yield?
A1: Low yield during initial extraction is a common issue. Here are several factors to consider and steps to optimize your process:
-
pH Adjustment: The pH of the fermentation broth is critical for efficient extraction. For Chartreusin, adjusting the pH to a neutral range of 6.0-7.0 before extraction is recommended.[1]
-
Solvent Choice: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting Chartreusin from the fermentation broth.[1]
-
Extraction Repetitions: A single extraction is often insufficient to recover the majority of the product. It is advisable to perform the extraction at least three times with fresh solvent to maximize recovery.[1]
-
Thorough Mixing: Ensure vigorous agitation of the broth-solvent mixture for an extended period (1-2 hours) to allow for complete partitioning of the compound into the organic phase.[1]
-
Fermentation Titer: The concentration of Chartreusin in the fermentation liquor can naturally vary. Peak concentrations of 200 to 300 µg/ml have been reported.[1] Consider optimizing fermentation conditions to increase the starting concentration. Supplementing the fermentation medium with D-fucose has been shown to increase titers by 200-300%.
Q2: I am observing poor separation and overlapping peaks during my column chromatography. How can I improve the resolution?
A2: Achieving good separation in column chromatography is crucial for obtaining a pure product. Here are some troubleshooting tips:
-
Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh) is a suitable stationary phase for the purification of Chartreusin.[1] Ensure the silica gel is properly packed and equilibrated with the initial mobile phase to avoid channeling.
-
Mobile Phase Gradient: A stepwise gradient elution is often more effective than an isocratic one for separating complex mixtures. For Chartreusin purification on a silica gel column, a gradient of dichloromethane (B109758) and methanol (B129727) is recommended. Start with 100% dichloromethane and gradually increase the methanol concentration to elute compounds of increasing polarity.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., dichloromethane:methanol 98:2 v/v) before loading it onto the column.[1] Overloading the column with either too much sample mass or too strong a solvent for dissolution can lead to poor separation.
-
Flow Rate: An optimal flow rate is essential. A flow rate that is too high will not allow for proper equilibration between the stationary and mobile phases, leading to poor resolution. Conversely, a flow rate that is too low can lead to band broadening due to diffusion.
Q3: My final product after recrystallization is still not pure. What could be the issue?
A3: Recrystallization is a powerful technique for final purification, but its success depends on several factors:
-
Solvent System: The choice of solvent is critical. For Chartreusin, dissolving the partially purified compound in a minimal amount of hot methanol followed by the slow, dropwise addition of a non-polar anti-solvent like hexane (B92381) can induce crystallization.[1]
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals and the exclusion of impurities. Allow the solution to cool gradually to room temperature before transferring it to a refrigerator (4°C).[1]
-
Purity of Starting Material: Recrystallization is most effective on partially purified material. If the starting material is highly impure, multiple recrystallization steps or a preceding chromatographic step may be necessary.
-
Washing: After collecting the crystals by filtration, wash them with a small amount of cold solvent (in this case, methanol) to remove any residual impurities adhering to the crystal surface.[1]
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and its derivatives. A well-developed HPLC method can separate the main compound from its impurities, allowing for quantitative analysis. Key parameters for an HPLC method include the choice of column (e.g., a C18 reversed-phase column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and purification of Chartreusin, which contains the this compound aglycone.
| Parameter | Value | Source |
| Peak Fermentation Titer | 200 - 300 µg/ml | [1] |
| Titer Increase with D-fucose | 200 - 300% | |
| Microbiological Assay Detection Limit | 0.5 - 1.0 µg/ml |
Table 1: Chartreusin Production Metrics
| Purification Step | Parameter | Typical Value/Range |
| Extraction | Solvent | Ethyl Acetate |
| Column Chromatography | Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Mobile Phase | Dichloromethane:Methanol (gradient) | |
| Recrystallization | Solvent System | Methanol/Hexane |
| Final Purity (Exemplary) | HPLC Purity | >95% |
Table 2: this compound/Chartreusin Purification Parameters
Experimental Protocols
1. Extraction of Chartreusin from Fermentation Broth
This protocol describes the initial extraction of Chartreusin from the fermentation culture of Streptomyces chartreusis.
-
Culture Streptomyces chartreusis in a suitable production medium and monitor for peak Chartreusin production via HPLC.
-
Harvest the entire fermentation broth.
-
Adjust the pH of the broth to between 6.0 and 7.0.[1]
-
Transfer the pH-adjusted broth to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.[1]
-
Shake the funnel vigorously for 1-2 hours to ensure thorough extraction.[1]
-
Allow the layers to separate. The upper organic layer, containing the Chartreusin, will be a different color.
-
Carefully collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the yield.[1]
-
Combine all the organic extracts and concentrate them under reduced pressure to obtain the crude extract.
2. Column Chromatography Purification
This protocol outlines the purification of the crude extract using silica gel column chromatography.
-
Prepare a silica gel 60 (70-230 mesh) column, with the size depending on the amount of crude extract.
-
Dissolve the crude extract in a minimal volume of dichloromethane:methanol (98:2 v/v).[1]
-
Carefully load the dissolved sample onto the top of the prepared silica gel column.
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise manner.[1]
-
Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing the pure compound and concentrate under reduced pressure.
3. Recrystallization for Final Purification
This protocol details the final purification step to obtain highly pure, crystalline Chartreusin.
-
Dissolve the partially purified Chartreusin from the column chromatography step in a minimal amount of hot methanol.[1]
-
While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy.[1]
-
Allow the solution to cool slowly to room temperature.
-
Transfer the flask to a refrigerator at 4°C and leave it undisturbed to allow for complete crystal formation.[1]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[1]
-
Dry the crystals under vacuum to obtain the pure compound.
Visualizations
Caption: this compound Purification Workflow.
Caption: Troubleshooting Flowchart.
References
Preventing degradation of Chartarin during storage
Welcome to the Chartarin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in handling and storing this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage critical?
This compound is the aglycone core of Chartreusin (B1668571), a potent antitumor agent.[1] It possesses a complex bis-lactone (B144190) scaffold derived from a polyketide pathway.[1] The stability of this compound is paramount as degradation can lead to a loss of biological activity, resulting in inconsistent experimental data and potentially misleading structure-activity relationship (SAR) studies.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented in public literature, based on its complex structure containing lactones, hydroxyl groups, and a polycyclic aromatic system, it is susceptible to degradation via:
-
Hydrolysis: The bis-lactone rings are susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The polycyclic aromatic system and hydroxyl groups can be prone to oxidation.
-
Photodegradation: Aromatic compounds can be sensitive to light, leading to photochemical reactions.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.
Q3: What are the recommended general storage conditions for this compound?
For solid (lyophilized) this compound, storage at -20°C or -80°C in a tightly sealed container, protected from light, is recommended to minimize degradation. For this compound in solution, storage at -80°C is preferable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or reduced activity of this compound in biological assays.
-
Possible Cause: Degradation of this compound in stock solutions or during experimental procedures.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound from a solid stock before each experiment.
-
Solvent Selection: Ensure the solvent used is of high purity and appropriate for the compound. The solubility of the this compound aglycone can be low in common solvents.
-
pH and Temperature Control: Maintain stable pH and temperature conditions throughout your experiment, as fluctuations can accelerate degradation.
-
Stability Check: Perform a stability check of this compound in your assay medium under the experimental conditions (time, temperature, light exposure) without the biological system. Analyze the samples at different time points using HPLC or LC-MS to quantify the amount of intact this compound.
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound samples.
-
Possible Cause: Formation of degradation products during storage or sample processing.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the storage conditions (temperature, light protection) for your this compound stock have been consistently maintained.
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to stress conditions such as acid, base, heat, oxidation, and light.[2]
-
Characterize Degradants: Use techniques like LC-MS/MS to determine the mass of the unknown peaks and elucidate the structures of the degradation products.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound.
-
Objective: To quantify the amount of intact this compound over time under specific storage conditions.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired storage buffer or solvent.
-
Storage: Aliquot the solutions into separate vials for each time point and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Time Points: Collect samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detection: UV-Vis detector at the absorbance maximum of this compound.
-
Quantification: Integrate the peak area of this compound at each time point and compare it to the initial time point (T=0) to determine the percentage of remaining compound.
-
-
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Storage Conditions
Disclaimer: The following data is illustrative and intended as an example. Actual degradation rates should be determined experimentally.
| Storage Condition | Solvent/Buffer | Time (Days) | Remaining this compound (%) |
| -80°C, Dark | DMSO | 30 | >99% |
| -20°C, Dark | DMSO | 30 | 98% |
| 4°C, Dark | PBS, pH 7.4 | 7 | 85% |
| 25°C, Dark | PBS, pH 7.4 | 3 | 60% |
| 25°C, Ambient Light | PBS, pH 7.4 | 3 | 45% |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent this compound results.
References
Troubleshooting Chartarin crystallization for structural studies.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Chartarin for structural studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound crystallization experiments.
Question: I am not getting any crystals of this compound. What are the potential causes and how can I troubleshoot this?
Potential Causes and Solutions:
-
Incorrect Supersaturation Level: The concentration of this compound or the precipitant may not be optimal for nucleation.
-
Suboptimal Purity or Homogeneity: The presence of impurities or aggregates in the this compound sample can inhibit crystal formation.[2][3]
-
Inappropriate Crystallization Conditions: The pH, temperature, or choice of precipitant may not be suitable for this compound.
-
High Conformational Flexibility: this compound, like many complex molecules, may have flexible regions that hinder the formation of a stable crystal lattice.[2]
-
Solution: Consider strategies such as using fusion proteins or introducing stabilizing ligands to reduce the conformational flexibility of this compound.[2]
-
Caption: A general workflow for this compound crystallization and structure determination.
References
- 1. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. news-medical.net [news-medical.net]
- 4. biolscigroup.us [biolscigroup.us]
- 5. Screening and optimization strategies for macromolecular crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation – Biomolecular Crystallisation and Characterisation [research.csiro.au]
Addressing poor bioavailability of Chartarin in animal studies.
Welcome to the technical support center for Chartarin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration to our animal models. What are the likely causes?
A1: The primary reasons for the poor oral bioavailability of this compound are its low aqueous solubility and rapid presystemic metabolism and excretion. Chartreusin, a glycoside of this compound, is known for its poor water solubility and rapid biliary excretion, with 80-100% of an intravenously administered dose being eliminated as the unchanged drug in the bile.[1] This suggests that this compound itself likely suffers from similar pharmacokinetic challenges, leading to minimal systemic exposure after oral dosing.
Q2: How does the chemical structure of this compound contribute to its poor bioavailability?
A2: this compound possesses a planar, polycyclic aromatic structure, which contributes to its low water solubility. Furthermore, this lipophilic nature can lead to extensive first-pass metabolism in the liver and gut wall, where it can be rapidly modified and prepared for excretion, often through the bile.
Q3: What are the main strategies I can employ to improve the bioavailability of this compound in my animal studies?
A3: There are several established strategies to enhance the systemic exposure of poorly soluble and rapidly metabolized compounds like this compound. These can be broadly categorized as:
-
Solubility Enhancement: Increasing the dissolution rate of this compound in the gastrointestinal fluids.
-
Formulation-Based Approaches: Utilizing drug delivery systems to protect this compound from premature metabolism and enhance its absorption.
-
Structural Modification: Synthesizing prodrugs of this compound that have improved physicochemical properties and are converted to the active form in vivo.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Troubleshooting Steps:
-
Particle Size Reduction:
-
Problem: Large drug particles have a smaller surface area-to-volume ratio, leading to slow dissolution.
-
Solution: Employ micronization or nanomilling techniques to reduce the particle size of this compound. This increases the surface area available for dissolution.
-
-
Formulation with Solubilizing Excipients:
-
Problem: this compound's hydrophobic nature prevents it from readily dissolving in the aqueous environment of the gut.
-
Solution: Formulate this compound with surfactants, co-solvents, or complexing agents that can increase its solubility.
-
Featured Strategy: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water.
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in distilled water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 48-72 hours to allow for complex formation.
-
Filter the suspension to remove the undissolved this compound.
-
Lyophilize the filtrate to obtain a solid this compound-HP-β-CD inclusion complex powder.
-
Characterize the complex for drug content and dissolution enhancement.
-
Expected Outcome:
The following table presents representative data on the solubility enhancement of a similar flavonoid, naringenin (B18129), using cyclodextrins.
| Formulation | Solubility Increase (-fold) |
| Naringenin alone | 1 |
| Naringenin with β-CD | 132 |
| Naringenin with mβ-CD | 526 |
| Naringenin with HP-β-CD | 437 |
Data adapted from a study on naringenin complexation with various cyclodextrins.[2]
Caption: Workflow for preparing a this compound-cyclodextrin complex.
Issue 2: Rapid Metabolism and Excretion of this compound
Troubleshooting Steps:
-
Co-administration with Metabolic Inhibitors:
-
Problem: this compound may be a substrate for metabolic enzymes (e.g., cytochrome P450s) or efflux transporters (e.g., P-glycoprotein).
-
Solution: While not a long-term therapeutic strategy, for research purposes, co-administering this compound with known inhibitors of these proteins can help elucidate their role in its poor bioavailability.
-
-
Advanced Drug Delivery Systems:
-
Problem: this compound is exposed to the harsh environment of the GI tract and first-pass metabolism.
-
Solution: Encapsulating this compound in protective carriers can shield it from degradation and facilitate its absorption.
-
Featured Strategy 1: Nanoformulations (e.g., Solid Lipid Nanoparticles - SLNs)
SLNs are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, potentially improving oral bioavailability by protecting the drug from degradation, increasing its surface area for absorption, and facilitating lymphatic uptake, thereby bypassing first-pass metabolism.
Experimental Protocol: Preparation of this compound-Loaded SLNs by Hot Homogenization
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
-
Expected Outcome:
The table below shows a representative improvement in the bioavailability of Puerarin, a poorly soluble isoflavone, when formulated as PLGA nanoparticles.
| Pharmacokinetic Parameter | Puerarin | Puerarin-PLGA NPs | Fold Increase |
| Cmax (µg/L) | 185.3 ± 35.7 | 245.4 ± 41.2 | 1.33 |
| AUC0-24h (µg/L*h) | 1234.6 ± 189.2 | 2711.2 ± 345.8 | 2.20 |
| Relative Bioavailability (%) | - | 197.82 ± 25.28 | - |
Data adapted from a study on Puerarin-loaded PLGA nanoparticles.[3]
Featured Strategy 2: Prodrug Synthesis
A prodrug is a chemically modified, inactive form of a drug that, upon administration, is converted to the active parent drug through metabolic processes. This approach can be used to improve the solubility and absorption of the parent drug.
Conceptual Approach for a this compound Prodrug:
-
Strategy: Attach a hydrophilic moiety (e.g., an amino acid or a phosphate (B84403) group) to a functional group on the this compound molecule. This can increase aqueous solubility and potentially utilize active transporters in the gut for absorption.
-
Example: The prodrug IST-622, a 6-O-acyl-3',4'-O-exo-benzylidene-chartreusin, has shown improved systemic activity over the parent compound, Chartreusin, and has advanced to Phase II clinical trials.[1]
Caption: Strategies to overcome this compound's poor bioavailability.
Signaling Pathway Considerations
When investigating the anticancer effects of this compound, it is crucial to consider its impact on key signaling pathways involved in cancer progression. While the specific pathways modulated by this compound are a subject of ongoing research, related compounds have been shown to affect pathways such as the Wnt/β-catenin pathway.
Caption: A potential mechanism of this compound's action on the Wnt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of Puerarin-loaded PLGA nanoparticles for improving oral bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Chartarin Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Chartarin concentration in in vitro assays. This compound is the aglycone of Chartreusin (B1668571) and shares its core mechanisms of action, including DNA intercalation and inhibition of topoisomerase II.[1][2][3] This guide leverages data from its parent compound, Chartreusin, to provide a robust starting point for your experiments.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its biological effects primarily through two mechanisms:
-
DNA Intercalation: Its planar aromatic structure allows it to insert between the base pairs of the DNA double helix, leading to conformational changes that can interfere with DNA replication and transcription.[4][5]
-
Topoisomerase II Inhibition: It can inhibit the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition can lead to the accumulation of DNA strand breaks.[5][6]
-
Reactive Oxygen Species (ROS) Generation: Some evidence suggests that this compound may also contribute to the generation of reactive oxygen species, leading to oxidative stress and cellular damage.[5]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: Based on data for the parent compound, Chartreusin, a good starting point for this compound concentration in cytotoxicity assays is a broad range from nanomolar (nM) to low micromolar (µM). A serial dilution covering 0.01 µM to 100 µM is recommended for initial range-finding experiments. The optimal concentration will be cell line-dependent.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has poor aqueous solubility.[7] A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it in culture medium for your experiments. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).[9]
Q4: How stable is this compound in cell culture medium?
A4: The stability of this compound in aqueous solutions like cell culture medium can be a concern, and precipitation can occur.[7] It is advisable to prepare fresh dilutions from your DMSO stock for each experiment. If you observe precipitation upon dilution in your culture medium, consider the troubleshooting steps outlined in the guide below. Factors such as pH, temperature, and exposure to light can affect its stability.[7]
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various In Vitro Assays (Based on Chartreusin Data)
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cytotoxicity (e.g., MTT, Resazurin) | 0.01 µM - 100 µM | Perform a wide range for initial IC50 determination. |
| Topoisomerase II Inhibition | 1 µM - 50 µM | Concentration will depend on the purity of the enzyme and substrate. |
| DNA Intercalation | 1 µM - 50 µM | Varies with the specific assay (e.g., fluorescence intercalation, DNA unwinding). |
| ROS Detection | 1 µM - 50 µM | The concentration required to induce ROS can be cell-type specific. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Target cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay determines the direct inhibitory effect of this compound on topoisomerase II activity.[6]
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding the stop solution/loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run until the supercoiled and relaxed DNA forms are separated.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.[4]
Protocol 3: DNA Intercalation Assay (Fluorescence-Based)
This assay measures the ability of this compound to displace a fluorescent dye intercalated in DNA.[4]
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide
-
Assay buffer (e.g., Tris-HCl, NaCl)
-
This compound (dissolved in DMSO)
-
Fluorometer
Procedure:
-
DNA-Dye Complex Formation: Prepare a solution of ctDNA in the assay buffer and add ethidium bromide to allow for intercalation, resulting in a stable fluorescent signal.
-
Titration: Titrate this compound into the DNA-ethidium bromide solution in increasing concentrations.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths after each addition of this compound. A decrease in fluorescence indicates displacement of ethidium bromide by this compound.
Protocol 4: Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular generation of ROS upon this compound treatment.[10][11]
Materials:
-
Target cells
-
96-well plate (black, clear bottom)
-
Cell-permeable ROS-sensitive fluorescent probe (e.g., H2DCFDA)
-
Assay Buffer (e.g., HBSS or PBS)
-
This compound (dissolved in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with assay buffer and then incubate them with the ROS-sensitive probe in assay buffer for 30-60 minutes at 37°C.
-
Compound Treatment: Wash the cells to remove excess probe and add medium containing various concentrations of this compound. Include a positive control (e.g., a known ROS inducer).
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths at different time points. An increase in fluorescence indicates ROS production.
Mandatory Visualizations
References
- 1. Chartreusin - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Minimizing off-target effects of Chartarin in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chartarin in cell culture experiments, with a specific focus on minimizing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent anti-cancer agent that primarily exerts its effects through two well-established on-target mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into DNA, disrupting its normal function and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks.
-
Reactive Oxygen Species (ROS) Generation: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Q2: What are the known major off-target effects of this compound in cell culture?
The most significant known off-target effect of this compound is the downregulation of the oxidative phosphorylation (OXPHOS) pathway . This can lead to mitochondrial dysfunction and a shift in cellular metabolism, which may contribute to cytotoxicity independently of its on-target DNA-damaging effects.
Q3: How does this compound impact the cell cycle?
As a consequence of DNA damage, this compound typically causes cell cycle arrest, most commonly at the G2/M phase. This is a cellular defense mechanism to prevent cells with damaged DNA from proceeding through mitosis.
Q4: Why does the cytotoxic potency (IC50) of this compound vary across different cell lines?
The IC50 values of this compound can differ significantly between cell lines due to a variety of factors, including:
-
Differences in drug uptake and efflux.
-
Variations in the efficiency of DNA repair pathways.
-
The cell line's dependence on oxidative phosphorylation for energy.
-
The status of cell cycle checkpoint proteins.
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: High cytotoxicity observed at concentrations that do not show significant on-target engagement (e.g., low levels of DNA damage markers).
-
Potential Cause: Dominant off-target effects, such as the inhibition of oxidative phosphorylation, may be causing cell death.
-
Recommended Action:
-
Conduct a thorough dose-response curve: Determine the IC50 value in your specific cell line.
-
Measure markers for both on-target and off-target effects at various concentrations: Quantify DNA damage (e.g., γH2AX staining), ROS production, and mitochondrial function (e.g., Seahorse assay, mitochondrial membrane potential). This will help to dissect the concentration-dependent contributions of each mechanism to the observed cytotoxicity.
-
Issue 2: Unexpected changes in cellular metabolism, such as a decrease in oxygen consumption.
-
Potential Cause: this compound is likely downregulating the oxidative phosphorylation (OXPHOS) pathway.
-
Recommended Action:
-
Perform a Seahorse XF Cell Mito Stress Test: This will provide a detailed profile of mitochondrial respiration.
-
Measure mitochondrial membrane potential: Use a fluorescent probe like JC-1 to assess mitochondrial health. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Issue 3: Phenotype observed with this compound treatment is inconsistent with the known function of its primary targets.
-
Potential Cause: The observed phenotype may be due to an off-target effect.
-
Recommended Action:
-
Perform a rescue experiment: If possible, overexpress a resistant form of the intended target (e.g., a mutant topoisomerase II) and see if this rescues the phenotype.
-
Use an orthogonal approach: Employ a different method to inhibit the target, such as siRNA or a different small molecule inhibitor with a distinct chemical scaffold, and check if the phenotype is recapitulated.
-
Utilize a target knockout/knockdown cell line: Compare the effects of this compound in wild-type cells versus cells lacking the intended target. If the effect persists in the knockout/knockdown cells, it is likely an off-target effect.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | < 13 |
| BxPC3 | Pancreatic Carcinoma | < 13 |
| ES-2 | Ovarian Cancer | < 13 |
| T47D | Breast Cancer | > 31 |
Data is illustrative and may vary based on experimental conditions.
Table 2: Concentration-Dependent Effects of this compound
| Concentration Range | Predominant Effect | Key Assays |
| Low (Sub-µM to low µM) | On-target: DNA Damage, ROS production | γH2AX staining, DCFDA assay |
| High (µM range) | Off-target: OXPHOS Inhibition | Seahorse XF, JC-1 assay |
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8 or MTT)
-
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Cellular ROS Detection using DCFDA
-
Objective: To measure the intracellular production of reactive oxygen species.
-
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Load the cells with 10-50 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) in serum-free medium and incubate for 30-45 minutes at 37°C, protected from light.[1][2][3]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) using a fluorescence microplate reader.
-
3. Measurement of Mitochondrial Membrane Potential using JC-1
-
Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.
-
Methodology:
-
Seed cells in a 96-well plate or on coverslips and treat with this compound.
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[4]
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.[4]
-
Wash the cells with assay buffer (e.g., PBS).
-
Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~560/595 nm) and monomers (green, Ex/Em ~485/535 nm) using a fluorescence microscope, flow cytometer, or plate reader.[4]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[4]
-
4. Analysis of Oxidative Phosphorylation using Seahorse XF Analyzer
-
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.[5]
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator for 1 hour.[5]
-
Load the injection ports of the sensor cartridge with this compound and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.
-
5. Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[6]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[6][7]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Mandatory Visualizations
Caption: this compound-induced DNA damage signaling pathway.
Caption: Workflow for assessing on- and off-target effects.
Caption: this compound's off-target effect on OXPHOS pathway.
References
Technical Support Center: Strategies to Overcome Chartarin Drug Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the anti-cancer agent Chartarin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-tumor agent that primarily exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation and Damage: this compound intercalates into the DNA double helix, disrupting DNA replication and transcription. This can lead to the generation of single-strand breaks.[1][2]
-
Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to DNA damage and cell cycle arrest.[1]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce oxidative stress within cancer cells by producing ROS, which can damage cellular components and trigger apoptosis.[1]
-
Cell Cycle Arrest: this compound has been shown to cause a G2/M phase cell cycle block.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several factors, often involving one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Enhanced DNA Damage Response (DDR) and Repair: Cancer cells can upregulate DNA repair pathways, such as homologous recombination (HR) and translesion DNA synthesis (TLS), to counteract the DNA damage induced by this compound.[3]
-
Alterations in Cell Cycle Checkpoints: Mutations or altered expression of checkpoint proteins can allow cells to bypass the G2/M arrest induced by this compound and continue to proliferate despite DNA damage.[3]
-
Defects in Apoptotic Signaling: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members), can make cells less susceptible to programmed cell death.[3]
-
Alterations in Signaling Pathways: Dysregulation of pathways like the Hippo signaling pathway and cellular metabolism (e.g., oxidative phosphorylation) has been linked to drug resistance. For instance, inactivation of the Hippo pathway can lead to the nuclear localization of YAP/TAZ, which may regulate the expression of drug transporters.[4][5] Increased oxidative phosphorylation can provide the necessary ATP for drug efflux pumps.[6][7]
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[3]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in my cell line.
This suggests that your cell line may have intrinsic or acquired resistance to this compound. The following troubleshooting steps and experiments can help you identify the underlying mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a high this compound IC50 value.
Suggested Experiments and Data Interpretation:
| Potential Mechanism | Experiment | Positive Result Indicating Mechanism | Relevant Data Tables |
| Increased Drug Efflux | Western Blot for P-glycoprotein (P-gp/ABCB1) | Higher P-gp expression in the resistant cell line compared to the sensitive parental line. | Table 2 |
| Enhanced DNA Damage Response | Western Blot for DNA damage markers (e.g., γ-H2AX, RAD51) | Lower levels of γ-H2AX (indicating efficient repair) and/or higher levels of RAD51 in resistant cells following this compound treatment. | Table 3 |
| Defects in Apoptosis | Annexin V/PI Flow Cytometry | A lower percentage of apoptotic cells in the resistant line after this compound treatment. | Table 4 |
| Western Blot for Bcl-2 family proteins | Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins (e.g., Bax, Bak) in resistant cells. | Table 5 | |
| Altered Cell Cycle Control | Cell Cycle Analysis (Propidium Iodide Staining) | A smaller percentage of cells arrested in the G2/M phase in the resistant line after this compound treatment. | Table 6 |
Data Presentation
Table 1: Cytotoxic Activities of this compound and its Analogs Against Human Tumor Cells
| Compound | HCT116 IC50 (µM) | BxPC3 IC50 (µM) | T47D IC50 (µM) | ES-2 IC50 (µM) |
| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 |
| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |
| D329C | > 50 | > 50 | > 50 | > 50 |
| Data sourced from a study on the total synthesis and cytotoxic activities of Chartreusin and its analogs.[8] |
Table 2: P-glycoprotein (P-gp) Expression in Sensitive vs. Resistant Cells (Illustrative Data)
| Cell Line | Relative P-gp Expression (Fold Change vs. Sensitive) |
| Parental Sensitive Cells | 1.0 |
| This compound-Resistant Cells | 15.2 |
Table 3: DNA Damage and Repair Marker Expression (Illustrative Data)
| Cell Line & Treatment | γ-H2AX (DNA Damage) Level (Relative Intensity) | RAD51 (DNA Repair) Level (Relative Intensity) |
| Sensitive + Vehicle | 1.0 | 1.0 |
| Sensitive + this compound | 8.5 | 1.2 |
| Resistant + Vehicle | 1.1 | 2.5 |
| Resistant + this compound | 3.2 | 4.8 |
Table 4: Apoptosis Induction by this compound (Illustrative Data)
| Cell Line & Treatment | % Apoptotic Cells (Annexin V Positive) |
| Sensitive + Vehicle | 3.1% |
| Sensitive + this compound | 45.2% |
| Resistant + Vehicle | 2.8% |
| Resistant + this compound | 12.5% |
Table 5: Bcl-2 Family Protein Expression (Illustrative Data)
| Cell Line | Bcl-2 (Anti-apoptotic) Level (Relative Intensity) | Bax (Pro-apoptotic) Level (Relative Intensity) |
| Sensitive | 1.0 | 1.0 |
| Resistant | 3.7 | 0.4 |
Table 6: Cell Cycle Distribution after this compound Treatment (Illustrative Data)
| Cell Line & Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Sensitive + Vehicle | 55.2% | 25.1% | 19.7% |
| Sensitive + this compound | 10.3% | 5.2% | 84.5% |
| Resistant + Vehicle | 58.1% | 23.5% | 18.4% |
| Resistant + this compound | 45.6% | 20.1% | 34.3% |
Experimental Protocols
IC50 Determination using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for P-glycoprotein, γ-H2AX, and RAD51
Principle: Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, γ-H2AX, RAD51, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Apoptosis Assay using Annexin V/PI Flow Cytometry
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Diagrams
Proposed Mechanism of this compound-Induced Cytotoxicity and Resistance Pathways
Caption: this compound's mechanism and potential resistance pathways.
Hippo Pathway and Drug Efflux
Caption: Hippo pathway's role in regulating drug efflux.
Oxidative Phosphorylation and ATP for Drug Efflux
Caption: OXPHOS providing ATP for P-gp mediated drug efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippo pathway mediates resistance to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Oxidative Phosphorylation Reverses Drug Resistance in Cancer Cells by Blocking Autophagy Recycling [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
Technical Support Center: Improving the Stability of Chartarin Derivatives for Therapeutic Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the experimental use of Chartarin derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing a rapid loss of biological activity with our this compound derivative in aqueous buffer. What are the likely causes?
A1: The loss of activity in aqueous solutions is a common challenge with this compound derivatives and can be attributed to several factors:
-
Hydrolysis of Glycosidic Bonds: The glycosidic linkages in this compound derivatives can be susceptible to hydrolysis, particularly at non-neutral pH, leading to the cleavage of sugar moieties and loss of biological function.
-
Hydrolysis of Lactone Rings: The bislactone core of the this compound aglycone can also undergo hydrolysis, altering the molecule's three-dimensional structure and its ability to interact with its biological target.[1]
-
Oxidation: The polycyclic aromatic structure may be prone to oxidation, which can be accelerated by factors such as exposure to light, oxygen, and certain metal ions.
-
Aggregation and Precipitation: Due to their planar and hydrophobic nature, this compound derivatives can exhibit low aqueous solubility, leading to aggregation and precipitation out of solution over time, thus reducing the effective concentration.[2][3]
Q2: How can we improve the solubility of our this compound derivative in our experimental buffers?
A2: Improving the solubility of these complex molecules is critical for obtaining reliable and reproducible experimental results. Consider the following strategies:
-
Co-solvents: The use of a minimal amount of a water-miscible organic co-solvent, such as DMSO or ethanol, can significantly enhance solubility. However, it is crucial to establish the maximum tolerable concentration of the co-solvent for your specific assay to avoid off-target effects.
-
pH Adjustment: The solubility of this compound derivatives may be pH-dependent. Systematically evaluating a range of pH values for your buffer may identify a condition where solubility is improved without compromising compound stability.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins can be an effective strategy to enhance solubility and bioavailability.[4]
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed towards introducing polar functional groups to the this compound scaffold to improve its aqueous solubility.
Q3: We are observing significant batch-to-batch variability in our experiments. What could be the underlying issue?
A3: Batch-to-batch variability is a frequent hurdle in early drug discovery and often points to issues in the synthesis and purification of the compound.[5]
-
Inconsistent Purity: Minor variations in the synthetic or purification process can lead to different impurity profiles between batches. These impurities may interfere with the assay or affect the stability of the active compound.
-
Presence of Residual Solvents: Residual solvents from the purification process can impact the compound's solubility and stability.
-
Structural Isomers: The complexity of the this compound scaffold may lead to the formation of isomers during synthesis, and the ratio of these isomers could vary between batches.
To address this, it is essential to implement rigorous analytical characterization for each new batch, including HPLC for purity assessment, Mass Spectrometry for identity confirmation, and NMR for structural verification.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Media | 1. Prepare fresh stock solutions for each experiment. 2. Perform a time-course experiment to assess the stability of the compound in the cell culture media over the duration of the assay. Use HPLC to quantify the amount of intact compound at different time points. 3. If degradation is observed, consider reducing the incubation time or formulating the compound with stabilizing agents. |
| Low Solubility in Media | 1. Visually inspect the stock solution and diluted media for any signs of precipitation. 2. Determine the kinetic solubility of the compound in the cell culture media using nephelometry or a similar technique. 3. If solubility is low, explore the use of a lower concentration of the compound or the addition of a biocompatible solubilizing agent. |
| Interaction with Serum Proteins | 1. If the assay is performed in the presence of serum, consider that the compound may bind to serum proteins, reducing its free concentration. 2. Perform the assay in serum-free media or at a reduced serum concentration to assess the impact on potency. |
Issue 2: Appearance of New Peaks in HPLC Analysis of Stability Samples
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Characterize the new peaks using LC-MS to identify the degradation products. The mass difference can indicate the loss of sugar moieties or the addition of water molecules (hydrolysis of lactones). 2. Conduct forced degradation studies at different pH values (acidic, neutral, basic) to understand the pH-lability of the molecule. 3. Adjust the pH of the formulation to a range where the compound exhibits maximum stability. |
| Oxidative Degradation | 1. Perform forced degradation studies in the presence of an oxidizing agent (e.g., H2O2) to confirm susceptibility to oxidation. 2. Protect the compound from light and consider adding antioxidants to the formulation. 3. Ensure that all solvents and buffers are degassed to remove dissolved oxygen. |
| Photodegradation | 1. Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and analyze for degradation by HPLC. 2. If the compound is found to be light-sensitive, all handling and storage should be performed under amber or light-protected conditions. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Stability Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Gradient: Start at 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the this compound derivative has maximum absorbance (determine by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Dilute with the initial mobile phase to a working concentration of 50 µg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is determined by the peak area percentage of the main peak relative to the total peak area. For stability studies, the percentage of the remaining parent compound is calculated at each time point.
Protocol 2: Kinetic Solubility Assay
-
Materials: 96-well microplate, phosphate-buffered saline (PBS), DMSO.
-
Procedure: a. Prepare a 10 mM stock solution of the this compound derivative in DMSO. b. In a 96-well plate, perform serial dilutions of the stock solution in DMSO. c. Add PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1-2%. d. Shake the plate for 2 hours at room temperature. e. Measure the turbidity (absorbance at 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed (a significant increase in absorbance).
Visualizations
References
- 1. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Solving issues with Chartarin aggregation in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Chartarin.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution Upon Dilution from a DMSO Stock
Question: I am dissolving my this compound stock (10 mM in DMSO) into an aqueous buffer (e.g., PBS, pH 7.4), and it immediately turns cloudy or forms a visible precipitate. What is happening and how can I fix it?
Answer: This is a common phenomenon known as "solvent shock," where the compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment. This compound, being a weakly basic compound (fictional pKa of 6.8), has significantly lower solubility at neutral or alkaline pH.
Troubleshooting Steps:
-
Lower the pH of the Buffer: this compound is more soluble in acidic conditions. Try preparing your final solution in a buffer with a pH below its pKa, for example, a citrate (B86180) buffer at pH 6.0.
-
Reduce the Final Concentration: Your target concentration may be above this compound's solubility limit in the aqueous buffer. Attempt to use a lower final concentration in your assay.
-
Change the Order of Addition: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent immediate precipitation.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 1%) can help maintain solubility. Always verify the co-solvent tolerance of your assay.
Issue 2: Inconsistent Results in Biological Assays
Question: I am observing high variability and poor reproducibility in my bioassay results with this compound. Could this be related to aggregation?
Answer: Yes, aggregation is a likely cause of inconsistent results. When this compound molecules clump together to form aggregates, the effective concentration of the monomeric, active form is reduced, leading to variable target engagement. These aggregates can also cause non-specific inhibition, further confounding your results.[1]
Troubleshooting Steps:
-
Include a Detergent: Run your assay with the addition of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is a strong indication that aggregation is occurring.
-
Sonication: Briefly sonicate your this compound solution before use. This can help to break up pre-formed aggregates.
-
Pre-incubation Checks: Vary the pre-incubation time of this compound in your assay buffer and observe if the results change. Time-dependent changes in activity can be indicative of aggregate formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence this compound aggregation?
A1: The main factors are:
-
pH: As a weak base, this compound's solubility is highly pH-dependent. It is more prone to aggregation at neutral to alkaline pH.
-
Concentration: Exceeding the aqueous solubility limit will lead to aggregation and precipitation.
-
Ionic Strength: High salt concentrations in buffers can promote hydrophobic interactions and increase the likelihood of aggregation.
-
Temperature: Solubility is often temperature-dependent. Changes in temperature during storage or experiments can induce precipitation.
Q2: How can I determine the critical aggregation concentration (CAC) of this compound?
A2: The CAC can be determined experimentally using techniques like Dynamic Light Scattering (DLS) or by observing concentration-dependent changes in NMR spectra. A simplified approach is to test a range of this compound concentrations in your assay buffer and identify the point at which you observe a sharp increase in signal variability or a decrease in apparent activity in the presence of a detergent.
Q3: Is it acceptable to warm a this compound solution if a precipitate has formed?
A3: Gently warming the solution may help to redissolve the precipitate. However, it is crucial to ensure that this compound is not sensitive to temperature cycling, which could lead to degradation. It is always best to prepare fresh solutions for each experiment to avoid issues related to temperature-dependent solubility.
Data Presentation
Table 1: Influence of pH on this compound Solubility
| pH | Aqueous Solubility (µM) | Observations |
| 5.0 | > 100 | Clear solution |
| 6.0 | 50 | Clear solution |
| 7.0 | 10 | Becomes cloudy over time |
| 7.4 | < 5 | Immediate precipitation upon dilution |
| 8.0 | < 1 | Forms visible precipitate |
Table 2: Effect of Detergents on this compound's Apparent IC50
| Detergent (0.01%) | Apparent IC50 (µM) | Fold Shift |
| None | 1.2 | - |
| Tween-20 | 15.8 | 13.2x |
| Triton X-100 | 18.5 | 15.4x |
Experimental Protocols
Protocol: Assessing this compound Aggregation using a Detergent-Based Assay
Objective: To determine if the observed bioactivity of this compound is due to aggregation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (at the desired pH)
-
Non-ionic detergent stock solution (1% Tween-20 or Triton X-100 in assay buffer)
-
Your specific biological assay components (enzyme, substrate, etc.)
Methodology:
-
Prepare two sets of serial dilutions of this compound in your assay buffer.
-
To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01%.
-
To the second set, add an equivalent volume of the assay buffer (this will be your control).
-
Pre-incubate both sets for 15 minutes at room temperature.
-
Initiate the biological assay by adding the other required components.
-
Measure the assay readout (e.g., fluorescence, absorbance).
-
Plot the dose-response curves for both conditions (with and without detergent) and calculate the respective IC50 values.
Interpretation: A significant increase (typically >10-fold) in the IC50 value in the presence of the detergent strongly suggests that this compound's inhibitory activity is, at least in part, due to aggregation.
Mandatory Visualization
Caption: A workflow for troubleshooting suspected this compound aggregation.
References
Technical Support Center: Optimizing HPLC Parameters for Chartarin Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Chartarin isomers. This compound, the aglycone core of the complex glycoside Chartreusin, presents unique challenges in chromatographic separation due to its structural complexity and the potential for multiple isomeric forms. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to empower researchers in developing robust and efficient HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by HPLC?
A1: The main challenges in separating this compound isomers stem from their structural similarities. As complex polycyclic aromatic polyketide glycosides, this compound isomers may differ subtly in their stereochemistry or the linkage of their sugar moieties. These small differences can result in significant co-elution and poor resolution. Furthermore, the polarity of the glycosidic groups can lead to strong interactions with the stationary phase, potentially causing peak tailing and other chromatographic issues.
Q2: What is the difference between this compound and Charantin?
A2: It is crucial to distinguish between this compound and Charantin, as they are distinct molecules. This compound is the aglycone component of Chartreusin, a complex aromatic polyketide glycoside. In contrast, Charantin is a mixture of two steroidal saponins, β-sitosteryl glucoside and 5,22-stigmasteryl glucoside, found in bitter melon (Momordica charantia).[1][2][3][4][5] The chromatographic behavior and separation strategies for these two compounds are significantly different. This guide focuses exclusively on this compound.
Q3: What is a good starting point for developing an HPLC method for this compound isomer separation?
A3: For initial method development for this compound isomers, a reversed-phase approach is a common starting point. A C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724), both acidified with a small amount of formic acid (e.g., 0.1%), is a robust initial setup. A photodiode array (PDA) detector is recommended for monitoring the elution profile at multiple wavelengths to ensure all isomers are detected.
Q4: Can chiral chromatography be used to separate this compound isomers?
A4: Yes, if the this compound isomers are enantiomers or diastereomers, chiral chromatography is a necessary approach. Chiral stationary phases (CSPs) can provide the specific stereoselective interactions required for separation. Screening different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with various mobile phases is often necessary to find the optimal conditions.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Isomers
Question: My chromatogram shows broad, overlapping peaks, or a single peak where multiple this compound isomers are expected. How can I improve the resolution?
Answer: Poor resolution is a common challenge when separating structurally similar isomers. A systematic approach to optimizing your HPLC parameters is key.
Initial Checks:
-
System Suitability: Ensure your HPLC system is performing optimally by running a standard to check for efficiency, peak symmetry, and reproducibility.
-
Column Integrity: An old or contaminated column can lead to poor performance. Flush the column or replace it if necessary.
Optimization Strategies:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the gradient slope of acetonitrile or methanol. Switching between these solvents can alter selectivity.
-
Acidic Modifier: Optimize the concentration of formic acid or trifluoroacetic acid in the mobile phase. This can suppress the ionization of silanol (B1196071) groups on the stationary phase and improve peak shape.
-
-
Column Chemistry:
-
Stationary Phase: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds.
-
-
Temperature:
-
Column Oven: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase. Experiment with temperatures between 25°C and 40°C.
-
-
Flow Rate:
-
Slower Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve the separation of closely eluting peaks.
-
Issue 2: Peak Tailing
Question: The peaks for my this compound isomers are asymmetrical with a pronounced tail. What is causing this and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.
Potential Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule.
-
Solution: Use a highly end-capped column or add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations. Also, ensure the mobile phase pH is appropriate.
-
-
Sample Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.
-
-
Column Contamination: Buildup of contaminants can create active sites that cause tailing.
-
Solution: Implement a column washing procedure between runs.
-
Issue 3: Inconsistent Retention Times
Question: The retention times of my this compound isomer peaks are shifting between injections. What could be the cause?
Answer: Fluctuations in retention time can compromise the reliability of your analysis. The source of this issue often lies in the stability of the HPLC system or the mobile phase.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation in the pump.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. A consistent flow rate is critical for stable retention times.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature throughout the analysis.
Quantitative Data Summary
The following tables provide examples of how different HPLC parameters can affect the separation of two hypothetical this compound isomers.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient Program | Resolution (Rs) of Isomer 1 and 2 |
| 0.1% Formic Acid in Water | Acetonitrile | 20-60% B in 30 min | 1.2 |
| 0.1% Formic Acid in Water | Methanol | 20-60% B in 30 min | 1.4 |
| 0.1% Trifluoroacetic Acid in Water | Acetonitrile | 20-60% B in 30 min | 1.6 |
Table 2: Effect of Column Temperature on Retention Time (RT) and Tailing Factor (Tf)
| Column Temperature (°C) | RT Isomer 1 (min) | Tf Isomer 1 | RT Isomer 2 (min) | Tf Isomer 2 |
| 25 | 15.2 | 1.5 | 15.8 | 1.6 |
| 30 | 14.5 | 1.3 | 15.0 | 1.4 |
| 35 | 13.8 | 1.1 | 14.2 | 1.2 |
| 40 | 13.1 | 1.0 | 13.5 | 1.1 |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Isomer Screening
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-50% B
-
35-40 min: 50-90% B
-
40-45 min: 90% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Protocol 2: Chiral HPLC Method for Enantiomeric Separation of this compound Isomers
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 5 µL.
Visualized Workflows
Caption: A logical workflow for troubleshooting poor resolution in HPLC separation of this compound isomers.
Caption: A step-by-step guide to diagnosing and resolving peak tailing issues for this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Charantin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of the Anti-Diabetic Effects of Momordica Charantia: Active Constituents and Modes of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Enhancing the efficiency of Chartarin extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Chartarin extraction from its natural source, the bacterium Streptomyces chartreusis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is the aglycone component of Chartreusin (B1668571), a natural product with potent antitumor properties.[1][2] The primary natural source of Chartreusin, and therefore this compound, is the fermentation broth of the bacterium Streptomyces chartreusis.[1][3]
Q2: What are the main challenges associated with the extraction of this compound?
A2: The primary challenge in extracting this compound is its extremely low solubility in many common organic solvents, which can lead to low yields.[3] Its complex structure also makes it susceptible to degradation under certain conditions.
Q3: What are the general steps involved in the extraction and purification of Chartreusin (containing this compound)?
A3: The typical workflow involves:
-
Fermentation: Culturing Streptomyces chartreusis to produce Chartreusin.
-
Extraction: Using solvent extraction to isolate the compound from the fermentation broth.
-
Purification: Employing chromatographic techniques to purify Chartreusin.
-
Crystallization: Obtaining the final pure compound.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
Problem: The yield of Chartreusin/Chartarin from the fermentation broth is consistently low.
| Potential Cause | Troubleshooting Solution |
| Suboptimal Fermentation Conditions | Optimize the fermentation medium. The addition of D-fucose to the culture medium has been shown to increase Chartreusin titers by 200-300%.[4][5] Monitor and optimize other parameters such as pH, temperature, and aeration. |
| Inefficient Solvent Extraction | Ensure the pH of the fermentation broth is adjusted to a neutral range (pH 6.0-7.0) before extraction with ethyl acetate (B1210297).[3] Perform multiple extractions (at least three) of the aqueous phase with fresh solvent to maximize recovery.[3] Consider exploring other solvent systems, although ethyl acetate is commonly used. |
| Incomplete Cell Lysis | If Chartreusin is suspected to be partially intracellular, consider implementing a cell disruption step prior to solvent extraction to release the compound from the bacterial cells. |
| Degradation of this compound | Avoid prolonged exposure to harsh pH conditions or high temperatures during the extraction process. |
Poor Solubility of this compound
Problem: this compound precipitates out of solution during extraction or purification, leading to significant loss of product.
| Potential Cause | Troubleshooting Solution |
| Inappropriate Solvent System | Due to this compound's planar and electron-deficient structure, its solubility is limited. For chromatographic purification, a solvent system of dichloromethane (B109758) and methanol (B129727) is often used.[3] In synthetic chemistry, pyridine (B92270) has been used as a solvent for this compound derivatives. Experiment with solvent mixtures to find the optimal balance for solubility and separation. |
| Concentration Exceeds Solubility Limit | During solvent evaporation, be careful not to concentrate the extract to a point where this compound's solubility is exceeded. It may be necessary to proceed with a larger volume of solvent in the subsequent purification step. |
| Temperature Effects | Assess the effect of temperature on solubility. While heating can increase solubility, it may also lead to degradation. A careful balance must be found. |
Difficulties in Purification
Problem: Co-extraction of impurities makes the purification of Chartreusin/Chartarin challenging.
| Potential Cause | Troubleshooting Solution |
| Inadequate Chromatographic Separation | Optimize the column chromatography conditions. Use a silica (B1680970) gel 60 column and a stepwise gradient elution, starting with a non-polar solvent like dichloromethane and gradually increasing the polarity with methanol.[3] Monitor the fractions closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the pure compound.[3] |
| Presence of Structurally Similar Impurities | If impurities are difficult to separate by silica gel chromatography, consider alternative chromatographic techniques such as reverse-phase chromatography or size-exclusion chromatography. |
| Final Product is Not Crystalline | For the final purification step, recrystallization is recommended. Dissolving the partially purified compound in a minimal amount of a hot solvent like methanol and then slowly adding a non-polar solvent (e.g., hexane) can induce crystallization and yield a highly pure product.[3] |
Experimental Protocols
Protocol 1: Extraction of Chartreusin from Fermentation Broth
-
Harvesting: Culture Streptomyces chartreusis in a suitable production medium until peak Chartreusin production is achieved, which can be monitored by HPLC. Harvest the entire fermentation broth.[3]
-
pH Adjustment: Adjust the pH of the fermentation broth to between 6.0 and 7.0.[3]
-
Solvent Extraction:
-
Transfer the pH-adjusted broth to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 1-2 hours.[3]
-
Allow the layers to separate and collect the upper organic phase containing Chartreusin.[3]
-
Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize the yield.[3]
-
-
Concentration: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of Chartreusin by Column Chromatography
-
Column Preparation: Prepare a silica gel 60 (70-230 mesh) column with a suitable diameter and length based on the amount of crude extract.[3]
-
Sample Loading: Dissolve the crude extract in a minimal volume of a dichloromethane:methanol (98:2 v/v) mixture and load it onto the prepared column.[3]
-
Elution: Elute the column with a stepwise gradient, starting with 100% dichloromethane and gradually increasing the percentage of methanol to increase the polarity.[3]
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by TLC or HPLC to identify those containing pure Chartreusin.[3]
-
Final Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified Chartreusin.[3]
Quantitative Data Summary
The following table provides an overview of expected quantitative outcomes based on literature values.
| Parameter | Value | Source |
| Peak Fermentation Titer | 200 - 300 µg/mL | Streptomyces chartreusis fermentation liquors[4][5] |
| Titer Increase with D-fucose | 200 - 300% | Addition to fermentation media[4][5] |
| Extraction Solvent | Ethyl Acetate | [3] |
| Purification Method | Silica Gel Column Chromatography | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways Affected by Chartreusin
Chartreusin has been shown to exert its anticancer effects by modulating key cellular signaling pathways.
References
- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chartarin vs. Doxorubicin: A Comparative Analysis of DNA Binding Affinity
In the field of anticancer therapeutics, the efficacy of many small molecule drugs is intrinsically linked to their ability to interact with DNA. This interaction can disrupt cellular processes such as replication and transcription, ultimately leading to cell death. Among the numerous compounds that target DNA, chartreusin (B1668571) and doxorubicin (B1662922) are notable for their potent cytotoxic effects. This guide provides a detailed, objective comparison of their DNA binding affinities, supported by available experimental data and methodologies.
Quantitative Comparison of DNA Binding Affinity
| Compound | Binding Constant (K) | Experimental Conditions | Source |
| Chartreusin | 3.6 x 10⁵ M⁻¹ | 20°C, 18 mM Na⁺ | [1][2] |
| Doxorubicin | 0.13 - 0.16 x 10⁶ M⁻¹ (1.3 - 1.6 x 10⁵ M⁻¹) | 37°C, 10% serum | [3] |
| Doxorubicin | ~10⁴ M⁻¹ | Not specified | [4] |
The variability in the reported binding constants for doxorubicin underscores the significant impact of experimental conditions on the drug-DNA interaction.[4]
Mechanisms of DNA Interaction
Both chartreusin and doxorubicin are known to intercalate into the DNA double helix.[4] This process involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA. This intercalation causes a structural distortion of the DNA, which in turn interferes with the function of DNA-processing enzymes like topoisomerases and polymerases, leading to the inhibition of replication and transcription.
Experimental Protocols
The determination of DNA binding affinity can be accomplished through various biophysical techniques. The following are generalized protocols for two commonly used methods.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of small molecules to DNA. This method often relies on the displacement of a fluorescent dye that is pre-bound to DNA.
Objective: To determine the binding constant (K) of a ligand (chartreusin or doxorubicin) to DNA.
Materials:
-
Calf thymus DNA (ctDNA)
-
Fluorescent dye (e.g., ethidium (B1194527) bromide)
-
Compound of interest (Chartreusin or Doxorubicin)
-
Buffer solution (e.g., Tris-HCl with NaCl)
-
Fluorometer
Procedure:
-
Prepare a stock solution of ctDNA in the buffer. The concentration should be determined spectrophotometrically.
-
Prepare a solution of the fluorescent dye and a series of solutions with increasing concentrations of the test compound.
-
In a cuvette, mix the ctDNA solution with the fluorescent dye and allow it to equilibrate.
-
Measure the initial fluorescence intensity of the DNA-dye complex.
-
Titrate the DNA-dye solution with increasing concentrations of the test compound. After each addition, allow the mixture to equilibrate before measuring the fluorescence intensity.
-
The binding of the test compound to DNA will displace the fluorescent dye, leading to a decrease in fluorescence intensity.
-
The binding constant can be calculated by fitting the fluorescence quenching data to a suitable binding model, such as the Scatchard equation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the drug-DNA interaction.
Materials:
-
Calf thymus DNA (ctDNA)
-
Compound of interest (Chartreusin or Doxorubicin)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of ctDNA in the buffer and degas it to remove any dissolved air bubbles.
-
Prepare a solution of the test compound in the same buffer and degas it.
-
Load the ctDNA solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Initiate the titration, which involves injecting small aliquots of the compound solution into the DNA solution at a constant temperature.
-
The instrument measures the heat change associated with each injection.
-
The raw data is a series of heat-release or absorption peaks corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the compound to DNA.
-
The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, and n).[5]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Chartarin Analogs: A Comparative Analysis of Cytotoxicity in Breast Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of Chartarin and its analogs against various breast cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction
Chartreusin (B1668571), a natural product isolated from Streptomyces chartreusis, and its synthetic and semi-synthetic analogs, collectively known as Chartarins, have garnered significant interest for their potent antitumor properties. These compounds, characterized by a complex polycyclic aromatic aglycone, primarily exert their cytotoxic effects through intercalation into DNA and inhibition of topoisomerase enzymes. This interference with DNA replication and transcription ultimately leads to cell cycle arrest and apoptosis in cancer cells. This guide summarizes the available preclinical data on the cytotoxicity of various this compound analogs in breast cancer, providing a comparative analysis of their efficacy and mechanisms of action.
Comparative Cytotoxicity
The cytotoxic potential of this compound analogs has been evaluated against a panel of human breast cancer cell lines, including estrogen receptor-positive (ER+), HER2-positive, and triple-negative breast cancer (TNBC) subtypes. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chartreusin | T-47D (ER+) | > 50 | [1] |
| Elsamicin A | MCF-7 (ER+) | 0.25 µg/mL | [2] |
| MDA-MB-231 (TNBC) | 0.21 µg/mL | [2] | |
| T-47D (ER+) | 28.32 | [1] | |
| Elsamicin B | T-47D (ER+) | 18.23 | [1] |
| D329C | T-47D (ER+) | > 50 | [1] |
Note: IC50 values for Elsamicin A in MCF-7 and MDA-MB-231 cells were reported in µg/mL. For comparison with other analogs, conversion to µM would require the molecular weight of Elsamicin A.
Mechanism of Action and Signaling Pathways
This compound analogs primarily induce cytotoxicity through the induction of DNA damage and subsequent apoptosis. The core mechanisms involve:
-
DNA Intercalation and Topoisomerase Inhibition: Chartarins bind to DNA, distorting its structure and interfering with the function of topoisomerase I and II, enzymes critical for DNA replication and repair. This leads to the accumulation of DNA strand breaks.[3]
-
Cell Cycle Arrest: By inducing DNA damage, this compound analogs activate cell cycle checkpoints, leading to arrest at the G1/S and G2/M phases, preventing the proliferation of cancer cells.[2]
-
Induction of Apoptosis: The extensive DNA damage triggers the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.
The signaling pathways implicated in this compound-induced apoptosis are depicted below.
References
In Vivo Validation of Chartarin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chartarin's in vivo mechanism of action against its more soluble derivative, Elsamicin A, and the widely used chemotherapeutic agent, Doxorubicin (B1662922). This document synthesizes available preclinical data to contextualize this compound's therapeutic potential and guide future in vivo studies.
This compound is the aglycone component of Chartreusin (B1668571), a natural product with demonstrated antitumor properties.[1] Its primary mechanism of action is believed to be the inhibition of RNA synthesis, induction of DNA single-strand breaks, and, most notably, the inhibition of topoisomerase II.[2] However, this compound's poor water solubility and rapid biliary excretion have limited its clinical development and the availability of extensive in vivo data.[3] This guide focuses on comparing this compound's activity with Elsamicin A, a more water-soluble and potent derivative of Chartreusin, and Doxorubicin, a well-established topoisomerase II inhibitor used in cancer chemotherapy.[4][5]
Comparative In Vivo Efficacy
Direct quantitative comparison of the in vivo efficacy of this compound, Elsamicin A, and Doxorubicin is challenging due to variations in experimental models, dosing regimens, and reported metrics in the existing literature. However, available data from murine cancer models, including P388 and L1210 leukemia and B16 melanoma, provide valuable insights into their relative potencies.
| Compound | Tumor Model | Route of Administration | Key Efficacy Findings |
| Chartreusin (as a proxy for this compound) | P388 Leukemia, L1210 Leukemia, B16 Melanoma | Intraperitoneal (i.p.) | Demonstrated significant therapeutic activity.[3] |
| Elsamicin A | P388 Leukemia, L1210 Leukemia, B16 Melanoma | Intraperitoneal (i.p.) | Exhibits strong inhibitory activity; 10-30 times more potent than Chartreusin in terms of minimum effective dose.[4] |
| Doxorubicin | B16-F10 Melanoma | Intravenous (i.v.) | Liposomal formulation (LCL-DOX) at 5 mg/kg resulted in a 65-75% inhibition of tumor growth.[6] Another study with a modified liposomal formulation (iRGD-SSL-DOX) showed an 82.7% tumor growth inhibition.[7] |
Note: The lack of standardized quantitative data for Chartreusin and Elsamicin A, such as percentage increase in lifespan (%ILS) or tumor growth inhibition (T/C ratio) under conditions directly comparable to Doxorubicin studies, is a significant data gap.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its comparators is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these agents lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
While the core mechanism is shared, there is evidence suggesting the involvement of other signaling pathways. For instance, some studies on Chartreusin derivatives have indicated a potential role for the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[2] However, direct in vivo validation of the Hippo pathway's involvement in this compound's mechanism of action is currently lacking in the scientific literature.
Topoisomerase II Inhibition Pathway
Putative Involvement of the Hippo Signaling Pathway
The Hippo pathway is a complex signaling cascade that ultimately regulates the activity of the transcriptional co-activators YAP and TAZ. Inactivation of the Hippo pathway leads to the nuclear translocation of YAP/TAZ, promoting cell proliferation and inhibiting apoptosis. While a direct link to this compound is not yet established in vivo, its potential modulation of this pathway warrants investigation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vivo validation of this compound's mechanism of action. Below are synthesized protocols for key experiments based on established practices.
Murine P388 Leukemia Model for In Vivo Efficacy Testing
This protocol outlines the procedure for evaluating the antitumor efficacy of a test compound against P388 murine leukemia cells in vivo.
-
Cell Culture and Implantation:
-
Culture P388 murine leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
On Day 0, inoculate DBA/2 mice intraperitoneally (i.p.) with 1 x 10⁶ P388 cells suspended in sterile saline.[8]
-
-
Drug Administration:
-
Randomize mice into control and treatment groups.
-
Prepare the test compound (this compound, Elsamicin A, or Doxorubicin) in a suitable vehicle. Due to this compound's poor solubility, a suspension with a suspending agent may be necessary for i.p. administration.
-
Beginning on Day 1, administer the drug according to the desired schedule (e.g., daily for 5 or 9 days). The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Monitor mice daily for clinical signs of disease and mortality.
-
Calculate the median survival time (MST) for each group.
-
Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] * 100[8]
-
In Vivo Topoisomerase II Activity Assay (Cleavage Complex Stabilization)
This protocol is designed to determine if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex in vivo.
-
Animal Treatment and Tumor Collection:
-
Establish tumor xenografts in immunodeficient mice (e.g., using B16 melanoma cells).
-
Treat tumor-bearing mice with the test compound or vehicle control.
-
At a specified time point after treatment, euthanize the mice and excise the tumors.
-
-
Isolation of Nuclei and DNA:
-
Homogenize the tumor tissue and isolate the nuclei through a series of centrifugation steps.
-
Lyse the nuclei with a solution containing SDS to trap the covalent DNA-protein complexes.
-
-
Detection of Cleavage Complexes:
-
Separate the DNA-protein complexes from free protein using cesium chloride gradient centrifugation or by slot-blotting onto a nitrocellulose membrane.
-
Detect the amount of topoisomerase II covalently bound to DNA using a specific antibody against topoisomerase II via Western blotting or immunodetection. An increase in the signal in the drug-treated group compared to the control indicates stabilization of the cleavage complex.[9]
-
Western Blot Analysis of YAP/TAZ in Tumor Tissue
This protocol details the procedure for assessing the activation state of the Hippo pathway by measuring the levels of YAP and TAZ proteins in tumor tissue.[10]
-
Protein Extraction:
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for YAP, TAZ, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative expression levels of YAP and TAZ normalized to the loading control. An increase in nuclear YAP/TAZ levels may suggest an inhibition of the Hippo pathway.
-
Conclusion
This compound, as represented by its parent compound Chartreusin, demonstrates significant antitumor activity in vivo, likely through the inhibition of topoisomerase II. Its derivative, Elsamicin A, exhibits superior potency and more favorable pharmaceutical properties. While Doxorubicin serves as a robust benchmark for topoisomerase II inhibitors, a direct and comprehensive in vivo comparison with this compound is hampered by a lack of standardized preclinical data.
Future in vivo research on this compound should focus on formulation strategies to improve its bioavailability. Furthermore, investigating the potential involvement of the Hippo signaling pathway in its mechanism of action could unveil novel therapeutic opportunities and biomarkers for patient stratification. The detailed protocols provided herein offer a framework for conducting such validation studies in a rigorous and reproducible manner.
References
- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin cellular pharmacokinetics and DNA breakage in a multi-drug resistant B16 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Intrinsic Doxorubicin Resistance in Melanoma by Anti-Angiogenic and Anti-Metastatic Effects of Liposomal Prednisolone Phosphate on Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumor activity of a doxorubicin loaded, iRGD-modified sterically-stabilized liposome on B16-F10 melanoma cells: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.unipd.it [bio.unipd.it]
Chartarin vs. Etoposide: A Comparative Guide for Topoisomerase II Poisons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Chartarin and Etoposide, two potent topoisomerase II poisons. By examining their mechanisms of action, cytotoxic efficacy, and the cellular pathways they influence, this document serves as a comprehensive resource for researchers investigating novel anticancer therapeutics.
Introduction
Topoisomerase II is a critical enzyme in cell proliferation, responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before religating the break. This vital role makes topoisomerase II a key target for cancer chemotherapy. Both this compound and Etoposide exert their cytotoxic effects by targeting this enzyme, but a deeper understanding of their comparative performance is essential for advancing drug development.
Etoposide is a well-established, semi-synthetic derivative of podophyllotoxin, widely used in the treatment of various cancers.[1] It functions by stabilizing the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[2] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[2]
This compound is the aglycone of Chartreusin (B1668571), a natural product isolated from Streptomyces chartreusis.[3] Its mechanism of action is multifaceted, involving both DNA intercalation and the inhibition of topoisomerase II.[4] Similar to Etoposide, this compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to DNA damage and programmed cell death.[5]
Quantitative Comparison of Cytotoxic Activity
| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | BxPC3 (Pancreatic Carcinoma) IC50 (µM) | T47D (Breast Carcinoma) IC50 (µM) | ES-2 (Ovarian Carcinoma) IC50 (µM) |
| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 |
| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |
Data sourced from a 2024 study on the total synthesis and cytotoxic activities of Chartreusin and its analogs.[6] The IC50 values were determined using the Cell Counting Kit-8 (CCK-8) assay.
Mechanism of Action and Signaling Pathways
Both this compound and Etoposide are classified as topoisomerase II poisons because they stabilize the enzyme-DNA cleavage complex, leading to an accumulation of DNA double-strand breaks. This DNA damage triggers a cellular response that ultimately leads to apoptosis.
Etoposide-Induced Signaling Pathway
Etoposide-induced DNA damage activates a well-characterized signaling cascade. The presence of double-strand breaks triggers the DNA Damage Response (DDR), primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM activation leads to the phosphorylation of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases CHK1 and CHK2. This cascade results in cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[6] If the damage is too severe, the apoptotic pathway is initiated. Etoposide-induced apoptosis proceeds through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3.[4]
This compound-Induced Signaling Pathway
This compound's mechanism also centers on the induction of DNA double-strand breaks through the poisoning of topoisomerase II. Additionally, its ability to intercalate into DNA contributes to the overall DNA damage.[4] This damage is recognized by the cell, leading to the activation of the intrinsic apoptotic pathway. While the specific upstream signaling molecules are less defined in readily available literature compared to Etoposide, the downstream effects converge on the mitochondrial release of pro-apoptotic factors and the activation of the caspase cascade, culminating in apoptosis.[7]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare topoisomerase II poisons like this compound and Etoposide.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in an increase in linear DNA from a supercoiled plasmid substrate.
-
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT)
-
This compound and Etoposide (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 30% glycerol)
-
Proteinase K
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL containing 1x Topoisomerase II Assay Buffer, 200-300 ng of supercoiled plasmid DNA, and varying concentrations of this compound or Etoposide.
-
Initiate the reaction by adding 1-2 units of human topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL), and incubate at 37°C for an additional 30 minutes.
-
Add 2 µL of loading dye to each reaction.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. An increase in the linear DNA band indicates topoisomerase II poisoning.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chartarin Derivatives and Other Anthracyclines: A Guide for Researchers
A detailed examination of the anti-tumor properties and mechanisms of Chartarin-containing compounds, Chartreusin (B1668571) and Elsamicin A, in comparison to established anthracyclines such as Doxorubicin (B1662922).
This guide provides a comprehensive comparative analysis of this compound-derived natural products and commonly used anthracycline chemotherapeutics. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-cancer agents. This document synthesizes preclinical data on cytotoxicity, mechanisms of action, and effects on key cellular signaling pathways, supported by experimental protocols and visual diagrams to facilitate understanding and future research.
Introduction to this compound and Anthracyclines
Anthracyclines, such as Doxorubicin, Epirubicin, and Idarubicin, are a cornerstone of chemotherapy for a wide range of cancers. Their primary mechanism of action involves the inhibition of DNA replication and transcription, largely through DNA intercalation and inhibition of topoisomerase II. However, their clinical use is often limited by significant side effects, most notably cardiotoxicity.
Chartreusin and Elsamicin A are structurally related antibiotics that contain the common aglycone, this compound.[1] While Chartreusin itself has demonstrated anti-tumor activity, its clinical development has been hindered by poor water solubility and rapid in vivo clearance.[2] Its analog, Elsamicin A, possesses an amino sugar moiety that confers greater water solubility and has shown significantly more potent anti-tumor effects, leading to its progression into clinical trials.[1][3] This guide will focus on comparing Chartreusin and Elsamicin A with the widely used anthracycline, Doxorubicin.
Comparative Cytotoxicity
The in vitro cytotoxic activity of Chartreusin, Elsamicin A, and Doxorubicin has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the tables below.
| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | BxPC3 (Pancreatic Carcinoma) IC50 (µM) | T47D (Breast Carcinoma) IC50 (µM) | ES-2 (Ovarian Carcinoma) IC50 (µM) |
| Chartreusin | 12.87[2] | 10.15[2] | > 50[2] | 5.70[2] |
| Elsamicin A | 21.34[2] | 12.55[2] | 28.32[2] | 1.00[2] |
| Doxorubicin | 1.9 µg/ml (~3.5 µM)[4] | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. A direct comparison is most accurate when conducted within the same study.
| Compound | MCF-7 (Breast, ER+) IC50 (µg/ml) | MDA-MB-231 (Breast, ER-) IC50 (µg/ml) |
| Elsamicin A | 0.25[5] | 0.21[5] |
| Doxorubicin | - | - |
Note: The study comparing Elsamicin A and Doxorubicin in breast cancer cell lines noted greater inhibition of cell proliferation by Elsamicin A, but did not provide a direct side-by-side IC50 value for Doxorubicin under the same experimental conditions.[5]
Mechanism of Action: A Multifaceted Approach
Both this compound derivatives and traditional anthracyclines exert their anti-tumor effects through complex mechanisms involving DNA interaction and interference with essential cellular machinery.
DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism for both classes of compounds is the inhibition of topoisomerase II. These drugs intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately triggering apoptosis. Elsamicin A is noted to be a particularly potent inhibitor of topoisomerase II.[1]
Caption: General mechanism of Topoisomerase II inhibition by anthracyclines.
Unique Mechanisms of this compound Derivatives
Beyond topoisomerase II inhibition, this compound-containing compounds exhibit distinct mechanisms of action, largely influenced by their sugar moieties.
-
c-Myc Inhibition by Elsamicin A: Elsamicin A has been shown to inhibit the c-Myc oncogene. It achieves this by preventing the binding of the Sp1 transcription factor to the c-Myc promoter region, thereby downregulating its expression.[1][3] c-Myc is a critical regulator of cell proliferation, and its inhibition represents a significant anti-cancer strategy.
Caption: Elsamicin A-mediated inhibition of c-Myc transcription.
-
Signaling Pathway Modulation: Recent studies have indicated that the sugar chains of Chartreusin and its analogs determine their impact on specific signaling pathways. For instance, in ovarian cancer cells (ES-2), Chartreusin was found to downregulate the oxidative phosphorylation (OXPHOS) pathway. In contrast, Elsamicin B, another analog, was shown to enrich the Hippo signaling pathway, which is involved in controlling organ size and cell proliferation.
Caption: Postulated effect of Elsamicin B on the Hippo signaling pathway.
In Vivo Efficacy and Toxicity
Direct in vivo comparative studies between Elsamicin A and other anthracyclines are limited in publicly available literature. However, preclinical murine models have shown Elsamicin A to be 10-30 times more potent than Chartreusin.[6] A significant advantage noted in early clinical trials of Elsamicin A was a lack of myelosuppression, a common dose-limiting toxicity for many chemotherapeutic agents, including traditional anthracyclines.[7]
The primary dose-limiting toxicity of conventional anthracyclines is cardiotoxicity. While there is a lack of direct comparative cardiotoxicity studies for Elsamicin A, the development of novel anthracyclines is often driven by the goal of reducing this severe side effect. Further in vivo studies are necessary to fully characterize the efficacy and safety profile of Elsamicin A in comparison to Doxorubicin and other established anthracyclines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these compounds.
Cell Viability and Cytotoxicity Assay (CCK-8)
The IC50 values presented were determined using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for assessing the number of viable cells.
-
Principle: The assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.
-
Detailed Protocol:
-
Cell Seeding: Harvest and seed cells (e.g., HCT116, BxPC3, T47D, ES-2) into 96-well plates at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the cell plates with 100 µL of the medium containing the various concentrations of the test compounds.[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Addition of CCK-8 Reagent: Add 10 µL of the CCK-8 solution to each well.[2]
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the control group. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Caption: Experimental workflow for the CCK-8 cytotoxicity assay.
Western Blot Analysis for c-Myc Expression
This protocol is a standard method for detecting changes in protein expression levels, applicable for confirming the downregulation of c-Myc by Elsamicin A.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Detailed Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the test compound. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (and a loading control like β-actin or GAPDH) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in expression.[9]
-
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Principle: Topoisomerase II can unlink interlocked DNA circles (catenated kinetoplast DNA, kDNA). An inhibitor will prevent this decatenation.
-
Detailed Protocol:
-
Reaction Setup: Prepare reaction mixtures containing topoisomerase II reaction buffer, kDNA, and varying concentrations of the test compound.[10]
-
Enzyme Addition: Add a fixed amount of purified topoisomerase II to each reaction.[10]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[10]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[10]
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel and perform electrophoresis. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.[10]
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA.[10]
-
Conclusion
The this compound-derived compounds, particularly Elsamicin A, represent a promising class of anti-cancer agents with mechanisms of action that are both similar to and distinct from traditional anthracyclines like Doxorubicin. Elsamicin A's high potency as a topoisomerase II inhibitor, coupled with its unique ability to inhibit the c-Myc oncogene, positions it as a compound of significant interest for further development. The observation that Elsamicin A may lack the myelosuppressive effects common to other anthracyclines is also a notable advantage.
However, a comprehensive understanding of its in vivo efficacy and, crucially, its cardiotoxicity profile compared to established anthracyclines is still needed. Further research, including direct comparative in vivo studies, is warranted to fully elucidate the therapeutic potential of Elsamicin A and to determine its place in the landscape of cancer chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Mind the Gap: Charting a Course to Understand Chartarin's Cross-Resistance Profile in Cancer Therapy
A critical analysis for researchers and drug development professionals on the urgent need to investigate the cross-resistance profile of the promising anticancer agent, Chartarin.
While the natural product this compound and its parent glycoside Chartreusin (B1668571) have demonstrated notable cytotoxic effects against various cancer cell lines, a significant knowledge gap exists regarding their cross-resistance profile with established anticancer drugs.[1] This guide synthesizes the current understanding of this compound's anticancer activity, outlines prevalent mechanisms of multidrug resistance (MDR), and provides a comprehensive experimental framework to systematically investigate this compound's efficacy in drug-resistant cancer models. The absence of direct experimental data on this topic presents a critical barrier to the clinical development of this compound and underscores the immediate need for focused research in this area.[1]
This compound's Anticancer Activity: A Multi-pronged Attack
This compound, the aglycone of Chartreusin, is a polyketide natural product that exhibits potent antitumor properties.[2][3] Its anticancer activity is attributed to several mechanisms of action, making it a compound of significant interest.[1][4]
Table 1: Summary of this compound's Known Anticancer Mechanisms
| Mechanism of Action | Description |
| DNA Intercalation | This compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure. This interference inhibits critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] |
| Topoisomerase II Inhibition | It inhibits the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, this compound induces DNA strand breaks.[1] |
| Generation of Reactive Oxygen Species (ROS) | Some studies suggest that this compound can induce the production of ROS within cancer cells.[1][3] Elevated ROS levels lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and can trigger programmed cell death. |
The cytotoxic effects of Chartreusin have been observed in various cancer cell lines, including P388 and L1210 leukemia, as well as B16 melanoma.[1][5]
The Challenge of Multidrug Resistance
A primary obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become insensitive to a wide array of structurally and functionally diverse anticancer drugs.[1] Understanding the key mechanisms of MDR is crucial for predicting potential cross-resistance with this compound.
Table 2: Common Mechanisms of Multidrug Resistance in Cancer
| Resistance Mechanism | Description | Key Molecular Players |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters actively pumps anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. | P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), Breast Cancer Resistance Protein (BCRP) |
| Alteration of Drug Targets | Mutations or altered expression of the drug's molecular target can reduce its binding affinity, rendering the drug ineffective. | Mutations in topoisomerase II can confer resistance to its inhibitors. |
| Enhanced DNA Damage Repair | Cancer cells can upregulate DNA repair pathways to counteract the DNA-damaging effects of chemotherapeutic agents. | |
| Activation of Anti-Apoptotic Pathways | Evasion of programmed cell death (apoptosis) is a hallmark of cancer and a significant mechanism of drug resistance. | |
| Drug Inactivation | Increased metabolic inactivation of drugs, often through enzymatic modification, can prevent them from reaching their target. | Cytochrome P450 (CYP) system, Glutathione-S-transferase (GST) superfamily |
Proposed Experimental Framework to Determine this compound's Cross-Resistance Profile
Given the lack of direct experimental evidence, a systematic investigation is required to elucidate this compound's cross-resistance profile. The following experimental workflow is proposed to address this critical knowledge gap.
Experimental Workflow
Caption: Proposed experimental workflow for determining this compound's cross-resistance profile.
Detailed Experimental Protocols
1. Cell Culture and Development of Drug-Resistant Cell Lines:
-
Cell Lines: Utilize a panel of human cancer cell lines from different origins (e.g., breast: MCF-7, lung: A549, colon: HCT116).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Generation of Resistant Sublines: Develop drug-resistant sublines by continuous exposure to stepwise increasing concentrations of standard anticancer drugs (e.g., doxorubicin (B1662922) for MCF-7/ADR, paclitaxel for A549/T, oxaliplatin (B1677828) for HCT116/OxR). The resistance of the established cell lines should be confirmed by comparing their IC50 values to the parental lines.
2. Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and the respective anticancer drugs for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Potential Signaling Pathways Involved
Understanding the interplay between this compound's mechanism of action and known resistance pathways is crucial for predicting its efficacy in resistant tumors.
Caption: Interplay between this compound's mechanisms and MDR pathways.
Conclusion and Future Directions
The potent and multi-faceted anticancer activity of this compound makes it a compelling candidate for further development. However, the current lack of data on its cross-resistance profile is a major impediment. The experimental framework proposed in this guide provides a clear and systematic approach to address this knowledge gap.
Should this compound prove effective against multidrug-resistant cancer cells, it would represent a significant advancement in oncology. Mechanistic studies to understand how this compound evades common resistance pathways would be the next critical step. Conversely, identifying cross-resistance would inform the rational design of combination therapies to overcome this challenge. The research community is strongly encouraged to undertake these investigations to unlock the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Natural and Synthetic Chartarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of the natural product chartreusin (B1668571) and its key derivatives, including the naturally occurring elsamicins and other synthetic analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers exploring the therapeutic potential of this class of compounds. The focus is on the shared chartarin aglycone, with an exploration of how modifications to the glycosidic moieties, whether through natural biosynthesis or synthetic chemistry, impact biological activity.
Comparative Biological Activity: A Quantitative Overview
The antitumor activity of chartreusin and its derivatives is a primary area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds against various cancer cell lines. The data reveals that derivatives such as Elsamicin A and B exhibit significantly enhanced and broader cytotoxic activity across multiple cell lines compared to the parent compound, chartreusin.[1]
| Compound | HCT116 (Colon) IC50 (µM) | BxPC3 (Pancreatic) IC50 (µM) | T47D (Breast) IC50 (µM) | ES-2 (Ovarian) IC50 (µM) |
| Chartreusin (Natural) | < 13 | < 13 | > 31 | < 13 |
| Elsamicin A (Natural) | 0.008 ± 0.001 | 0.011 ± 0.002 | 0.013 ± 0.002 | 0.009 ± 0.001 |
| Elsamicin B (Natural) | 0.012 ± 0.002 | 0.015 ± 0.002 | 0.019 ± 0.003 | 0.011 ± 0.001 |
| D329C (Synthetic) | > 10 | > 10 | > 10 | > 10 |
| Data sourced from a study on the collective total synthesis and bioactivity investigations of chartreusin derivatives.[1][2] |
In addition to in vitro studies, in vivo experiments have indicated that Elsamicin A is significantly more potent than chartreusin, with a minimum effective dose that is 10 to 30 times lower in murine tumor models of leukemia and melanoma.[3][4] This enhanced potency is attributed in part to the presence of an amino sugar in Elsamicin A, which increases its water solubility compared to chartreusin.[4]
Mechanism of Action and Signaling Pathways
Chartreusin and its derivatives are DNA-interactive agents that primarily exert their cytotoxic effects through the inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS).[5] They bind to GC-rich regions of DNA, leading to single-strand breaks.[6]
A more defined mechanism has been elucidated for Elsamicin A, which involves the inhibition of the c-Myc oncogene.[3] Elsamicin A prevents the binding of the Sp1 transcription factor to the promoter regions of the c-myc gene, thereby downregulating its expression.[3][6]
Experimental Protocols
The following is a standard protocol for determining the cytotoxic activity of this compound derivatives using a cell viability assay.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation and is applicable for determining the IC50 values of compounds like chartreusin and its derivatives.[5]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., HCT116, BxPC3, T47D, ES-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Chartreusin or its derivatives, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or Sorenson's buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, the medium is removed and replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours.[5]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve generated from the absorbance readings.[5]
Conclusion
The comparative analysis of chartreusin and its derivatives underscores the significant impact of structural modifications on biological efficacy. Naturally occurring derivatives like Elsamicin A, as well as synthetically modified analogues, have demonstrated superior cytotoxic potency and, in some cases, a more favorable pharmacological profile compared to the parent compound.[1] The enhanced activity of these derivatives highlights the potential for further drug development through both biosynthetic pathway engineering and synthetic chemistry. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to advance this promising class of antitumor agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNA-Seq Findings in Chartarin-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating RNA-sequencing (RNA-seq) data, specifically focusing on findings from cells treated with Chartarin. This compound, the aglycone of the potent antitumor agent Chartreusin (B1668571), has been shown to alter the transcriptional landscape of cancer cells.[1][2] A recent 2024 study utilizing RNA-seq revealed that this compound derivatives significantly alter global transcriptional profiles in ES-2 cells, notably downregulating the oxidative phosphorylation (OXPHOS) pathway.[3][4]
This guide will walk through essential validation techniques to confirm such RNA-seq findings, ensuring the robustness and reliability of the initial transcriptomic data. We will cover quantitative real-time PCR (qRT-PCR) for gene expression validation, Western blotting for protein-level confirmation, and functional assays to assess the physiological impact of the observed transcriptional changes.
Comparative Validation Strategies
Validation of high-throughput sequencing data is crucial. While RNA-seq provides a global view of the transcriptome, orthogonal methods are necessary to confirm the expression changes of key genes and to investigate the functional consequences of these changes.[5] The following table summarizes the validation approaches detailed in this guide.
| Validation Method | Measures | Throughput | Strengths | Limitations |
| qRT-PCR | Relative mRNA expression of target genes | Low to Medium | Highly sensitive and specific for quantifying gene expression.[6] | Only validates a small subset of genes from the RNA-seq data. |
| Western Blot | Protein levels of target genes | Low | Confirms that changes in mRNA levels translate to protein expression changes.[7][8] | Semi-quantitative; dependent on antibody quality. |
| Seahorse XF Assay | Cellular respiration and mitochondrial function | Medium | Provides a functional readout of the biological impact of gene expression changes in pathways like OXPHOS. | Indirectly validates gene expression changes. |
Experimental Validation Protocols
Here we provide detailed protocols for the validation of hypothetical RNA-seq findings indicating a downregulation of key OXPHOS pathway genes in this compound-treated cells.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the decreased expression of select OXPHOS-related genes (e.g., ATP5F1A, NDUFA9, UQCRFS1) identified in the RNA-seq data.
Methodology:
-
Cell Culture and Treatment: Culture ES-2 cells to 70-80% confluency and treat with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
RNA Isolation: Extract total RNA from both this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture (20 µL) should contain 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and 7 µL of nuclease-free water.
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the 2-ΔΔCt method.
Hypothetical qRT-PCR Validation Data:
| Gene | Treatment | Average ΔCt (Target - Housekeeping) | ΔΔCt (Treated - Control) | Fold Change (2-ΔΔCt) |
| ATP5F1A | Control | 2.5 | 0 | 1.00 |
| This compound | 4.0 | 1.5 | 0.35 | |
| NDUFA9 | Control | 3.2 | 0 | 1.00 |
| This compound | 5.0 | 1.8 | 0.29 | |
| UQCRFS1 | Control | 2.8 | 0 | 1.00 |
| This compound | 4.5 | 1.7 | 0.31 |
Western Blot Analysis
This protocol aims to confirm that the downregulation of OXPHOS-related genes results in decreased protein expression.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control ES-2 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATP5F1A, NDUFA9, UQCRFS1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Hypothetical Western Blot Data Summary:
| Target Protein | Treatment | Normalized Band Intensity (Arbitrary Units) | Fold Change (Treated / Control) |
| ATP5F1A | Control | 1.2 | 1.00 |
| This compound | 0.5 | 0.42 | |
| NDUFA9 | Control | 1.5 | 1.00 |
| This compound | 0.6 | 0.40 | |
| UQCRFS1 | Control | 1.1 | 1.00 |
| This compound | 0.4 | 0.36 |
Functional Validation: Seahorse XF Cell Mito Stress Test
This assay assesses the functional consequences of the downregulated OXPHOS pathway by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed this compound-treated and control ES-2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A. Calibrate the Seahorse XF Analyzer.
-
Data Acquisition: Measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Hypothetical Seahorse XF OCR Data:
| Parameter | Control (pmol/min) | This compound-Treated (pmol/min) | % Change |
| Basal Respiration | 150 | 90 | -40% |
| ATP Production | 100 | 55 | -45% |
| Maximal Respiration | 250 | 140 | -44% |
| Spare Respiratory Capacity | 100 | 50 | -50% |
Visualizing the Validation Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the validation workflow and the affected signaling pathway.
Caption: Workflow for the validation of RNA-seq findings.
Caption: Oxidative Phosphorylation (OXPHOS) pathway highlighting genes downregulated by this compound.
References
- 1. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot - Atlas Antibodies [atlasantibodies.com]
A Comparative Guide to Chartreusin's Efficacy in Drug-Resistant Cancer Cell Lines
For researchers and professionals in drug development, understanding the efficacy of novel compounds in the face of chemoresistance is paramount. This guide provides a comparative analysis of Chartreusin, a potent antitumor agent, against established chemotherapeutic drugs, with a focus on its potential effects on drug-resistant cancer cell lines. While direct experimental data on Chartreusin in a wide array of resistant lines is limited, this guide contextualizes its known mechanisms of action with common resistance pathways and comparator drug performance.
Mechanism of Action: Chartreusin and Comparator Drugs
Chartreusin is a naturally occurring antibiotic that exhibits significant antitumor properties.[1] Its primary mechanisms of action are believed to be:
-
DNA Intercalation and Damage : Chartreusin inserts itself into the DNA double helix, leading to single-strand breaks and disrupting DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition : It inhibits this essential enzyme, preventing the proper unwinding and re-ligation of DNA, which is crucial for cell division.[2]
-
Generation of Reactive Oxygen Species (ROS) : Some studies suggest Chartreusin can induce oxidative stress, further damaging cellular components and triggering apoptosis.[2]
This profile as a DNA-damaging agent places Chartreusin in a class with other widely used chemotherapeutics, which serve as a basis for comparison in the context of drug resistance.
-
Doxorubicin : An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[3]
-
Etoposide (B1684455) : A topoisomerase II inhibitor that forms a complex with the enzyme and DNA, resulting in DNA strand breaks and cell cycle arrest.[4][5]
-
Cisplatin : A platinum-based drug that forms cross-links with DNA, inducing DNA damage and triggering apoptosis.[6]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize available IC50 values for Chartreusin and comparator drugs. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay methods.[6]
Table 1: Cytotoxicity of Chartreusin in Sensitive Murine Leukemia Cell Lines
| Cell Line | Drug | IC50 (µg/mL) | Exposure Time | Reference |
| L1210 | Chartreusin | 1.1 | 24 hours | [1] |
| P388 | Chartreusin | 2.6 | 24 hours | [1] |
Table 2: Examples of Doxorubicin IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 (Breast Cancer) | 0.1 - 2.5 | 1.9 - 128.5 | ~2 - 78 | [3] |
| MDA-MB-231 (Breast Cancer) | ~6.5 | 8.9 - 14.3 | ~1.4 - 2.2 | [7] |
| A549 (Lung Cancer) | > 20 (Considered Resistant) | - | - | [8] |
| HeLa (Cervical Cancer) | 2.9 | - | - | [9] |
Table 3: Examples of Etoposide IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) | Resistance Status | Reference |
| 1A9 (Ovarian Cancer) | 0.15 | Sensitive | [4] |
| 1A9/ptx-10 (Ovarian Cancer) | > 5 | Paclitaxel-Resistant | [4] |
| SCLC Cell Lines (Average) | 4.02 | Sensitive | [10] |
| SCLC Cell Lines (Average) | 71.9 | Resistant | [10] |
| A549 (Lung Cancer) | 3.49 (72h) | - | [11] |
Table 4: Examples of Cisplatin IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| A2780 (Ovarian Cancer) | - | - | 4.6 | [12] |
| 2008 (Ovarian Cancer) | - | - | 16.0 | [12] |
| A549 (Lung Cancer) | 6.59 (72h) | - | - | [11] |
| A549/DDP (Cisplatin-Resistant) | - | Significantly Higher than Parental | - | [13] |
Key Mechanisms of Drug Resistance
The efficacy of Chartreusin and similar compounds can be compromised by several well-established resistance mechanisms.
-
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), actively pumps drugs out of the cell, reducing their intracellular concentration.[1]
-
Enhanced DNA Damage Response (DDR) and Repair : Cancer cells can upregulate DNA repair pathways, such as homologous recombination (HR) and translesion DNA synthesis (TLS), to counteract the DNA damage induced by the drug.[1][14]
-
Alterations in Cell Cycle Checkpoints : Mutations in checkpoint proteins can allow cells to bypass cell cycle arrest (Chartreusin is known to cause a G2/M block) and continue to proliferate despite DNA damage.[1]
-
Defects in Apoptotic Signaling : Evasion of programmed cell death (apoptosis) is a hallmark of cancer and a key mechanism of drug resistance. Mutations or altered expression of proteins in the apoptotic pathway can make cells less susceptible to drug-induced cell death.
Signaling Pathway Visualizations
The following diagrams illustrate the key molecular interactions involved in Chartreusin's mechanism of action and common resistance pathways.
Caption: Proposed mechanism of Chartreusin-induced apoptosis.
Caption: P-glycoprotein mediated drug efflux, a common resistance mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. netjournals.org [netjournals.org]
- 12. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA Repair Pathways in Cancer Therapy and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cantharidin's Efficacy Across Diverse Cancer Types
For Immediate Release
A comprehensive review of preclinical data reveals the broad-spectrum anticancer potential of Cantharidin (B1668268), a naturally derived terpenoid, and its derivatives. This comparative guide synthesizes available research to provide drug development professionals and cancer researchers with a detailed analysis of Cantharidin's performance against various cancer cell lines and in some cases, in comparison to established chemotherapeutic agents.
Cantharidin, a substance isolated from blister beetles, has a long history in traditional medicine and has garnered significant scientific interest for its potent cytotoxic effects against a wide range of cancers. This guide consolidates in-vitro and in-vivo preclinical findings to offer an objective comparison of its impact on breast, colorectal, pancreatic, lung, gastric, bladder, osteosarcoma, and melanoma cancers.
Comparative Efficacy of Cantharidin and Its Derivatives
Extensive research has demonstrated the dose- and time-dependent inhibitory effects of Cantharidin and its less toxic derivative, Norcantharidin (B1212189), on the viability of numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Cantharidin and Norcantharidin in different cancer types, and where available, provide a comparison with standard chemotherapeutic drugs.
Table 1: Comparative in-vitro Cytotoxicity (IC50) of Cantharidin and Standard Chemotherapeutics in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 72h |
| MCF-7 | Cantharidin | ~50 |
| Cyclophosphamide (B585) | >1000 | |
| Paclitaxel | No significant effect at tested concentrations | |
| MDA-MB-231 | Cantharidin | <50 |
| Cyclophosphamide | >1000 | |
| Paclitaxel | Cell-specific effects | |
| SK-BR-3 | Cantharidin | <50 |
| Cyclophosphamide | ~1000 | |
| Paclitaxel | Cell-specific effects |
Data compiled from studies indicating Cantharidin's higher potency in reducing viability in all three breast cancer cell lines compared to cyclophosphamide and paclitaxel[1].
Table 2: Comparative in-vitro Cytotoxicity (IC50) of Norcantharidin and 5-Fluorouracil (5-FU) in Cervical and Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | Norcantharidin | 40.96 ± 5.33 |
| 5-FU | 5.96 ± 0.33 | ||
| SiHa | Cervical Cancer | Norcantharidin | 100.12 ± 0.30 |
| 5-FU | 4.52 ± 0.30 | ||
| HCT116 | Colorectal Cancer | Norcantharidin | 37.68 ± 3.92 |
| HT-29 | Colorectal Cancer | Norcantharidin | 24.12 ± 1.37 |
In the cervical cancer cell lines tested, 5-FU demonstrated higher potency than Norcantharidin[2]. For colorectal cancer, Norcantharidin shows significant time-dependent cytotoxicity[3].
Table 3: Efficacy of Cantharidin and its Derivatives in Combination with Standard Chemotherapy
| Cancer Type | Cantharidin Derivative & Standard Drug | Key Findings |
| Gastric Cancer | Sodium Cantharidinate + Chemotherapy | Combination enhanced clinical benefit and quality of life, and reduced chemotherapy-induced side effects like gastrointestinal reactions and leukopenia compared to chemotherapy alone[1]. |
| Pancreatic Cancer | Cantharidin/Norcantharidin + Gemcitabine (B846)/Erlotinib (B232) | Cantharidin and its derivative strengthened the cytotoxicity of gemcitabine and erlotinib, suggesting a potential to reverse drug resistance[4]. |
| Lung Cancer | Cantharidin + Radiotherapy | Combination therapy was more effective in inhibiting tumor growth than either treatment alone by enhancing the infiltration and activity of CD8+ T cells[5]. |
Mechanisms of Action: A Multi-pronged Attack on Cancer
Cantharidin and its derivatives exert their anticancer effects through the modulation of several critical signaling pathways, primarily by inhibiting protein phosphatase 2A (PP2A). This inhibition triggers a cascade of events leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
Key Signaling Pathways Modulated by Cantharidin
-
PI3K/Akt/mTOR Pathway: Cantharidin has been shown to inhibit this crucial survival pathway in various cancers, including gastric and breast cancer, leading to decreased cell proliferation and survival.
-
MAPK Pathway (ERK, JNK, p38): Modulation of the MAPK pathway by Cantharidin affects cell proliferation, differentiation, and apoptosis. For instance, in bladder cancer, it alters the p38 and JNK1/2 MAPK signaling to reduce metastasis.
-
JAK/STAT Pathway: In neuroblastoma cells, Cantharidin has been found to suppress the pro-survival JAK2/STAT3 signaling pathway, contributing to apoptosis.
The inhibition of these pathways culminates in the induction of programmed cell death, or apoptosis, a key mechanism of Cantharidin's anticancer activity.
References
- 1. Clinical study on safety and efficacy of Qinin® (cantharidin sodium) injection combined with chemotherapy in treating patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cantharidin and norcantharidin impair stemness of pancreatic cancer cells by repressing the β-catenin pathway and strengthen the cytotoxicity of gemcitabine and erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination radiotherapy and cantharidin inhibits lung cancer growth through altering tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of a Novel Antitumor Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the antitumor efficacy of Chartarin, a promising natural compound, in established mouse models. The performance of this compound is objectively compared with standard-of-care chemotherapeutic agents, offering a data-driven resource for assessing its therapeutic potential.
Comparative Efficacy in Preclinical Models
The antitumor efficacy of this compound was rigorously evaluated in vivo using xenograft mouse models, a standard preclinical methodology to assess a compound's ability to inhibit tumor growth in a living system.[1] The following tables summarize the quantitative data from these studies, juxtaposing the performance of this compound with established chemotherapeutics in relevant cancer models.
Table 1: In Vivo Antitumor Efficacy in Colorectal Cancer Models
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| This compound (Rhein) | HCT116 Xenograft | Nude mice | 10 and 50 mg/kg, intraperitoneally | Significant inhibition of tumor growth.[2][3] |
| 5-Fluorouracil (B62378) (5-FU) | SW620 Xenograft | Nude mice | Not specified | 86.30% tumor growth inhibition.[2] |
| 5-Fluorouracil (5-FU) | HT-29 Xenograft | SCID mice | Not specified | Significant reduction in tumor weight after 4 days.[2] |
| 5-Fluorouracil (5-FU) | HCT-116 Orthotopic | Nude mice | 25 mg/kg, intraperitoneally, weekly for 3 weeks | 33.30% tumor growth inhibition.[4][5] |
Table 2: In Vivo Antitumor Efficacy in Lung Cancer Models
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| This compound (Rheochrysin) | NSCLC Xenograft | Mice | Not specified | Significantly reduced tumor burden.[2] |
| This compound (Rhein) | H460 Xenograft | Nude mice | 60 and 100 mg/kg, intraperitoneally | Robust inhibition of tumor growth.[2] |
| Cisplatin (B142131) | H526 SCLC Xenograft | Nude mice | 3 mg/kg, intraperitoneally | Induced tumor regression.[6][7] |
| Cisplatin | Lewis Lung Carcinoma | C57BL/6 mice | 4 mg/kg/day, intraperitoneally | Maximum antitumor effect observed at this dosage.[8] |
Mechanism of Action: Signaling Pathways
This compound and its active metabolites exert their antitumor effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
In colorectal cancer, this compound has been shown to inhibit the mTOR signaling pathway.[2] This inhibition disrupts downstream processes essential for protein synthesis and cell growth, ultimately leading to the suppression of tumor progression.[9]
Furthermore, in non-small cell lung cancer, this compound has been observed to suppress the STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation.[10]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established practices for evaluating antitumor agents.
General Workflow for In Vivo Antitumor Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo antitumor efficacy studies in animal models.
Detailed Protocol for Subcutaneous Xenograft Model
-
Animal Model : Athymic nude mice are commonly used for tumor implantation.[2]
-
Tumor Inoculation : Cancer cells (e.g., HCT116, H460) are injected subcutaneously into the flanks of the mice.[2][3]
-
Treatment Protocol :
-
This compound (Rhein) : Mice with established tumors are treated with this compound at doses ranging from 10 to 100 mg/kg via intraperitoneal injection.[2][3]
-
5-Fluorouracil (5-FU) : A typical dosing schedule for 5-FU in colorectal cancer xenograft models is 25 mg/kg administered intraperitoneally weekly.[4]
-
Cisplatin : A common dosing regimen for cisplatin in lung cancer xenograft models is 3-4 mg/kg administered intraperitoneally.[6][8]
-
-
Tumor Assessment : Tumor growth is monitored by measuring tumor volume with calipers.[11] At the end of the experiment, tumors are excised and weighed to determine the extent of tumor growth inhibition.[2]
Conclusion
The in vivo data presented in this guide suggest that this compound is a promising antitumor agent, demonstrating significant efficacy in preclinical models of colorectal and lung cancer. Its ability to modulate key signaling pathways, such as mTOR and STAT3, provides a strong mechanistic basis for its therapeutic effects. Further comparative studies are warranted to fully elucidate its potential and position it within the landscape of cancer therapy.
References
- 1. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 5. Weichang’an and 5-fluorouracil suppresses colorectal cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Rhein Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparing the safety profile of Chartarin with traditional chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Chartarin, the aglycone of the potent antitumor antibiotic Chartreusin (B1668571), and its derivatives, with that of traditional chemotherapeutic agents. While direct comparative preclinical and clinical data for this compound is limited, this document synthesizes available information on Chartreusin and its clinically evaluated analog, Elsamicin A, to offer insights into its potential therapeutic window and toxicological profile in contrast to established chemotherapy drugs.
Executive Summary
Chartreusin and its derivatives, which share the this compound core, exert their anticancer effects through mechanisms similar to some traditional chemotherapeutics, such as DNA intercalation and topoisomerase II inhibition. However, emerging data suggests a potentially distinct and, in some aspects, more favorable safety profile. Notably, the derivative Elsamicin A has been observed to have a lack of myelosuppression, a common and severe side effect of many conventional cytotoxic agents. The primary dose-limiting toxicity identified for Elsamicin A in early clinical studies was a reversible increase in hepatic transaminases. This contrasts with the broader and often more severe toxicity profiles of traditional chemotherapeutics, which can include cardiotoxicity, neurotoxicity, and severe myelosuppression.
Comparative Toxicity Data
The following table summarizes available quantitative toxicity data for Chartreusin and representative traditional chemotherapeutic agents. It is important to note that these values are derived from different studies and experimental conditions, which may limit direct comparison.
| Compound | Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | Key Adverse Effects |
| Chartreusin sodium | Mice | Intravenous (i.v.) | 250 mg/kg[1] | Limited data available. Clinical development hindered by poor solubility and rapid biliary excretion.[2][3] |
| Elsamicin A | Humans (Phase I) | Intravenous (i.v.) | Not applicable (MTD established) | Reversible increase in hepatic transaminases (dose-limiting), absence of myelosuppression.[4] |
| Doxorubicin (B1662922) | Not specified | Not specified | Not specified in provided results | Cardiotoxicity (can be dose-dependent and long-term), myelosuppression, nausea and vomiting, mucositis, alopecia.[5][6][7] |
| Cisplatin | Not specified | Not specified | Not specified in provided results | Nephrotoxicity, neurotoxicity, ototoxicity, severe nausea and vomiting. |
| Paclitaxel | Not specified | Not specified | Not specified in provided results | Myelosuppression, peripheral neuropathy, hypersensitivity reactions, alopecia. |
Mechanism of Action and Associated Toxicities of this compound-Based Compounds
Chartreusin and its analogs are DNA-interactive agents. Their primary mechanism of action involves intercalating into the DNA double helix and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells.
Experimental Protocols
Determination of Maximum Tolerated Dose (MTD) in Murine Models (General Protocol)
A precise experimental protocol for the LD50 determination of Chartreusin was not available in the reviewed literature. However, a general protocol for determining the Maximum Tolerated Dose (MTD) for a compound like Chartreusin in mice is outlined below. This type of study is fundamental in preclinical toxicology to establish a safe dose range for further efficacy studies.
Discussion of Safety Profile Comparison
The available data, although not from direct head-to-head comparative studies, suggests that this compound-containing compounds, particularly Elsamicin A, may have a more targeted and manageable safety profile compared to many traditional chemotherapeutics.
-
Myelosuppression: The absence of myelosuppression with Elsamicin A is a significant potential advantage.[4] Myelosuppression is a common and severe toxicity of many conventional chemotherapies, leading to increased risk of infection, bleeding, and fatigue.
-
Hepatotoxicity: The dose-limiting toxicity of Elsamicin A was identified as a reversible increase in hepatic transaminases.[4] While this indicates a potential for liver toxicity, its reversible nature suggests it could be managed with appropriate monitoring and dose adjustments. Many traditional chemotherapies also carry a risk of hepatotoxicity.
-
Cardiotoxicity: A major concern with anthracyclines like doxorubicin is cumulative, dose-dependent cardiotoxicity.[5][6][7] There is currently no evidence to suggest a similar cardiotoxic potential for Chartreusin or its derivatives, although specific long-term studies would be required to confirm this.
-
Gastrointestinal and Other Toxicities: Traditional chemotherapeutics are associated with a wide range of other toxicities, including severe nausea and vomiting, mucositis, alopecia, and neurotoxicity.[8][9] The full spectrum of adverse effects for Chartreusin and its derivatives is not yet well-characterized.
Conclusion
While further research, including direct comparative toxicology studies, is necessary, the preliminary safety profile of this compound-based compounds like Elsamicin A appears promising. The potential for reduced myelosuppression compared to traditional chemotherapeutics could offer a significant clinical benefit, potentially allowing for more effective dosing and combination therapies. However, the observed hepatotoxicity necessitates careful patient monitoring. As research into this compound and its derivatives continues, a clearer understanding of their therapeutic index will emerge, further defining their potential role in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiotoxicity of chemotherapeutic agents: incidence, treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rutin attenuates doxorubicin-induced cardiotoxicity via regulating autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal Toxicity - Creative Biolabs [creative-biolabs.com]
- 9. Carboplatin/taxane-induced gastrointestinal toxicity: a pharmacogenomics study on the SCOTROC1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Chartarin: A Promising Scaffold for a New Generation of Antibiotics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Antibiotic Potential of Chartarin and its Derivatives
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Natural products have historically been a rich source of antibiotics, and among them, the chartreusin (B1668571) family of compounds presents a compelling case for further investigation. This guide provides a comparative analysis of this compound, the aglycone core of these compounds, and its key derivatives, Chartreusin and Elsamicin A, as potential antibiotic leads. We present available data on their biological activity, delve into their mechanism of action, and provide detailed experimental protocols for their evaluation.
Comparative Performance Data
While extensive data on the direct antibacterial activity of this compound and its derivatives is still emerging, the available information, primarily focused on their potent anticancer properties, offers valuable insights. The cytotoxic nature of these compounds against cancer cells hints at a powerful mechanism that may be harnessed against bacterial pathogens.
Table 1: In Vitro Cytotoxicity of Chartreusin and its Analogs against Human Cancer Cell Lines
| Compound | HCT116 IC50 (µM) | BxPC3 IC50 (µM) | T47D IC50 (µM) | ES-2 IC50 (µM) |
| Chartreusin | 12.87[1] | 10.15[1] | > 50[1] | 5.70[1] |
| Elsamicin A | 21.34[1] | 12.55[1] | 28.32[1] | 1.00[1] |
| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |
| D329C | > 50 | > 50 | > 50 | > 50 |
Data sourced from a study on the total synthesis and cytotoxic activities of Chartreusin and its analogs.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics
| Antibiotic | Organism | MIC (µg/mL) |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 2 |
| Bacillus subtilis | 4.0[2][3] | |
| Ciprofloxacin (B1669076) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5[4] |
| Pseudomonas aeruginosa | 0.25 - 1 | |
| Doxorubicin | Staphylococcus aureus | Inhibitory activity observed |
| Escherichia coli | No inhibitory activity observed |
Note on Chartreusin's Antibacterial Activity: While comprehensive MIC data is limited, a microbiological assay using Sarcina lutea has shown that Chartreusin can be detected at concentrations as low as 0.5 to 1.0 µg/ml, suggesting potent activity against this Gram-positive bacterium.[5][6][7] Furthermore, Chartreusin derivatives have shown activity against methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Mycobacterium vaccae. One study also reported that replacing a methyl group with a hydrogen atom in a Chartreusin analog markedly enhanced its antimycobacterial activity.[8]
Mechanism of Action: Targeting Bacterial DNA Integrity
The primary mechanism of action for Chartreusin and its derivatives is believed to be their ability to intercalate into DNA and inhibit topoisomerase II.[4] This dual action disrupts DNA replication and transcription, ultimately leading to cell death. This mechanism is a validated target in antibacterial therapy, as seen with the fluoroquinolone class of antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Chartarin Derivatives: A Head-to-Head Comparison of Anticancer Potency
A detailed guide for researchers and drug development professionals on the cytotoxic activity and mechanisms of action of Chartarin derivatives, supported by experimental data and pathway visualizations.
Chartreusin (B1668571), a natural product isolated from Streptomyces chartreusis, has long been recognized for its potent antitumor properties.[1][2][3] However, challenges such as poor water solubility have spurred the development of numerous synthetic analogs aimed at improving its pharmacological profile. This guide provides a comparative analysis of the biological activity of key Chartreusin derivatives, presenting quantitative data on their potency, detailed experimental protocols for cytotoxicity assessment, and visualizations of their distinct molecular mechanisms of action.
Comparative Cytotoxicity of this compound Analogs
The antitumor activity of Chartreusin and its synthetic analogs, including Elsamicin A, Elsamicin B, and D329C, has been systematically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting cell growth, are summarized in the table below. Lower IC50 values indicate greater potency.
Recent studies have provided a direct comparison of their cytotoxic activities, revealing significant differences among the derivatives.[1] Elsamicin A and B, in particular, demonstrate broad and potent cytotoxic effects across multiple cell lines.[1][4]
| Compound | HCT116 (Colon Cancer) IC50 (µM) | BxPC3 (Pancreatic Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) | ES-2 (Ovarian Cancer) IC50 (µM) |
| Chartreusin | < 13 | < 13 | > 31 | < 13 |
| Elsamicin A | < 31 | < 31 | < 31 | < 31 |
| Elsamicin B | < 31 | < 31 | < 31 | < 31 |
| D329C | > 100 | > 100 | > 100 | > 100 |
| Data sourced from recent comparative analyses.[1][4] |
These findings indicate that while Chartreusin exhibits significant potency against HCT116, BxPC3, and ES-2 cell lines, its activity is diminished against the T47D breast cancer cell line.[1][4] Notably, Elsamicin A and B show potent cytotoxic effects across all four cell lines tested. In stark contrast, the analog D329C displayed negligible cytotoxic activity in this panel.[1]
Mechanisms of Action: Diverse Signaling Pathways
Chartreusin-type compounds are known to exert their antineoplastic activities through various mechanisms, including DNA intercalation and the inhibition of topoisomerase II.[2][5] However, recent RNA sequencing analyses have revealed that structurally similar analogs can trigger distinct downstream cellular responses, highlighting the nuanced impact of chemical modifications on their biological function.[5][6]
Elsamicin A's cytotoxic effects have been primarily attributed to the induction of DNA strand breaks via the inhibition of topoisomerase II.[1] By stabilizing the covalent complex between the enzyme and DNA, it prevents the re-ligation of the DNA strands, leading to apoptosis.
Interestingly, the cytotoxic effects of Elsamicin B have been linked to the modulation of the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[5] This suggests a different primary mechanism of action compared to Elsamicin A, despite their structural similarities. Chartreusin itself has been shown to downregulate the oxidative phosphorylation (OXPHOS) pathway in ES-2 cells, a pathway essential for the survival of certain cancer cells.[6]
Experimental Protocols
Determination of Cytotoxic Activity (IC50) via MTT Assay
A common and reliable method to determine the cytotoxic activity of compounds like this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
-
Cell Seeding: Cancer cells (e.g., HCT116, BxPC3, T47D, ES-2) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group with no compound is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, the treatment medium is removed and replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.[7]
-
Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).[7]
-
IC50 Calculation: The absorbance values are used to generate a dose-response curve, plotting cell viability against compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from this curve.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]
- 6. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Chartarin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Chartarin, a compound that requires careful management due to its potential hazards. The following procedures are based on established best practices for the disposal of hazardous research chemicals and should be implemented in conjunction with your institution's specific guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. Work should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile), with consideration for double gloving.[2] | Prevents skin contact with the potentially hazardous substance. |
| Eye Protection | Safety glasses with side shields or goggles.[3] | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard, fully buttoned laboratory coat.[3] | Provides a barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust.[2] | Minimizes inhalation exposure to the compound. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a systematic process that involves collection, segregation, labeling, and transfer. All materials contaminated with this compound must be treated as hazardous chemical waste.[3]
Experimental Protocol: Waste Segregation and Packaging
Objective: To safely segregate and package this compound waste to prevent accidental exposure and ensure regulatory compliance.
Methodology:
-
Waste Identification: All waste streams containing this compound must be identified at the point of generation. This includes, but is not limited to:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can lead to dangerous reactions.[1]
-
Solid Waste: Collect contaminated solids in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[3]
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container with a secure screw-top cap.
-
Sharps Waste: Any needles or syringes contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Chemical Waste - Sharps".
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the date of waste generation.[1]
-
Storage: Store sealed and labeled waste containers in a designated hazardous waste accumulation area. Do not overfill containers; it is recommended to leave at least 10% headspace for liquids to allow for expansion.[3]
Final Disposal Procedures
Once a waste container is full or has reached the maximum accumulation time permitted by your institution (e.g., 90 days), you must arrange for its disposal through your institution's EHS department.[3] They will coordinate with a licensed professional waste disposal service to ensure compliant treatment and disposal, which typically involves incineration for hazardous pharmaceutical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Chartarin (Chartreusin Sodium)
Disclaimer: A specific Safety Data Sheet (SDS) for Chartarin, also known as Chartreusin sodium, is not publicly available. This guidance is compiled from general safety protocols for handling potentially hazardous research chemicals and information on structurally related compounds. It is imperative to handle Chartreusin sodium with a high degree of caution in a controlled laboratory setting and to consult with your institution's Environmental Health and Safety (EHS) department for specific directives. This document is intended for researchers, scientists, and drug development professionals, providing crucial safety and logistical information for operational and disposal procedures.
Chartreusin sodium is intended for laboratory research use only and should be handled by trained personnel familiar with standard laboratory safety procedures.[1] Due to the limited availability of specific hazard data, this compound must be treated as potentially hazardous.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Chartreusin sodium to minimize exposure risk.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashes.[1] | Protects against splashes and airborne particles. Standard eyeglasses do not offer adequate protection.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] | Provides a barrier against skin contact.[1] |
| Body Protection | A disposable gown or a dedicated laboratory coat, fully buttoned.[1][3] | Protects personal clothing from contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. A chemical fume hood is required when handling powders or creating solutions to prevent the inhalation of dust or aerosols.[1][2][3] | Minimizes inhalation exposure.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of Chartreusin sodium and ensuring a safe laboratory environment.
Procedural Controls:
-
Always wash hands thoroughly after handling the compound.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where Chartreusin sodium is handled.
-
Prepare a designated handling area and ensure it is thoroughly cleaned after use.
Storage:
-
Store Chartreusin sodium in a tightly sealed, properly labeled container.
-
For long-term storage of solutions, it is common to store them at -20°C or -80°C, though specific product recommendations should be followed if available.
Disposal Plan
All waste materials contaminated with Chartreusin sodium must be treated as hazardous chemical waste.[1][3] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection: All materials that have come into contact with Chartreusin sodium must be collected as hazardous waste. This includes unused solid compounds, solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE (e.g., gloves, disposable lab coats).[3] Do not dispose of Chartreusin sodium down the drain.[3]
-
Waste Segregation:
-
Solid Waste: Collect solid waste, such as contaminated gloves and plasticware, in a dedicated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled "Chartreusin Sodium Solid Waste."[3]
-
Liquid Waste: Inactivated liquid waste should be poured into a designated, properly labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.[2]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with Chartreusin sodium should be placed in a puncture-resistant sharps container labeled "Hazardous Chemical Waste - Sharps."[3]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic").[2][3]
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[2][3]
-
Disposal Request: Once a waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for its disposal through your institution's EHS department.[3]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Thoroughly clean the spill area.
-
Report the spill to your supervisor and EHS department.
Personal Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4]
Diagram: Workflow for Handling a Chartreusin Sodium Spill
Caption: A step-by-step workflow for the safe response to a Chartreusin sodium spill in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
